3-Iodopyrazolo[1,5-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNARKUCAKULAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyridines
Abstract
The pyrazolo[1,5-a]pyridine core is a prominent nitrogen-containing heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. Its unique electronic properties and structural rigidity have made it a privileged fragment in the design of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and rich history of pyrazolo[1,5-a]pyridines, followed by a detailed exploration of the evolution of their synthetic methodologies. From classical cycloaddition reactions to modern metal-catalyzed cross-couplings and C-H activation strategies, this guide will dissect the key transformations that have enabled access to this versatile scaffold. By explaining the causality behind experimental choices and providing detailed protocols, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of pyrazolo[1,5-a]pyridine chemistry.
Introduction: The Rise of a Privileged Heterocycle
Fused nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, and the pyrazolo[1,5-a]pyridine system is a testament to this.[1] This bicyclic aromatic system, consisting of a pyrazole ring fused to a pyridine ring, possesses a unique arrangement of nitrogen atoms that allows for a variety of intermolecular interactions, making it an ideal scaffold for targeting a wide range of biological targets. The first documented report of the pyrazolo[1,5-a]pyridine ring system dates back to 1948, marking the beginning of decades of exploration into its chemical and biological properties.[2]
The significance of pyrazolo[1,5-a]pyridines in drug discovery is underscored by their presence in numerous biologically active molecules. These compounds have been investigated for a wide array of therapeutic applications, including as kinase inhibitors, dopamine binding agents, and phosphodiesterase (PDE) inhibitors.[1] Their ability to act as potent and selective inhibitors of enzymes like PI3 kinases has positioned them as promising candidates for cancer therapy.[3][4] The growing interest in this scaffold necessitates a thorough understanding of its fundamental chemistry, from its initial discovery to the sophisticated synthetic strategies employed today.
The Genesis: Discovery and Early Synthetic Endeavors
The initial forays into the chemistry of pyrazolo[1,5-a]pyridines were primarily focused on their fundamental synthesis and characterization. Early methods often relied on the cyclization of pre-functionalized pyridine derivatives. While groundbreaking for their time, these initial approaches often suffered from limitations such as harsh reaction conditions, low yields, and limited substrate scope. The evolution of synthetic organic chemistry has since provided a wealth of more efficient and versatile methods for the construction of this important heterocyclic core.
Modern Synthetic Strategies: A Toolkit for the Medicinal Chemist
The contemporary synthetic chemist has a diverse and powerful arsenal of reactions to construct the pyrazolo[1,5-a]pyridine scaffold. These methods can be broadly categorized, each offering distinct advantages in terms of efficiency, regioselectivity, and functional group tolerance.
Cycloaddition Reactions: The Cornerstone of Pyrazolo[1,5-a]pyridine Synthesis
One of the most common and versatile strategies for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles, such as alkenes and alkynes.[5][6] This approach allows for the direct formation of the fused ring system in a highly convergent manner.
A metal-free, room-temperature method for the synthesis of functionalized pyrazolo[1,5-a]pyridines involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[7][8] This reaction proceeds in N-methylpyrrolidone (NMP) under an oxygen atmosphere, offering an environmentally benign approach.[7]
Figure 1: Metal-free [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.
A TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds has also been developed, providing another efficient route to this scaffold.[9] Furthermore, sonochemical approaches have been shown to promote the catalyst-free concerted [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines, leading to polysubstituted pyrazolo[1,5-a]pyridines.[10]
Experimental Protocol: Metal-Free [3+2] Cycloaddition [7]
-
To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3 mL) is added the α,β-unsaturated carbonyl compound (1.2 mmol).
-
The reaction mixture is stirred at room temperature under an oxygen atmosphere (balloon) for 12-24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.
Metal-Catalyzed Methodologies: Precision and Efficiency
The advent of metal-catalyzed reactions has revolutionized the synthesis of complex molecules, and pyrazolo[1,5-a]pyridines are no exception. Palladium and gold catalysts, in particular, have proven to be highly effective in forging the intricate bonds of this heterocyclic system.
Palladium-Catalyzed Reactions:
Palladium catalysis has been instrumental in the development of direct C-H arylation methods for the functionalization of the pyrazolo[1,5-a]pyridine core.[11] This strategy avoids the need for pre-functionalization of the heterocycle, offering a more atom-economical approach. For instance, the direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides can be selectively directed to the C-3 or C-7 positions by tuning the reaction conditions.[11]
Figure 2: Regioselective C-H arylation of pyrazolo[1,5-a]pyridines.
Furthermore, a cascade process involving a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization of N-iminopyridinium ylides provides a direct route to 2-substituted pyrazolo[1,5-a]pyridines.[12]
Gold-Catalyzed Reactions:
Gold catalysis has emerged as a powerful tool for the synthesis of pyrazolo[1,5-a]pyridines through intramolecular cyclization reactions. An efficient gold-catalyzed synthesis from pyrazole-substituted propargyl alcohols proceeds via a 6-endo-dig cyclization to afford the desired products in good to excellent yields.[13]
Table 1: Comparison of Metal-Catalyzed Synthesis Methods
| Method | Catalyst | Key Transformation | Advantages |
| C-H Arylation | Palladium(II) acetate | Direct C-H functionalization | Atom economy, avoids pre-functionalization |
| Alkenylation/Cyclization | Palladium/Silver | Cascade reaction | Direct access to 2-substituted derivatives |
| Intramolecular Cyclization | Gold | 6-endo-dig cyclization | High yields, regioselective |
Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) reactions represent a highly efficient and environmentally friendly approach to C-C and C-N bond formation. An AcOH and O2-promoted CDC reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines provides a straightforward synthesis of pyrazolo[1,5-a]pyridines.[5][6] More recently, a palladium-catalyzed cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors has been developed for the synthesis of 3,3'-bipyrazolo[1,5-a]pyridines.[14]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and molecular diversity. The synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, a closely related and medicinally important scaffold, has been achieved through MCRs.[15] While less common for the direct synthesis of the pyrazolo[1,5-a]pyridine core itself, the principles of MCRs are being increasingly applied to the synthesis of complex heterocyclic systems.
Conclusion and Future Perspectives
The journey of pyrazolo[1,5-a]pyridines from their initial discovery to their current status as a privileged scaffold in medicinal chemistry is a testament to the continuous innovation in synthetic organic chemistry. The development of a diverse range of synthetic methodologies, from classical cycloadditions to modern metal-catalyzed transformations, has provided researchers with the tools to access a vast chemical space around this core.
Looking ahead, the development of even more efficient, selective, and sustainable synthetic methods will continue to be a major focus. The application of photoredox catalysis, for instance, has already shown promise in the synthesis of related heterocycles and could open up new avenues for pyrazolo[1,5-a]pyridine synthesis.[16] As our understanding of the biological significance of this scaffold continues to grow, so too will the demand for novel and efficient synthetic strategies to fuel the engine of drug discovery.
References
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers.
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temper
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.
- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphon
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Rel
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds.
- Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization.
- Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cycliz
- Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
- Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized as a purine bioisostere and a cornerstone for the development of novel therapeutics. Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and anti-infective agents. The introduction of a halogen, specifically iodine, at the 3-position of this scaffold, to yield 3-Iodopyrazolo[1,5-a]pyridine, dramatically enhances its utility as a versatile building block. The carbon-iodine bond serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, offering insights into its potential for accelerating the discovery of new chemical entities.
Core Molecular Attributes and Physical Properties
This compound is a bicyclic heteroaromatic compound. The fusion of a pyrazole and a pyridine ring results in a planar system with a unique distribution of electron density. The nitrogen atom at position 1 is pyrrole-like, while the nitrogen at position 4 is pyridine-like, influencing the molecule's reactivity and intermolecular interactions. The iodine atom at the electron-rich 3-position of the pyrazole ring is the most prominent feature for synthetic transformations.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 19363-99-6 | [1] |
| Molecular Formula | C₇H₅IN₂ | [1] |
| Molecular Weight | 244.03 g/mol | |
| Appearance | Brown powder | [1] |
| Melting Point | 63.5-72.5 °C | [1] |
| SMILES | IC1=C2C=CC=CN2N=C1 | [1] |
| InChI Key | PNNARKUCAKULAL-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the direct iodination of the parent pyrazolo[1,5-a]pyridine scaffold. The electron-rich nature of the pyrazole ring directs the electrophilic substitution to the 3-position.
Recommended Synthetic Protocol: Electrophilic Iodination
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable method can be extrapolated from the iodination of analogous heterocyclic systems. The use of N-Iodosuccinimide (NIS) in a suitable organic solvent is a common and effective method for the iodination of electron-rich heterocycles.
Experimental Protocol:
-
Dissolution: Dissolve pyrazolo[1,5-a]pyridine (1.0 eq.) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
NIS as Iodinating Agent: NIS is a mild and selective iodinating agent, often leading to cleaner reactions and higher yields compared to molecular iodine.
-
Sodium Thiosulfate Quench: Effectively neutralizes excess iodine, simplifying the purification process.
Caption: Synthetic workflow for the iodination of pyrazolo[1,5-a]pyridine.
Spectroscopic Characterization
Definitive, publicly available spectroscopic data for this compound is limited. However, based on the analysis of the parent compound and its isomers, the following spectral characteristics can be anticipated.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The introduction of the iodine atom at the 3-position will influence the chemical shifts of the neighboring protons, particularly the proton at the 2-position. For comparison, the ¹H NMR data for the isomeric 3-Iodo-1H-pyrazolo[3,4-b]pyridine in CDCl₃ shows signals at δ 13.18 (br, 1H), 8.64 (dd, 1H), 7.89 (dd, 1H), and 7.25–7.22 (m, 1H)[2]. The spectrum of the parent pyrazolo[1,5-a]pyridine shows signals around δ 6.58 and 7.80 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atom bearing the iodine (C3) is expected to have a significantly shifted signal compared to the parent compound due to the heavy atom effect of iodine. The chemical shifts of other carbon atoms in the pyrazole and pyridine rings will also be affected.
2.2.2. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 244, corresponding to its molecular weight. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will result in a single molecular ion peak. Fragmentation patterns would likely involve the loss of iodine and subsequent fragmentation of the pyrazolopyridine ring system. For comparison, the mass spectrum of the isomer 3-Iodo-1H-pyrazolo[3,4-b]pyridine shows a molecular ion peak at m/z 245 (M⁺)[2].
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations. The C-I bond stretching vibration is typically observed in the far-infrared region and may not be readily apparent in a standard mid-IR spectrum.
Crystal Structure
As of the latest available data, the single-crystal X-ray structure of this compound has not been reported. However, the crystal structure of its isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, provides valuable insights into the potential intermolecular interactions. In the crystal lattice of the isomer, molecules are linked by N—H···N hydrogen bonds and C—I···N halogen bonds, forming zigzag chains. The packing is further stabilized by π–π stacking interactions.[2][3] It is plausible that this compound would also exhibit significant π–π stacking and potentially C-I···N halogen bonding in the solid state, influencing its physical properties such as melting point and solubility.
Chemical Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in its application as a substrate in transition metal-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to low-valent palladium complexes, making it an excellent precursor for the synthesis of more complex, functionalized pyrazolo[1,5-a]pyridine derivatives.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Solvent Addition: Add a mixture of a polar aprotic solvent (e.g., dioxane, DME, or toluene) and water.
-
Degassing and Heating: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) and then heat to reflux (typically 80-100 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylethynyl-substituted pyrazolo[1,5-a]pyridines, which are important intermediates in organic synthesis and can possess interesting photophysical or biological properties.
Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base such as triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Solvent: Use a polar aprotic solvent like DMF or THF.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is worked up by removing the solvent and purifying the residue by column chromatography.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore. The ability to functionalize the 3-position of this core via the iodo-intermediate opens up a vast chemical space for the exploration of structure-activity relationships (SAR).
-
Kinase Inhibitors: Numerous pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The 3-position is often a key vector for substitution to achieve potency and selectivity.
-
Anti-tubercular Agents: The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has been identified as a potent class of anti-tuberculosis agents, effective against drug-resistant strains of Mycobacterium tuberculosis. This compound can serve as a key intermediate in the synthesis of these carboxamides.
-
Other Therapeutic Areas: The versatility of the pyrazolo[1,5-a]pyridine core has led to its exploration in a wide range of therapeutic areas, including as anti-viral agents, CNS-active agents, and anti-parasitic compounds.
Solubility Profile
Qualitative Solubility Analysis:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): The compound is expected to have good solubility in these solvents due to its polar heterocyclic nature.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated.
-
Ethers (e.g., THF, Diethyl Ether): Moderate solubility is likely.
-
Alcohols (e.g., Methanol, Ethanol): Moderate solubility is expected, with the potential for hydrogen bonding with the solvent.
-
Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the polar nature of the molecule.
-
Water: Very low solubility is anticipated.
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of this compound in a given solvent involves the gravimetric method.
-
Sample Preparation: Accurately weigh a small amount of this compound.
-
Solvent Addition: Add a known volume of the desired solvent to the solid in a sealed vial.
-
Equilibration: Stir or shake the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Allow any undissolved solid to settle.
-
Aliquoting and Evaporation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Evaporate the solvent from the aliquot completely.
-
Mass Determination: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility in terms of g/L or mg/mL.
Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is reported to be light-sensitive, and therefore should be stored in a tightly sealed, amber-colored container in a cool, dry place, away from direct light.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward preparation and high reactivity in cross-coupling reactions make it an attractive starting material for the synthesis of a diverse range of functionalized pyrazolo[1,5-a]pyridine derivatives. While a comprehensive dataset of its physicochemical properties is still emerging, this guide provides a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors. The continued exploration of the reactivity and biological applications of derivatives synthesized from this key intermediate is a promising avenue for future research.
References
- Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]
- ResearchGate. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
Sources
Spectroscopic Data for 3-Iodopyrazolo[1,5-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Iodopyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry and materials science, and a thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application. This document consolidates available spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for this compound (CAS No. 19363-99-6). It also presents a detailed, representative experimental protocol for its synthesis and characterization, grounded in established methodologies for this class of compounds. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel molecules incorporating the pyrazolo[1,5-a]pyridine core.
Introduction
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit potential as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The introduction of a halogen atom, such as iodine, at the 3-position of the pyrazolo[1,5-a]pyridine core offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of more complex molecules.
A precise understanding of the spectroscopic characteristics of this compound is paramount for unambiguous structure elucidation, purity assessment, and quality control during its synthesis and subsequent chemical transformations. This guide aims to provide a detailed compilation and analysis of its spectroscopic data.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name this compound and molecular formula C7H5IN2, is depicted below.
Caption: Molecular structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The expected 1H and 13C NMR chemical shifts for this compound are presented in the tables below. The predicted shifts are based on the analysis of related pyrazolo[1,5-a]pyridine and substituted pyridine systems.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | s | - |
| H-4 | 7.0 - 7.2 | t | 7.0 - 8.0 |
| H-5 | 7.4 - 7.6 | d | 8.0 - 9.0 |
| H-6 | 6.7 - 6.9 | t | 6.0 - 7.0 |
| H-7 | 8.4 - 8.6 | d | 6.0 - 7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 142 |
| C-3 | 60 - 65 |
| C-3a | 148 - 150 |
| C-4 | 115 - 117 |
| C-5 | 125 - 127 |
| C-6 | 110 - 112 |
| C-7 | 120 - 122 |
Note: The chemical shift for C-3 is significantly upfield due to the heavy atom effect of the directly attached iodine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the C-I bond.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1620 - 1580 | C=N stretching |
| 1550 - 1450 | C=C stretching (aromatic) |
| 1200 - 1000 | In-plane C-H bending |
| 800 - 700 | Out-of-plane C-H bending |
| 600 - 500 | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak is a key identifier.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅IN₂ |
| Molecular Weight | 244.03 g/mol |
| [M]+ | m/z 244 |
| [M+H]+ | m/z 245 |
Experimental Protocol: Synthesis and Characterization
The synthesis of this compound can be achieved through the iodination of the parent pyrazolo[1,5-a]pyridine. The following protocol is a representative procedure based on established methods for the halogenation of this heterocyclic system.
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a solution of pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Spectroscopic Characterization
The synthesized this compound should be characterized by the spectroscopic methods outlined in Section 3 to confirm its identity and purity.
1H and 13C NMR:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.
-
The obtained spectra should be consistent with the predicted chemical shifts and coupling patterns.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum should exhibit the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Analyze a sample of the compound using a mass spectrometer, for instance, with Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.
-
The mass spectrum should show the expected molecular ion peak.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. While a complete, published set of spectra for this specific compound remains elusive, the compiled and predicted data, based on established principles and data from related compounds, offer a robust framework for its identification and characterization. The provided synthetic protocol serves as a practical guide for its preparation in a laboratory setting. This information is intended to be a valuable asset for researchers working with this important heterocyclic building block, facilitating its use in the development of novel compounds with potential applications in medicinal chemistry and other scientific disciplines.
References
- Note: As a complete set of peer-reviewed spectroscopic data for this compound is not available in a single source, this reference section provides links to general spectroscopic databases and publications on related compounds that inform the analysis presented in this guide.
-
PubChem. this compound. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Guan, Y., et al. (2018). Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 157, 107-118.
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Iodopyrazolo[1,5-a]pyridine
This guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-Iodopyrazolo[1,5-a]pyridine. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data report to offer a detailed analysis of the spectroscopic features of this important heterocyclic scaffold. We will explore the foundational NMR properties of the parent pyrazolo[1,5-a]pyridine core, dissect the profound influence of the iodine substituent, and outline a multi-tiered analytical workflow—from 1D acquisition to 2D structural verification—to ensure unambiguous characterization.
The Spectroscopic Landscape of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle of significant interest in medicinal chemistry, appearing in agents developed for antiviral, antimalarial, and various enzyme inhibitory applications.[1] Effective structural analysis is paramount, and NMR spectroscopy is the definitive tool for this purpose. Before examining the target molecule, it is crucial to understand the baseline NMR characteristics of the unsubstituted parent compound.
The unique fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring creates a distinct electronic environment, giving rise to a well-dispersed and informative NMR spectrum.[2][3] The standard numbering convention for the pyrazolo[1,5-a]pyridine scaffold is essential for accurate spectral assignment.
Figure 1: IUPAC Numbering Convention for this compound.
The Decisive Influence of the C3-Iodo Substituent
The introduction of an iodine atom at the 3-position dramatically alters the electronic and magnetic environment of the heterocyclic core. Understanding these perturbations is key to interpreting the resulting spectra correctly.
-
¹H NMR Effects : The iodine atom exerts a significant anisotropic effect, which deshields nearby protons. The H-2 proton, being in the ortho position, is expected to experience the most pronounced downfield shift. The effect diminishes with distance, but small perturbations on other ring protons can also be anticipated.[4]
-
¹³C NMR Effects (The Heavy Atom Effect) : For ¹³C NMR, the primary influence is the "Heavy Atom on Light Atom" (HALA) effect.[5] Specifically, the spin-orbit coupling interaction between the large electron cloud of the iodine and the C-3 nucleus induces a substantial upfield (shielding) shift for the directly attached carbon (ipso-carbon).[5][6] This relativistic effect is often the most diagnostic feature in the ¹³C spectrum of iodo-substituted aromatics, shifting the C-3 resonance by as much as 30-40 ppm upfield compared to its protonated analogue.[7][8]
Predictive ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the proton environment, connectivity, and electronic distribution. Based on published data for the parent pyrazolo[1,5-a]pyridine and known substituent effects, a detailed prediction for the 3-iodo derivative can be constructed.[9] The pyridine-like protons (H-4 to H-7) typically form a coupled spin system, while the pyrazole protons (H-2) appear as distinct signals.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-7 | 8.45 - 8.55 | d | J7,6 ≈ 7.0 | Most deshielded proton on the pyridine ring, ortho to the bridgehead nitrogen. |
| H-2 | 8.00 - 8.10 | s | - | Singlet in the pyrazole ring; deshielded by the adjacent iodine and ring nitrogen. |
| H-4 | 7.60 - 7.70 | d | J4,5 ≈ 9.0 | Deshielded proton on the pyridine ring, adjacent to the bridgehead nitrogen. |
| H-5 | 7.15 - 7.25 | ddd | J5,4 ≈ 9.0, J5,6 ≈ 6.5, J5,7 ≈ 1.2 | Complex multiplet due to coupling with H-4, H-6, and a small long-range coupling to H-7. |
| H-6 | 6.75 - 6.85 | td | J6,5 ≈ J6,7 ≈ 6.8, J6,4 ≈ 1.0 | Triplet of doublets, coupled to both adjacent protons (H-5, H-7) and a small long-range coupling to H-4. |
Comprehensive ¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum, particularly when augmented with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive carbon count and identifies the type of each carbon (C, CH, CH₂, CH₃).
-
DEPT-135 : This experiment is invaluable for distinguishing carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative (inverted). Quaternary carbons (C) are absent.
-
DEPT-90 : This sequence shows only CH signals, providing a clean method for their identification.
The most striking feature in the ¹³C NMR spectrum of this compound is the significant upfield shift of the C-3 signal due to the relativistic heavy atom effect.[8][10]
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound in DMSO-d₆
| Carbon | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
|---|---|---|---|
| C-8a | 149.0 - 150.0 | Absent | Quaternary bridgehead carbon, deshielded by two adjacent nitrogen atoms. |
| C-4 | 140.0 - 141.0 | Positive (CH) | Pyridine ring carbon adjacent to bridgehead nitrogen. |
| C-2 | 133.0 - 134.0 | Positive (CH) | Pyrazole ring carbon, deshielded by adjacent nitrogen and iodine effects. |
| C-7 | 128.5 - 129.5 | Positive (CH) | Pyridine ring carbon ortho to bridgehead nitrogen. |
| C-6 | 120.0 - 121.0 | Positive (CH) | Pyridine ring carbon. |
| C-5 | 112.0 - 113.0 | Positive (CH) | Pyridine ring carbon. |
| C-3a | 117.0 - 118.0 | Absent | Quaternary bridgehead carbon. (Assignment based on similar systems). |
| C-3 | 60.0 - 70.0 | Absent | Diagnostic Signal . Quaternary carbon significantly shielded by the attached iodine (HALA effect).[5] |
The Analytical Workflow: A Multi-dimensional Approach
For an unambiguous assignment, a systematic workflow combining 1D and 2D NMR experiments is essential. This approach serves as a self-validating system, ensuring high confidence in the final structure.
Figure 2: Recommended workflow for the complete NMR characterization.
-
¹H-¹H COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are spin-coupled to each other, revealing the connectivity within the pyridine ring. Cross-peaks will appear between H-4/H-5, H-5/H-6, and H-6/H-7, confirming their adjacencies.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon to which it is directly attached. This experiment is the most powerful tool for definitively linking the proton and carbon skeletons. For example, the proton signal at ~8.05 ppm (H-2) will show a cross-peak to the carbon signal at ~133.5 ppm (C-2), locking in their assignments.
Figure 3: Visualization of expected key COSY and HSQC correlations.
Field-Proven Experimental Protocol
Adherence to a robust experimental protocol is critical for acquiring high-quality, reproducible NMR data.
A. Sample Preparation
-
Purity Assessment : Ensure the this compound sample is of high purity (>95%), as paramagnetic impurities can cause severe line broadening.
-
Solvent Selection : Choose a high-quality deuterated solvent. Chloroform-d (CDCl₃) is suitable for general characterization. For resolving exchangeable protons or improving solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration :
-
For ¹H NMR , accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR , a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
-
Internal Standard : Use tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm). If TMS is not used, the residual solvent peak can serve as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11]
-
Sample Transfer : Dissolve the sample in a clean vial before transferring the solution into a high-quality NMR tube (e.g., Wilmad or Norell) using a Pasteur pipette fitted with a cotton or glass wool plug to filter out any particulate matter. The final sample height should be approximately 4-5 cm.
B. NMR Data Acquisition
-
Instrumentation : Acquire spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Standard ¹H NMR Parameters :
-
Pulse Program : Standard single-pulse (zg30).
-
Spectral Width : ~12-16 ppm.
-
Number of Scans : 8-16 scans.
-
Relaxation Delay (d1) : 2-5 seconds.
-
-
Standard ¹³C{¹H} NMR Parameters :
-
Pulse Program : Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width : ~220-240 ppm.
-
Number of Scans : 1024-4096 scans, depending on concentration.
-
Relaxation Delay (d1) : 2 seconds.
-
-
DEPT-135, COSY, and HSQC : Utilize the standard, pre-optimized parameter sets provided by the spectrometer software (e.g., dept135, cosygpqf, hsqcedetgpsisp2.3). Adjust acquisition parameters as needed to achieve sufficient resolution and signal-to-noise.
Conclusion
The comprehensive NMR characterization of this compound is a multi-faceted process that relies on a foundational understanding of the parent heterocycle, a predictive knowledge of substituent effects, and the systematic application of a suite of 1D and 2D NMR experiments. The key diagnostic signals are the significantly shielded quaternary C-3 resonance in the ¹³C spectrum—a direct consequence of the relativistic heavy atom effect—and the distinct pattern of the five aromatic protons in the ¹H spectrum. By following the structured analytical workflow presented in this guide, researchers can achieve an unambiguous and robust structural elucidation, a critical step in the advancement of medicinal chemistry and drug discovery programs.
References
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Wang, J. et al. (n.d.). Study on 1H NMR Spectra of Heterocyclic Compounds Containing Iodine. CNKI.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - 13C NMR. John Wiley & Sons, Inc.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Rusakov, Y. Y., & Rusakova, I. L. (2018). Relativistic Heavy Atom Effect on 13C NMR Chemical Shifts Initiated by Adjacent Multiple Chalcogens. Magnetic Resonance in Chemistry, 56(8), 716-726.
- SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - 15N NMR. John Wiley & Sons, Inc.
- The Royal Society of Chemistry. (2015). Supporting Information.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Williams, C. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Dar'in, D., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry.
- Rusakov, Y. Y., et al. (2019). On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. Magnetic Resonance in Chemistry.
- Ramalho, T. C., et al. (2019). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate.
- Vícha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.
- Tsvilikhovskiy, O. R., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules.
- Rusakov, Y. Y., et al. (2019). On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. ResearchGate.
- Abraham, R. J., & Sancassan, F. (2004). 1H chemical shifts in NMR. Part 18.
- Boykin, D. W., et al. (n.d.). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines. ResearchGate.
- Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
Sources
- 1. BJOC - New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines [beilstein-journals.org]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Introduction: The Analytical Imperative for Novel Heterocycles
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodopyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a halogen, such as iodine, at the 3-position creates a key synthetic handle for further functionalization via cross-coupling reactions, making this compound a critical intermediate in drug discovery and development.[1] Unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredients.
Mass spectrometry (MS) stands as the definitive analytical technique for the molecular weight confirmation and structural elucidation of such compounds. Its high sensitivity and specificity provide crucial information on molecular identity, purity, and stability. This guide offers a detailed examination of the mass spectrometric behavior of this compound, focusing on electron ionization (EI) techniques. As a "hard" ionization method, EI induces reproducible and information-rich fragmentation, providing a molecular fingerprint that is invaluable for structural confirmation.[2][3] We will explore the underlying principles, predictable fragmentation pathways, and a practical protocol for its analysis, empowering researchers to confidently interpret their data.
Section 1: Core Physicochemical Properties for Mass Spectrometry
A foundational understanding of the analyte's properties is essential before any analysis. These parameters dictate the expected mass-to-charge ratios (m/z) and isotopic patterns in the mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | [4][5] |
| Molar Mass | 244.03 g/mol | [4][6] |
| Exact Mass | 243.95485 u | PubChem CID 133276 |
| Key Isotopes | ¹²C, ¹H, ¹⁴N, ¹²⁷I | N/A |
Unlike compounds containing chlorine or bromine, iodine is monoisotopic (¹²⁷I), meaning it does not produce a characteristic M+2 isotopic peak.[7] The presence of iodine is instead confirmed by the specific mass of the molecular ion and the characteristic neutral loss of 127 u (iodine radical) or 128 u (HI) during fragmentation.
Section 2: Ionization Strategy: The Rationale for Electron Ionization (EI)
For volatile and thermally stable small organic molecules like this compound, Electron Ionization (EI) is the gold standard.[3] The choice of EI is deliberate and based on several key advantages:
-
Extensive, Reproducible Fragmentation: EI utilizes high-energy electrons (typically 70 eV) to ionize the molecule.[8] This energetic process not only forms a molecular ion (M+•) but also imparts sufficient internal energy to cause extensive and predictable bond cleavages. The resulting fragmentation pattern is highly reproducible and serves as a unique fingerprint for the molecule.[9]
-
Structural Elucidation: The fragments produced are not random; they correspond to the formation of stable carbocations, radicals, and neutral molecules. By analyzing these fragments, one can piece together the original molecular structure, much like solving a puzzle.
-
Library Comparability: Standard 70 eV EI spectra are widely compiled in extensive databases (e.g., NIST, Wiley). A generated spectrum can be searched against these libraries to rapidly identify known compounds.
While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are excellent for preserving the molecular ion, they provide minimal structural information through fragmentation.[10] For the definitive structural confirmation of a novel or critical intermediate, the rich detail from an EI spectrum is unparalleled.
Section 3: Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is predicted to be dominated by several key fragmentation events originating from the energetically unstable molecular ion.
The Molecular Ion (M+•)
The primary ionization event is the removal of a single electron to form the molecular ion radical cation (M+•).
M + e⁻ → [C₇H₅IN₂]⁺• + 2e⁻
This ion will appear at an m/z of 244 , corresponding to the nominal mass of the molecule. Its presence confirms the molecular weight. Due to the stability of the aromatic system, this peak is expected to be reasonably intense.
Primary Fragmentation Pathways
The fragmentation of the pyrazolo[1,5-a]pyridine core and the carbon-iodine bond dictates the overall spectral appearance.
Caption: Predicted EI fragmentation pathway for this compound.
-
Loss of Iodine Radical (Key Fragment): The C-I bond is the weakest bond in the molecule. Cleavage of this bond results in the loss of an iodine radical (I•), a neutral species with a mass of 127 u. This leads to the formation of the pyrazolo[1,5-a]pyridine cation at m/z 117 . This is often the most stable and abundant fragment ion (the base peak) in the spectrum of iodo-aromatic compounds.
-
[C₇H₅IN₂]⁺• → [C₇H₅N₂]⁺ + I•
-
-
Loss of Hydrogen Cyanide (HCN): Nitrogen-containing heterocyclic compounds frequently undergo the elimination of a stable neutral molecule of HCN (27 u).[11][12] The fragment at m/z 117 can lose HCN from the pyrazole ring to yield a fragment ion at m/z 90 .
-
[C₇H₅N₂]⁺ → [C₆H₄N]⁺ + HCN
-
-
Formation of Pyridine Cation: The pyridine ring itself is a stable aromatic structure. Fragmentation can lead to the formation of a pyridine-like cation at m/z 78 or related fragments.[13] This can arise from more complex rearrangements or further fragmentation of the m/z 90 ion.
Summary of Expected Ions
The following table summarizes the key ions anticipated in the 70 eV EI mass spectrum.
| m/z | Proposed Identity | Significance |
| 244 | [C₇H₅IN₂]⁺• | Molecular Ion (M+•) |
| 243 | [M - H]⁺ | Loss of a hydrogen atom |
| 117 | [C₇H₅N₂]⁺ | [M - I]⁺, Likely Base Peak |
| 90 | [C₆H₄N]⁺ | [M - I - HCN]⁺ |
| 78 | [C₅H₄N]⁺ | Pyridine-related fragment |
Section 4: Experimental Protocol: GC-EI-MS Analysis
This section provides a generalized workflow for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Caption: General workflow for GC-EI-MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration of 1-10 µg/mL suitable for GC-MS analysis.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Instrumentation & Parameters:
-
System: A standard GC-MS system equipped with an EI source.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection:
-
Injector Temperature: 250-280 °C
-
Injection Volume: 1 µL
-
Mode: Split (e.g., 20:1 ratio) to avoid column overloading.
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at 20 °C/minute.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
(This program should be optimized based on the specific instrument and observed retention time.)
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
-
-
-
Data Acquisition and Interpretation:
-
Acquire the total ion chromatogram (TIC). The analyte should appear as a sharp, symmetrical peak.
-
Extract the mass spectrum from the apex of the analyte's chromatographic peak.
-
Analyze the spectrum:
-
Identify the peak at the highest m/z. Does it correspond to the expected molecular weight (m/z 244)?
-
Identify the base peak (most intense peak). Is it at m/z 117, corresponding to the loss of iodine?
-
Look for other expected fragments (e.g., m/z 90) to build confidence in the structural assignment.
-
-
Conclusion
The mass spectrometric analysis of this compound via electron ionization is a robust and highly informative method for its definitive identification. The resulting mass spectrum is characterized by a clear molecular ion at m/z 244 and a predictable fragmentation pattern, most notably the loss of the iodine radical to produce a stable base peak at m/z 117. By understanding these core principles and applying the outlined experimental approach, researchers in synthetic chemistry and drug development can confidently verify the structure and purity of this vital heterocyclic building block, ensuring the integrity and success of their scientific endeavors.
References
- PubChem. This compound-5-carbaldehyde. National Center for Biotechnology Information.
- ChemBK. This compound.
- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
- Wikipedia. Electron ionization.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Ali, T. E., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 55.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
- LibreTexts, Chemistry. 3.1: Electron Ionization.
- Ali, T. E., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
- IONOS. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.
- AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry.
- Vul'fson, N. S., et al. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Gomaa, M. A. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Molecules, 24(23), 4354.
- Badowska-Roslonek, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3290.
- LibreTexts, Chemistry. Organic Compounds Containing Halogen Atoms.
- Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
- NIST. Pyridine. NIST Chemistry WebBook.
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-Iodo-pyrazolo[1,5-a]pyridine - CAS:19363-99-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. azom.com [azom.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine [webbook.nist.gov]
Crystal structure of 3-Iodopyrazolo[1,5-a]pyridine derivatives
An In-depth Technical Guide to the Crystal Structure of 3-Iodopyrazolo[1,5-a]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a halogen atom, particularly iodine, at the 3-position offers a unique handle for further synthetic modifications and, more importantly, for engaging in specific, directional non-covalent interactions such as halogen bonding. These interactions can significantly influence the binding of a molecule to its biological target and dictate its solid-state properties. This guide provides a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of this compound derivatives. It delves into the anticipated structural features and intermolecular interactions that govern their crystal packing, drawing insights from closely related structures to provide a predictive framework for this important class of molecules.
Introduction: The Significance of the this compound Scaffold
Pyrazolo[1,5-a]pyridines are bicyclic heteroaromatic compounds that are considered purine analogues, a characteristic that underpins their diverse pharmacological profiles. They have been investigated for their potential as anti-tumor, antiviral, anti-inflammatory, and anticancer agents. The functionalization of this core structure is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
The introduction of an iodine atom at the C3 position is of particular strategic importance for several reasons:
-
Synthetic Versatility: The carbon-iodine bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse substituents to explore the chemical space around the core scaffold.
-
Halogen Bonding: Iodine is an excellent halogen bond donor. This is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. In a biological context, this can lead to specific and strong interactions with protein residues (e.g., carbonyl oxygens, aromatic rings), enhancing binding affinity and selectivity.
-
Physicochemical Properties: The presence of a large, polarizable iodine atom influences the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.
Understanding the three-dimensional structure and solid-state packing of these derivatives is paramount for rational drug design, polymorphism screening, and formulation development.
Synthesis and Crystallization of this compound Derivatives
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various strategies, often involving the cyclization of N-aminopyridinium salts or ylides. A general and efficient method for the regioselective C3-iodination of pyrazolo[1,5-a]pyrimidines (a closely related scaffold) utilizes potassium iodide and a hypervalent iodine(III) reagent like Phenyliodine(III) diacetate (PIDA) in an aqueous medium at room temperature. This method is environmentally friendly and provides good to excellent yields, making it adaptable for the synthesis of 3-Iodopyrazolo[1,5-a]pyridines.
Experimental Protocol: Synthesis and Crystallization
Step 1: Synthesis of this compound
-
To a solution of pyrazolo[1,5-a]pyridine (1.0 mmol) in water (15 mL), add potassium iodide (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add PIDA (1.1 mmol) to the solution in one portion.
-
Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Step 2: Crystallization for X-ray Diffraction High-quality single crystals are essential for X-ray crystallographic analysis. The following methods are commonly employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small open vial, which is then placed inside a larger sealed jar containing a "poor" solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane, pentane). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting the growth of single crystals.
Crystal Structure Determination: A Workflow
The determination of the molecular and crystal structure from a single crystal is a well-established process.
Caption: Workflow for single-crystal X-ray diffraction analysis.
The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, cell parameters, and other essential data about the crystal structure. This file can be deposited in a public repository like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.
Analysis of Crystal Structure: A Predictive Model
While a published crystal structure for this compound is not currently available, we can construct a predictive model based on the known crystal structure of its isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine. This allows for an authoritative discussion of the likely structural features.
The key difference between these isomers is the position of one of the nitrogen atoms, which influences the hydrogen bonding capabilities and the overall electronic distribution of the molecule. The pyrazolo[1,5-a]pyridine lacks the N-H group present in the pyrazolo[3,4-b]pyridine isomer, precluding the formation of the N-H···N hydrogen bonds that dominate the packing of the latter.
Molecular Geometry
The this compound molecule is expected to be essentially planar, with the fused pyrazole and pyridine rings forming a rigid, flat core. The C-I bond length is anticipated to be in the range of 2.08-2.10 Å.
Intermolecular Interactions and Crystal Packing
In the absence of strong hydrogen bond donors, the crystal packing will be primarily governed by a combination of weaker, yet highly significant, interactions:
-
Halogen Bonding (C-I···N): This is predicted to be the most influential directional interaction. The electrophilic σ-hole on the iodine atom will preferentially interact with the lone pair of a nitrogen atom on an adjacent molecule. This C-I···N halogen bond is a strong and directional interaction that can organize molecules into chains or more complex networks.
-
π-π Stacking: The planar aromatic surfaces of the pyrazolo[1,5-a]pyridine cores are expected to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, will likely contribute significantly to the stabilization of the crystal lattice.
-
C-H···π Interactions: Hydrogen atoms on the periphery of one molecule can interact with the π-electron cloud of a neighboring molecule, further stabilizing the overall packing arrangement.
Caption: Key predicted intermolecular interactions in the crystal structure.
Predicted Crystallographic Data
The following table presents hypothetical, yet realistic, crystallographic data for this compound, extrapolated from its isomer and general principles of organic crystal packing.
| Parameter | Predicted Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Reflects the symmetry of the unit cell. |
| Space Group | P2₁/c or P-1 | Common space groups for organic molecules lacking chirality. |
| a (Å) | 10 - 12 | Unit cell dimension. |
| b (Å) | 7 - 9 | Unit cell dimension. |
| c (Å) | 16 - 18 | Unit cell dimension. |
| β (°) ** | 90 - 105 | Unit cell angle (for monoclinic system). |
| Volume (ų) ** | ~1400 | Volume of the unit cell. |
| Z | 4 or 8 | Number of molecules in the unit cell. |
| Calculated Density (g/cm³) | ~1.8 - 1.9 | Reflects the efficiency of crystal packing. |
| Key Interactions | C-I···N Halogen Bonds, π-π Stacking | The primary forces directing the supramolecular assembly. |
Conclusion and Future Outlook
The this compound scaffold represents a valuable building block in the design of new therapeutic agents. While a definitive crystal structure is yet to be reported in public databases, this guide has outlined the robust methodologies for its synthesis, crystallization, and structural analysis. Based on the principles of crystal engineering and data from closely related isomers, we have provided a predictive model of its solid-state structure, highlighting the critical role of halogen bonding and π-π stacking in its supramolecular assembly.
The experimental determination of the crystal structure of various this compound derivatives is a crucial next step. This will not only validate the predictive models but also provide invaluable empirical data for structure-based drug design, enabling a deeper understanding of how these molecules interact with their biological targets and paving the way for the development of novel, highly effective pharmaceuticals.
References
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate.
- Zheng, L. W., Gong, Z. L., Liu, W. L., Liu, Y. R., & Zhao, B. X. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)
Tautomerism in pyrazolo[1,5-a]pyridine systems
An In-Depth Technical Guide to Tautomerism in Pyrazolo[1,5-a]pyridine Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, owing to its structural similarity to purines and its versatile synthetic accessibility.[1][2] A profound understanding of its chemical behavior is paramount for rational drug design and the development of novel functional materials. A critical, yet often complex, aspect of this scaffold is its capacity to exist in multiple tautomeric forms. This guide provides a comprehensive exploration of the principal tautomeric equilibria in pyrazolo[1,5-a]pyridine systems, including annular, keto-enol/lactam-lactim, and amino-imino prototropy. We delve into the key factors that govern these equilibria—substituent effects, solvent polarity, and pH—and detail the essential experimental and computational methodologies for their characterization. By synthesizing field-proven insights with rigorous scientific principles, this document serves as a technical resource for professionals seeking to harness or mitigate the effects of tautomerism in their research and development endeavors.
The Pyrazolo[1,5-a]pyridine Core: A Landscape of Tautomeric Potential
The pyrazolo[1,5-a]pyridine system is a fused, bicyclic aromatic heterocycle that marries a five-membered pyrazole ring with a six-membered pyridine ring.[2] This fusion creates a rigid, planar scaffold that is a frequent constituent in molecules targeting a wide array of biological targets, including protein kinases, and has shown potential as anticancer, antiviral, and anti-inflammatory agents.[3][4]
The phenomenon of tautomerism, the interconversion of structural isomers through proton migration, is a key feature of many nitrogen-containing heterocycles, and the pyrazolo[1,5-a]pyridine core is no exception.[5] Different tautomers of the same molecule can exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capability, and molecular geometry. Consequently, they can interact differently with biological targets, leading to significant variations in pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6] A priori knowledge of the predominant tautomeric form under physiological conditions is therefore not merely an academic exercise but a critical step in structure-activity relationship (SAR) studies and drug design.[6][7]
Principal Tautomeric Equilibria
can be broadly categorized into three main types, depending on the nature and position of substituents on the heterocyclic core.
Annular Tautomerism
Annular tautomerism is an intrinsic feature of the N-unsubstituted pyrazole ring itself, involving the migration of a proton between the two nitrogen atoms.[5] While the parent pyrazolo[1,5-a]pyridine has a fixed structure due to the fusion, this type of tautomerism is critically important in its most common precursors: 3(5)-aminopyrazoles.[5][8] The regioselectivity of the cyclocondensation reaction that forms the pyrazolo[1,5-a]pyrimidine ring is directly dependent on which nitrogen of the aminopyrazole precursor acts as the nucleophile, a reactivity dictated by the position of the annular proton.[5]
Keto-Enol and Lactam-Lactim Tautomerism
When a hydroxyl group is appended to the pyrazolo[1,5-a]pyridine core, particularly at the C2, C5, or C7 positions, it can exist in equilibrium with its keto (or lactam) form. The position of this equilibrium is highly sensitive to the molecular environment.
For instance, 2-hydroxypyrazolo[1,5-a]pyridine has been shown to exist predominantly in its enol (hydroxy) form in solution.[9] However, in related heterocyclic systems like pyrazolo[1,5-a]pyrimidin-7(4H)-ones, X-ray crystallography confirms that the keto (lactam) form (4a in the study) is dominant in the solid state.[6] This preference is stabilized by the formation of strong intermolecular hydrogen bonds in the crystal lattice. The choice to synthesize O-methylated and N-methylated analogues serves as a powerful experimental tool to "lock" the molecule into the enol or keto form, respectively, thereby allowing for a definitive assessment of the pharmacophore.[6]
Keto [label="Keto / Lactam Form\n(e.g., Pyridone)", image="https://i.imgur.com/gK96vT0.png"]; Enol [label="Enol / Lactim Form\n(e.g., Hydroxypyridine)", image="https://i.imgur.com/R38w54K.png"];
Keto -> Enol [dir=both, label=" H⁺ shift", color="#4285F4"];
caption [label="Keto-Enol (Lactam-Lactim) equilibrium.", shape=plaintext, fontcolor="#202124"]; } undot Caption: General Keto-Enol / Lactam-Lactim equilibrium.
Amino-Imino Tautomerism
Amino-substituted pyrazolo[1,5-a]pyridines can undergo tautomerization to their corresponding imino forms. The canonical amino form is generally more stable in most neutral organic molecules. However, the equilibrium can be shifted by several factors, including substitution and the potential for intramolecular hydrogen bonding.[10] Computational studies on related heterocycles like adenine show that coordination with metal ions or the formation of specific hydrogen bond networks with solvent molecules can significantly lower the energy barrier for tautomerization, sometimes even making the imino form more stable.[11] This has profound implications for biological systems, where interactions with metal cofactors or specific amino acid residues in an enzyme's active site could favor a minor tautomer, leading to unexpected binding modes.
Amino [label="Amino Form\n(Generally favored)", image="https://i.imgur.com/qLwG4yO.png"]; Imino [label="Imino Form\n(Often a minor species)", image="https://i.imgur.com/39t9c9w.png"];
Amino -> Imino [dir=both, label=" H⁺ shift", color="#EA4335"];
caption [label="Amino-Imino tautomeric equilibrium.", shape=plaintext, fontcolor="#202124"]; } undot Caption: General Amino-Imino tautomeric equilibrium.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers is not fixed but is dynamically influenced by a combination of intrinsic (substituent) and extrinsic (environmental) factors.
Substituent Effects
The electronic nature of substituents on the heterocyclic ring plays a pivotal role. Electron-donating groups (EDGs) like -NH₂ or -CH₃ tend to stabilize one tautomeric form, while electron-withdrawing groups (EWGs) such as -NO₂ or -CF₃ may favor another.[5] For example, in studies of substituted pyrazoles, it was found that EDGs generally favor the tautomer where the substituent is at the C3 position, whereas EWGs stabilize the C5-substituted tautomer.[5] These preferences are rooted in the way substituents modulate the electron density and aromaticity of the ring system.
Solvent Effects
The polarity of the solvent is one of the most significant external factors.[12][13]
-
Nonpolar Solvents (e.g., cyclohexane, chloroform) poorly solvate charged or highly polar species. In these environments, intramolecular hydrogen bonding can be a dominant stabilizing force, often favoring less polar tautomers like the enol form.[14]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile) are effective hydrogen bond acceptors and can disrupt intramolecular hydrogen bonds, potentially shifting the equilibrium. For some pyrazole derivatives, a tautomeric equilibrium is observed in DMSO where one form predominated in less polar CDCl₃.[15]
-
Polar Protic Solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can stabilize polar, zwitterionic, or keto/lactam forms through extensive intermolecular hydrogen bonding networks.[14][16] The proportion of the pyridone form in hydroxypyridine equilibria, for instance, is highest in water and decreases with solvent polarity.[13]
pH and Temperature
Changes in pH can lead to protonation or deprotonation of the heterocyclic system, which can lock the molecule into a specific tautomeric form or dramatically shift the equilibrium. Temperature can also influence the equilibrium constant (K_T_), with higher temperatures often favoring the population of minor tautomers.[17]
Experimental and Computational Characterization
A multi-pronged approach combining several analytical techniques is essential for the unambiguous characterization of tautomeric systems.
// Define nodes with specific colors and font colors for contrast Start [label="Synthesized\nPyrazolo[1,5-a]pyridine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Solid [label="Solid-State Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Solution-State Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Theory [label="Theoretical Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
XRay [label="Single Crystal\nX-Ray Diffraction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NMR_Solid [label="Solid-State NMR\n(CPMAS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
NMR_Sol [label="Multinuclear NMR\n(¹H, ¹³C, ¹⁵N)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; UVVis [label="UV-Vis Spectroscopy\n(Solvent Study)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="FT-IR Spectroscopy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
DFT [label="DFT Calculations\n(Tautomer Stability)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Result [label="Comprehensive Tautomeric Profile\n(Structure, Equilibrium, Energetics)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Define connections Start -> {Solid, Solution, Theory} [color="#5F6368"]; Solid -> {XRay, NMR_Solid} [color="#5F6368"]; Solution -> {NMR_Sol, UVVis, IR} [color="#5F6368"]; Theory -> DFT [color="#5F6368"];
{XRay, NMR_Solid, NMR_Sol, UVVis, IR, DFT} -> Result [color="#5F6368"];
caption [label="Integrated workflow for tautomer characterization.", shape=plaintext, fontcolor="#202124"]; } undot Caption: Integrated workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomerism in solution.[18]
-
¹H and ¹³C NMR: Chemical shifts are highly sensitive to the electronic environment. For example, the ¹³C chemical shift of a carbon attached to an oxygen will be significantly different in a keto (C=O, ~170-200 ppm) versus an enol (C-OH, ~140-160 ppm) form.[19] The presence of distinct sets of signals for each tautomer indicates slow exchange on the NMR timescale, allowing for direct integration and quantification. Fast exchange results in averaged signals, the positions of which reflect the relative populations of the contributing tautomers.[5]
-
¹⁵N NMR: The chemical shifts of nitrogen atoms are particularly informative for distinguishing between pyridine-like (sp²) and pyrrole-like (sp³) nitrogens, providing direct evidence for the location of the proton in annular tautomerism.[20]
-
NOE Experiments: Nuclear Overhauser Effect experiments can confirm the spatial proximity of protons, helping to assign structures to specific tautomers in solution.[15]
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state.[21] It allows for precise measurement of bond lengths (e.g., distinguishing a C=O double bond from a C-O single bond) and definitively locates protons, thereby identifying the specific tautomer present in the crystal.[1][6] This technique was used to confirm the dominant tautomer of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative as the keto form 4a.[6]
UV-Vis and Infrared (IR) Spectroscopy
-
UV-Vis Spectroscopy: Different tautomers have distinct electronic structures and will therefore exhibit different absorption maxima (λ_max_). By monitoring changes in the UV-Vis spectrum across a range of solvents with varying polarities, one can track shifts in the tautomeric equilibrium.[22]
-
IR Spectroscopy: This technique is useful for identifying key functional groups. For example, a strong absorption in the 1650-1750 cm⁻¹ region is indicative of a carbonyl (C=O) group (keto form), while a broad absorption around 3200-3600 cm⁻¹ suggests an O-H group (enol form).[15]
Computational Chemistry
Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers.[23] By calculating the Gibbs free energy of each possible tautomer in the gas phase or by using a polarizable continuum model (PCM) to simulate solvent effects, researchers can predict the predominant form under various conditions.[15] These theoretical results, when correlated with experimental data from NMR and X-ray studies, provide a powerful, self-validating system for understanding tautomeric preferences.[5][22]
Case Study: Protocol for Determining Tautomeric Ratio via ¹H NMR
This section provides a practical, step-by-step methodology for quantifying the tautomeric equilibrium of a hypothetical substituted 2-hydroxypyrazolo[1,5-a]pyridine as a function of solvent polarity.
Objective: To determine the equilibrium constant (K_T_ = [Keto]/[Enol]) in solvents of varying polarity.
Methodology:
-
Sample Preparation (The "Why"):
-
Accurately weigh 5 mg of the target compound.
-
Prepare a series of NMR samples by dissolving the compound in 0.6 mL of high-purity deuterated solvents spanning a range of polarities (e.g., Cyclohexane-d₁₂, CDCl₃, Acetonitrile-d₃, DMSO-d₆, and D₂O).
-
Causality: Using a consistent concentration minimizes potential self-association effects that could influence the equilibrium. The selection of solvents with diverse dielectric constants and hydrogen bonding capabilities is crucial to systematically probe the environmental influence on the tautomeric balance.[12]
-
-
NMR Data Acquisition (The "Why"):
-
Acquire ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) between scans to allow for full magnetization recovery of all protons, which is essential for accurate quantitative integration.
-
Causality: Temperature control is critical as the equilibrium can be temperature-dependent.[12] A high-field instrument provides better signal dispersion, which is necessary to resolve distinct signals from each tautomer, especially if they are structurally similar.
-
-
Data Analysis (The "Why"):
-
Carefully phase and baseline-correct all spectra.
-
Identify a pair of well-resolved, non-overlapping signals that are unique to each tautomer (e.g., the N-H proton of the keto form and the O-H proton of the enol form, or distinct aromatic protons).
-
Integrate the area under each of these signals (I_keto_ and I_enol_).
-
Calculate the mole fraction of each tautomer:
-
% Keto = [I_keto_ / (I_keto_ + I_enol_)] * 100
-
% Enol = [I_enol_ / (I_keto_ + I_enol_)] * 100
-
-
Causality: This direct integration method provides a reliable quantitative measure of the relative populations of the two species in solution, assuming the exchange rate between them is slow on the NMR timescale. If the exchange is fast, a single, population-weighted average signal will be observed, and more advanced NMR techniques or analysis of chemical shifts would be required.
-
Data Presentation:
The results of such an experiment can be effectively summarized in a table.
| Solvent | Dielectric Constant (ε) | % Enol Form | % Keto Form | K_T_ ([Keto]/[Enol]) |
| Cyclohexane-d₁₂ | 2.0 | 85 | 15 | 0.18 |
| Chloroform-d | 4.8 | 70 | 30 | 0.43 |
| Acetonitrile-d₃ | 37.5 | 45 | 55 | 1.22 |
| DMSO-d₆ | 47.0 | 20 | 80 | 4.00 |
| Water (D₂O) | 80.1 | <5 | >95 | >19.0 |
Implications in Drug Discovery and Materials Science
-
Drug Discovery: The ability of a molecule to exist as a mixture of tautomers can be problematic for drug development, leading to inconsistent biological data. Conversely, understanding and controlling tautomerism can be an opportunity. A minor tautomer might be the biologically active form, and medicinal chemists can design analogues that are "locked" into this conformation to enhance potency and selectivity.[6][24]
-
Materials Science: Tautomerism can give rise to interesting photophysical properties. The different electronic structures of tautomers can lead to dual fluorescence or shifts in emission wavelengths in response to environmental changes (solvatochromism), making them attractive candidates for use in fluorescent probes, sensors, and organic electronics.[2]
Conclusion
is a multifaceted phenomenon with profound implications for their application in science and technology. The equilibrium between different tautomeric forms is a delicate interplay of intramolecular electronic effects and intermolecular interactions with the surrounding environment. A thorough characterization, employing a synergistic combination of high-resolution spectroscopy, X-ray diffraction, and computational modeling, is not just recommended but essential for any research program involving this versatile scaffold. By understanding and predicting the tautomeric behavior of these molecules, researchers can better control their properties, leading to the rational design of more effective pharmaceuticals and more innovative functional materials.
References
- Title: Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)
- Title: Revisiting the Structure and Chemistry of 3(5)
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC - PubMed Central URL
- Title: Studies of Heterocyclic Compounds. VIII.
- Title: Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one Source: MDPI URL
- Title: Annular Tautomerism of 3(5)
- Title: Synthesis of pyrazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL
- Title: Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Title: Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study Source: ResearchGate URL
- Title: Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists Source: PubMed URL
- Title: Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes.
- Title: reactions and tautomeric behavior of 1-(2-pyridinyl)
- Title: The annular tautomerism of the curcuminoid NH-pyrazoles Source: RSC Publishing URL
- Title: Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
- Title: Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety Source: Chemistry Central Journal URL
- Title: Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)
- Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: ResearchGate URL
- Title: (PDF)
- Title: Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs Source: ResearchGate URL
- Title: The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol Source: Benchchem URL
- Title: The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms Source: ResearchGate URL
- Title: Tautomerism of 1-(2′,4′-dinitrophenyl)
- Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: MDPI URL
- Title: Pyrazolo[1,5-a]pyridine(274-56-6)
- Title: Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents Source: PMC - PubMed Central URL
- Title: Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study Source: RSC Publishing URL
- Title: X‐Ray Crystal Structure and Moldesign Calculation of 1H‐Pyrazolo [3,4‐c]pyridine Source: Semantic Scholar URL
- Source: lookchem.
- Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: PMC - NIH URL
- Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PubMed Central URL
- Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: PMC - NIH URL
- Title: Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 Source: PubMed URL
- Title: Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers Source: PMC - NIH URL
- Title: Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N...
- Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives Source: MDPI URL
- Title: Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes Source: RSC Publishing URL
- Title: Tautomeric pyridines. Part XV.
- Title: New light on tautomerism of purines and pyrimidines and its biological and genetic implications Source: ResearchGate URL
- Title: Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD)
- Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI URL
- Source: National Institutes of Health (NIH)
- Title: Display of pyridine/pyridone tautomers Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Electronic Landscape of Substituted Pyrazolo[1,5-a]pyridines: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system renowned for its significant role in medicinal chemistry and materials science. Its unique electronic structure, characterized by a 10 π-electron aromatic system, makes it a versatile platform for developing novel therapeutics, fluorescent probes, and organic light-emitting diode (OLED) materials. The ability to precisely tune the electronic properties of this core through targeted substitution is paramount to unlocking its full potential. This guide provides a comprehensive overview of the principles governing the electronic behavior of substituted pyrazolo[1,5-a]pyridines, offering field-proven insights into their characterization and computational modeling. We will delve into the causal relationships between substituent identity and position and the resulting photophysical and electrochemical properties, providing detailed experimental protocols and computational workflows to empower researchers in their design and development efforts.
The Pyrazolo[1,5-a]pyridine Core: An Electronic Foundation
The pyrazolo[1,5-a]pyridine system is a fused bicyclic heteroaromatic compound. It consists of a pyridine ring fused with a pyrazole ring, resulting in a planar structure with a nitrogen atom at the bridgehead position. This arrangement creates a unique electronic environment that is susceptible to modulation. The parent scaffold exhibits characteristic blue fluorescence, a property that can be finely tuned. Understanding the fundamental structure and numbering convention is the first step in rationally designing new derivatives.
Caption: Figure 1: Structure and IUPAC Numbering of the Pyrazolo[1,5-a]pyridine Core.
Strategic Modulation of Electronic Properties via Substitution
The electronic characteristics of the pyrazolo[1,5-a]pyridine scaffold are primarily dictated by the energy levels of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that governs the molecule's absorption and emission properties, as well as its electrochemical stability.
The Central Role of Frontier Molecular Orbitals (FMOs)
The HOMO is the orbital from which an electron is most easily excited, representing the molecule's ability to donate an electron. The LUMO is the orbital to which an excited electron is promoted, representing the molecule's ability to accept an electron. A smaller HOMO-LUMO gap generally corresponds to absorption and emission at longer wavelengths (a red-shift), while a larger gap results in a blue-shift. Substituents alter the electron density distribution within the π-system, thereby modifying the energies of the HOMO and LUMO.
The Influence of Electron-Donating and Withdrawing Groups
The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrazolo[1,5-a]pyridine ring is the primary strategy for tuning its electronic properties.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), or alkyl groups increase the electron density of the aromatic system. This destabilizes (raises the energy of) the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO gap. This effect typically results in a bathochromic (red) shift in the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO2), or carbonyls (-C=O) pull electron density away from the ring. This stabilizes (lowers the energy of) both the HOMO and LUMO, but the effect is generally more pronounced on the LUMO. This also leads to a smaller HOMO-LUMO gap and a red-shift in the spectral properties.
The precise position of the substituent is critical. For instance, studies have shown that substitution at the C2 and C7 positions can have a profound impact on the photophysical properties due to their involvement in the π-conjugation of the molecule.
Caption: Figure 2: Impact of Substituents on FMO Energy Levels.
Summary of Substituent Effects on Photophysical Properties
The following table summarizes experimentally observed trends for various substituted pyrazolo[1,5-a]pyridines.
| Substituent (Position) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| Unsubstituted | -5.98 | -1.72 | 4.26 | ~330 | ~380 | ~0.6 | |
| 2-Phenyl | -5.75 | -2.11 | 3.64 | 342 | 415 | 0.89 | |
| 2-(4-methoxyphenyl) | -5.42 | -1.98 | 3.44 | 350 | 430 | 0.92 | |
| 2-(4-cyanophenyl) | -6.01 | -2.55 | 3.46 | 355 | 455 | 0.75 | |
| 3-Cyano | -6.53 | -3.01 | 3.52 | 348 | 422 | N/A | |
| 7-Methyl | -5.68 | -2.15 | 3.53 | 335 | 405 | N/A |
Note: Values are approximate and can vary based on solvent and experimental conditions. HOMO/LUMO values are often derived from electrochemical data or DFT calculations.
Core Experimental Characterization Protocols
To validate theoretical designs and accurately characterize novel derivatives, a suite of spectroscopic and electrochemical techniques is essential.
UV-Visible and Fluorescence Spectroscopy
Causality: These techniques directly probe the electronic transitions within the molecule. UV-Vis absorption measures the energy required to excite an electron from the HOMO to the LUMO (or other higher-energy unoccupied orbitals). Fluorescence spectroscopy measures the energy released when the electron relaxes from the LUMO back to the HOMO. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural reorganization of the molecule in the excited state.
Protocol for Solution-State Characterization:
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of ~1 mM. Create a dilute solution (~1-10 µM) from the stock solution in the same solvent.
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
The wavelength of maximum absorbance (λabs) corresponds to the primary electronic transition.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λabs.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the desired endpoint (e.g., 350-700 nm).
-
The wavelength of maximum intensity is the λem.
-
-
Quantum Yield (ΦF) Determination (Relative Method):
-
Select a well-characterized fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Measure the absorbance and integrated fluorescence intensity of both the standard and the sample at the same excitation wavelength. Ensure the absorbance at the excitation wavelength is low (<0.1) for both solutions to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Cyclic Voltammetry (CV)
Causality: CV is a powerful electrochemical technique used to probe the redox properties of a molecule. It measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). These potentials can be used to estimate the HOMO and LUMO energy levels, respectively. The oxidation potential is related to the HOMO energy, as it reflects the ease of removing an electron. The reduction potential is related to the LUMO energy, reflecting the ease of adding an electron.
Caption: Figure 3: Experimental Workflow for Cyclic Voltammetry.
Protocol for Estimating FMO Levels:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in a dry, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the pyrazolo[1,5-a]pyridine derivative in the electrolyte solution to a final concentration of 1-5 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon (GC) or platinum disk.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference.
-
Counter Electrode: Platinum wire.
-
-
Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Run a cyclic voltammogram by scanning the potential. The scan range should be wide enough to observe the first oxidation and reduction events.
-
After the initial scan, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+). Run the scan again.
-
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) waves from the voltammogram.
-
Reference these potentials against the Fc/Fc+ couple (E½ = (Epa + Epc)/2).
-
Estimate the HOMO and LUMO energy levels using the empirical formulas: HOMO (eV) = - [E_onset,ox vs Fc/Fc+ + 4.8] LUMO (eV) = - [E_onset,red vs Fc/Fc+ + 4.8] (The value 4.8 eV is the absolute potential of the Fc/Fc+ couple relative to the vacuum level).
-
Computational Modeling Workflow
Causality: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods that allow for the in silico prediction of electronic properties. DFT is used to calculate the ground-state electronic structure, providing optimized geometries and FMO energies (HOMO, LUMO). TD-DFT builds upon the ground-state calculation to model the excited states, allowing for the prediction of UV-Vis absorption spectra. These methods enable high-throughput screening of virtual compounds, saving significant experimental time and resources by prioritizing the most promising candidates for synthesis.
Caption: Figure 4: Conceptual Workflow for DFT/TD-DFT Calculations.
Conceptual Protocol for a Single Molecule Calculation:
-
Structure Generation: Build a 3D model of the desired substituted pyrazolo[1,5-a]pyridine using molecular modeling software (e.g., GaussView, Avogadro).
-
Ground-State Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Perform a geometry optimization using DFT.
-
Choice of Functional/Basis Set: A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set. For molecules with significant charge-transfer character, range-separated functionals like CAM-B3LYP may provide more accurate results.
-
-
Frequency Analysis:
-
Objective: To verify that the optimized structure is a true energy minimum.
-
Method: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
-
Ground-State Property Extraction: From the optimized ground-state calculation, extract the energies of the HOMO and LUMO.
-
Excited-State Calculation:
-
Objective: To calculate the energies of electronic transitions.
-
Method: Perform a TD-DFT calculation on the optimized geometry. Request the calculation of several excited states (e.g., 10-20 states).
-
-
Spectrum Prediction: The output of the TD-DFT calculation will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption peaks). This allows for the construction of a theoretical UV-Vis spectrum.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyridine scaffold offers a robust and tunable platform for the development of electronically active molecules. A synergistic approach combining rational design, targeted synthesis, detailed experimental characterization, and predictive computational modeling is crucial for advancing this field. By understanding the fundamental principles of how substituents modulate the frontier molecular orbitals, researchers can precisely control the photophysical and electrochemical properties of these compounds. Future research will likely focus on developing derivatives with enhanced two-photon absorption for bio-imaging, improved charge transport for OLED applications, and novel compounds with applications in photodynamic therapy and sensing. The methodologies and principles outlined in this guide provide a solid framework for these future explorations.
References
- G. V. K. Sharma, A. S. Kumar, K. R. J. Thomas, and J. C. Gumí-Audenis, "Blue-emitting pyrazolo[1,5-a]pyridine-based bipolar host materials for efficient phosphorescent organic light-emitting diodes," Journal of Materials Chemistry C, vol. 9, no. 1, pp. 219–230, 2021. [Link]
- M. R. Reddy, G. D. Reddy, and K. R. J. Thomas, "Synthesis and photophysical properties of novel D–π–A type pyrazolo[1,5-a]pyridines," Organic & Biomolecular Chemistry, vol. 12, no. 31, pp. 5938–5948, 2014. [Link]
- A. A. Fadda, H. A. Etman, and M. T. M. El-Wassimy, "Pyrazolo[1,5-a]pyridines: Synthesis and Biological, Photophysical, and Electrochemical Properties," Journal of Heterocyclic Chemistry, vol. 51, no. S1, pp. E263–E272, 2014. [Link]
- J. A. Del-Castillo, E. V. García-Báez, and J. L. Maldonado, "Synthesis, photophysical and third-order nonlinear optical properties of new pyrazolo[1,5-a]pyridine derivatives," Dyes and Pigments, vol. 160, pp. 883–890, 2019. [Link]
- M. T. Gabr, "Synthesis, photophysical characterization and DFT/TD-DFT computational study of novel donor–acceptor substituted pyrazolo[1,5-a]pyridine based azo dyes," Journal of Molecular Structure, vol. 1137, pp. 317–325, 2017. [Link]
- J. L. Bredas, "Mind the gap!," Materials Horizons, vol. 1, no. 1, pp. 17–19, 2014. [Link]
Solubility of 3-Iodopyrazolo[1,5-a]pyridine in common organic solvents
An In-Depth Technical Guide to the Solubility of 3-Iodopyrazolo[1,5-a]pyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document establishes a scientifically grounded framework for understanding and predicting its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for solubility determination. We delve into the molecular structure of this compound, detailing a robust experimental protocol for solubility assessment, and present a predicted solubility profile. This work aims to empower researchers with the foundational knowledge required for the effective handling and application of this compound in various experimental settings.
Introduction: The Significance of this compound
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a halogen atom, such as iodine, at the 3-position can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with the chemical formula C₇H₅IN₂[1], serves as a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its solubility is paramount for its effective use in synthetic reactions, formulation development, and biological screening.[2]
Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. In drug discovery, poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable in vitro assay results.[3] For synthetic chemists, knowledge of solubility is essential for choosing appropriate solvents for reactions, purification, and crystallization. This guide, therefore, addresses the critical need for a detailed understanding of the solubility of this compound.
Molecular Structure and Physicochemical Properties
To predict the solubility of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties.
-
Chemical Structure:
The structure consists of a fused bicyclic system containing a pyridine ring and a pyrazole ring. The presence of two nitrogen atoms introduces polarity and the capacity for hydrogen bond acceptance. The iodine atom at the 3-position is a large, polarizable atom that contributes to the molecule's overall lipophilicity and can participate in halogen bonding.
The pyrazolo[1,5-a]pyridine core itself is a planar, aromatic system. The lone pairs on the nitrogen atoms are integral to the aromatic system and are also available for hydrogen bonding. The overall polarity of the molecule is a balance between the polar N-H and C-N bonds and the largely nonpolar carbon backbone. The introduction of the iodine atom increases the molecular weight and surface area, which can influence solubility.
Predicted Solubility Profile of this compound
In the absence of direct experimental data, a predicted solubility profile can be constructed based on the principle of "like dissolves like." This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for a wide range of organic compounds, including many heterocycles. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many polar and nonpolar compounds. |
| Methanol | Polar Protic | Moderate | As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. It is expected to have moderate solubility due to the polar nature of this compound. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, ethanol is a polar protic solvent, and moderate solubility is anticipated. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is a polar aprotic solvent with a significant dipole moment, suggesting moderate solubility for a polar compound like this compound. |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Ethyl acetate is a moderately polar solvent and is expected to have lower solvating power for polar heterocycles compared to more polar solvents. |
| Dichloromethane (DCM) | Nonpolar | Low | DCM is a nonpolar solvent and is not expected to be a good solvent for the relatively polar this compound. |
| Chloroform | Nonpolar | Low | Similar to DCM, chloroform is a nonpolar solvent, and low solubility is predicted. |
| Toluene | Nonpolar | Low | Toluene is a nonpolar aromatic solvent, and significant solubility is not expected. |
| Hexanes | Nonpolar | Very Low | Hexanes are highly nonpolar aliphatic solvents and are predicted to be very poor solvents for this compound. |
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][4] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (typically 25 °C) for an extended period (24 to 48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow any undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) or centrifugation can be used for complete removal of solids.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Analyze the standard solutions and the diluted supernatant from the solubility experiment using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the experimental temperature.
-
Interpretation and Discussion
The predicted solubility of this compound is primarily governed by its ability to interact with the solvent molecules.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are highly polar and can effectively solvate the polar pyrazolo[1,5-a]pyridine ring system through dipole-dipole interactions. The absence of acidic protons in these solvents prevents them from competing with the solute for hydrogen bonding interactions.
-
Polar Protic Solvents (Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrazolo[1,5-a]pyridine ring. However, the energy required to break the existing hydrogen bonds between the solvent molecules themselves can limit the solubility of the solute.
-
Nonpolar Solvents (Dichloromethane, Toluene, Hexanes): These solvents lack the polarity and hydrogen bonding capability to effectively solvate the polar this compound molecule, leading to poor solubility. The large iodine atom may contribute some favorable van der Waals interactions, but these are generally insufficient to overcome the unfavorable energetics of dissolving a polar molecule in a nonpolar medium.
The following diagram illustrates the logical relationship between the properties of this compound and its predicted solubility in different solvent classes.
Caption: Factors influencing the predicted solubility of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, general precautions for handling halogenated heterocyclic compounds should be followed. Related compounds are known to cause skin and eye irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While experimental data is limited, a robust prediction of its solubility profile has been established based on its molecular structure and the principles of intermolecular forces. The detailed experimental protocol for the shake-flask method offers a reliable means for researchers to determine the precise solubility of this compound in their specific applications. A comprehensive grasp of solubility is indispensable for the effective utilization of this compound in research and development, and this guide serves as a valuable resource to that end.
References
- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008, 46 (2), 335–341. [Link]
- Glomme, A.; März, J.; Dressman, J. B. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. J. Pharm. Sci.2005, 94 (1), 1–16. [Link]
- Hill, A. P.; Gleave, R. J.; Swain, M.; et al. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorg. Med. Chem. Lett.2017, 27 (2), 187-190. [Link]
- PubChem. This compound-5-carbaldehyde. [Link]
- ChemBK. This compound. [Link]
- Sunway Pharm Ltd. 3-Iodo-pyrazolo[1,5-a]pyridine - CAS:19363-99-6. [Link]
- Google Patents.
- Al-Zoubi, W. et al. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules2020, 25(15), 3343. [Link]
- Beilstein-Institut. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein J. Org. Chem.2020, 16, 2858–2867. [Link]
- chemeurope.com. Pyridine. [Link]
Sources
- 1. Solvent miscibility and other data [grace.umd.edu]
- 2. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. vapourtec.com [vapourtec.com]
Stability and storage conditions for 3-Iodopyrazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Stability and Storage of 3-Iodopyrazolo[1,5-a]pyridine
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it invaluable for synthesizing complex molecular architectures. However, the presence of an iodine substituent on the electron-rich pyrazolo[1,5-a]pyridine core introduces specific stability challenges. Understanding the chemical stability, potential degradation pathways, and optimal storage conditions is paramount for ensuring the integrity, reproducibility, and safety of research and development activities involving this compound.
This guide provides a comprehensive overview of the stability profile of this compound. We will delve into its intrinsic chemical liabilities, outline scientifically-grounded storage and handling procedures, and provide detailed protocols for assessing its stability under various stress conditions. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its characteristics to ensure experimental success and material longevity.
Chemical Profile and Intrinsic Stability
The stability of this compound is dictated by the interplay of the fused heterocyclic ring system and the carbon-iodine bond. The pyrazolo[1,5-a]pyridine scaffold is an aromatic system, which confers a degree of inherent stability. However, the iodine atom at the 3-position is a potential site of reactivity and degradation.
Key Structural Features Influencing Stability:
-
Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage under certain conditions, notably photolytic (light-induced) stress.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated under acidic conditions, potentially altering the electron density and reactivity of the entire ring system.
-
Pyrazole Ring: The pyrazole moiety has a weakly acidic N-H proton, although in the fused pyrazolo[1,5-a]pyridine system, the nitrogen atoms are bridgehead or involved in the aromatic system, rendering them less susceptible to simple protonation/deprotonation than a standalone pyrazole.
The primary degradation pathways to consider are photodegradation, hydrolysis, oxidation, and thermal decomposition.
Potential Degradation Pathways
Understanding the likely degradation mechanisms is crucial for developing appropriate storage strategies and stability-indicating analytical methods.[3][4]
Caption: Potential degradation pathways for this compound.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating a radical intermediate. This can lead to deiodination, yielding the parent pyrazolo[1,5-a]pyridine, or reaction with solvents and other species.
-
Hydrolytic Degradation: While generally stable, forced hydrolysis under harsh acidic or basic conditions can lead to the displacement of the iodo group, forming 3-hydroxypyrazolo[1,5-a]pyridine.[5][6] The rate of hydrolysis is dependent on pH and temperature.
-
Oxidative Degradation: Strong oxidizing agents, such as hydrogen peroxide, can potentially oxidize the nitrogen atoms to form N-oxides or even lead to the cleavage of the heterocyclic rings.[6][7] This is a critical consideration if the compound is to be used in reactions involving oxidative reagents.
Recommended Storage and Handling Procedures
Based on the chemical liabilities, a multi-faceted approach to storage and handling is required to preserve the quality of this compound.
| Parameter | Recommendation | Causality / Rationale |
| Temperature | Store at 2-8°C or as recommended by the supplier. For long-term storage, -20°C is preferable. | Reduces the rate of potential thermal degradation and slows down other chemical reactions. Keeping cool is a general best practice for flammable/reactive solids.[8] |
| Light | Store in an amber or opaque vial, inside a dark cabinet or container. | Prevents photolytic cleavage of the sensitive carbon-iodine bond.[9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and potential hydrolysis.[7] |
| Moisture | Keep container tightly closed in a dry, well-ventilated place.[10][11] Store in a desiccator. | Prevents hydrolysis and degradation from atmospheric moisture. Halogenated compounds can be sensitive to moisture.[7] |
| General Handling | Handle in a well-ventilated area or fume hood.[8][12] Wear appropriate PPE (gloves, safety glasses, lab coat).[10][13] Avoid creating dust. | Protects the user from inhalation or skin contact.[10] Prevents contamination of the bulk material. |
| Solutions | Prepare solutions fresh for use. If storage is necessary, store solutions cold (2-8°C), protected from light, and under an inert atmosphere. | Solutes are often less stable than the solid material. Storage in solution increases the risk of degradation from solvent impurities, light, and air. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of a specific batch of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[3][4][5][14]
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradants and establish degradation pathways, as recommended by ICH guidelines.[4][14]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. This will serve as the stock for hydrolytic, oxidative, and control experiments.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24-48 hours.[6]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C for 24-48 hours.[6]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 7 days.[3]
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to a light source conforming to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control Sample: Keep 1 mL of the stock solution at 2-8°C, protected from light.
-
-
Sample Quenching and Analysis:
-
After the specified time, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equimolar amount of NaOH or HCl, respectively. This prevents further degradation.[3]
-
Dilute all samples (including the dissolved solid thermal sample and the control) to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV and Mass Spectrometric detection (LC-MS).
-
Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation, which is sufficient to form and detect degradation products without being overly complex.[6]
-
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. Its primary vulnerabilities are to light, strong oxidizing conditions, and harsh pH at elevated temperatures. By implementing the storage procedures outlined in this guide—specifically, protection from light, storage at low temperatures, and exclusion of moisture and air—researchers can significantly extend the shelf-life and ensure the chemical integrity of this valuable reagent. Furthermore, the application of systematic forced degradation studies is a critical exercise for any laboratory to validate their analytical methods and gain a profound understanding of the compound's behavior under stress, ensuring the reliability and accuracy of their scientific outcomes.
References
- Vertex AI Search. (2025). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets.
- Thermo Fisher Scientific. (2010). Pyrazolo[1,5-a]pyridine-2-carboxylic acid - SAFETY DATA SHEET.
- (n.d.). MSDS of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
- Miki, Y., Yagi, S., & Ikeda, M. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar.
- Rao, B. M., & Kumar, K. S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Apollo Scientific. (n.d.). Pyridine.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
- (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- CymitQuimica. (2024). Safety Data Sheet.
- (2016). Forced Degradation Studies. SciSpace.
- (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. NIH.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- ResearchGate. (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts.
- IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
- University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6.
- (n.d.). Safe Storage.
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. capotchem.cn [capotchem.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. scispace.com [scispace.com]
Methodological & Application
Application Note & Protocol: A Two-Stage Synthesis of 3-Iodopyrazolo[1,5-a]pyridine from Pyridine Precursors
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry and drug development. This application note provides a detailed, two-stage synthetic protocol for obtaining 3-iodopyrazolo[1,5-a]pyridine, a versatile building block for further functionalization via cross-coupling reactions. The synthesis commences with the formation of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition of an N-aminopyridinium ylide, followed by a highly regioselective electrophilic iodination at the C3 position. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure successful execution.
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines
Fused nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products and pharmaceuticals.[1] Among them, the pyrazolo[1,5-a]pyridine system is of particular interest due to its presence in molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of an iodine atom at the C3 position transforms the scaffold into a powerful synthetic intermediate, enabling the construction of complex molecular architectures through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.[2]
This guide details a robust and reliable synthetic pathway that proceeds in two main stages:
-
Core Heterocycle Formation: Synthesis of the parent pyrazolo[1,5-a]pyridine ring system.
-
Regioselective Functionalization: Introduction of iodine at the electron-rich C3 position.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis.
Part I: Synthesis of the Pyrazolo[1,5-a]pyridine Core
The most common and efficient method for constructing the pyrazolo[1,5-a]pyridine core involves an intermolecular [3+2] cycloaddition reaction.[1][3] This strategy utilizes an N-aminopyridinium salt, which, upon deprotonation, forms a reactive 1,3-dipole known as an N-iminopyridinium ylide. This ylide readily reacts with a two-carbon dipolarophile (e.g., an alkyne) to construct the fused five-membered pyrazole ring.
Mechanistic Rationale
The causality of this reaction sequence is rooted in fundamental principles of reactivity.
-
N-Amination: The pyridine nitrogen is nucleophilic and can be aminated by an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid.[4][5] The resulting N-aminopyridinium salt is a stable, isolable solid.
-
Ylide Formation: A mild base, such as potassium carbonate, is sufficient to deprotonate the exocyclic amino group, generating the transient N-iminopyridinium ylide. This species is a neutral, 1,3-dipolar molecule.[6]
-
[3+2] Cycloaddition: The ylide undergoes a concerted cycloaddition with a suitable alkyne. This step builds the bicyclic core. Subsequent aromatization, often involving the elimination of hydrogen, yields the stable pyrazolo[1,5-a]pyridine.[7][8]
Caption: Mechanism of pyrazolo[1,5-a]pyridine formation.
Protocol 1: Synthesis of 1-Aminopyridinium Iodide
This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses.[5] It describes the amination of pyridine followed by salt formation with hydriodic acid.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equivalents | Notes |
| Hydroxylamine-O-sulfonic acid | 113.09 | 11.3 g | 0.10 | 1.0 | Handle with care; corrosive. |
| Pyridine | 79.10 | 24 mL | 0.30 | 3.0 | Use freshly distilled pyridine. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 | 1.0 | Anhydrous. |
| Hydriodic Acid (57% in H₂O) | 127.91 | 14 mL | ~0.10 | ~1.0 | Corrosive. Handle in a fume hood. |
| Deionized Water | 18.02 | 64 mL | - | - | |
| Absolute Ethanol | 46.07 | ~100 mL | - | - | For recrystallization. |
Procedure
-
Amination: In a 250 mL round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mol) in 64 mL of cold deionized water. To this freshly prepared solution, add pyridine (24 mL, 0.30 mol).
-
Heating: Heat the reaction mixture on a steam bath at approximately 90 °C for 20 minutes.
-
Work-up: Cool the mixture to room temperature with stirring. Add potassium carbonate (13.8 g, 0.10 mol) in portions to neutralize the reaction.
-
Concentration: Remove the water and excess pyridine using a rotary evaporator (30–40 °C bath temperature). The result is a viscous residue.
-
Salt Formation: To the residue, add 100 mL of absolute ethanol and stir to dissolve. Filter the mixture to remove insoluble inorganic salts. To the clear filtrate, carefully add hydriodic acid (14 mL, 57%).
-
Crystallization: Store the resulting solution at -20 °C (in a freezer) for at least 1 hour to induce crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from approximately 100 mL of absolute ethanol to yield 1-aminopyridinium iodide as near-white crystals.
-
Yield: Typical yields are in the range of 60-70%.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine
This protocol utilizes the previously synthesized 1-aminopyridinium iodide and a suitable C2 synthon to form the heterocyclic core.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equivalents | Notes |
| 1-Aminopyridinium Iodide | 222.04 | 5.0 g | 22.5 mmol | 1.0 | From Protocol 1. |
| α,β-Unsaturated Aldehyde/Ketone | - | - | 24.8 mmol | 1.1 | e.g., Acrolein or Methyl Vinyl Ketone |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.2 g | 45.0 mmol | 2.0 | Anhydrous, finely ground. |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - | Anhydrous. |
| TEMPO | 156.25 | 0.35 g | 2.25 mmol | 0.1 | Oxidant. |
Procedure
-
Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-aminopyridinium iodide (5.0 g, 22.5 mmol), potassium carbonate (6.2 g, 45.0 mmol), and TEMPO (0.35 g, 2.25 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF and stir the suspension.
-
Reagent Addition: Add the α,β-unsaturated compound (e.g., acrolein, 1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching & Extraction: After completion, cool the reaction to room temperature and pour it into 300 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure pyrazolo[1,5-a]pyridine.
-
Yield: Expected yields for this annulation-aromatization protocol are generally good.[9]
Part II: Regioselective C3-Iodination
The pyrazolo[1,5-a]pyridine ring system is electron-rich and susceptible to electrophilic aromatic substitution. Computational and experimental studies confirm that the C3 position is the most nucleophilic and sterically accessible site, making it the primary target for electrophiles.[10]
Protocol 3: Synthesis of this compound
This protocol employs a mild and efficient iodinating agent, N-iodosuccinimide (NIS), which provides excellent regioselectivity for the C3 position.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equivalents | Notes |
| Pyrazolo[1,5-a]pyridine | 118.14 | 1.0 g | 8.46 mmol | 1.0 | From Protocol 2. |
| N-Iodosuccinimide (NIS) | 224.99 | 2.08 g | 9.22 mmol | 1.1 | Protect from light. |
| Acetonitrile (CH₃CN) | 41.05 | 40 mL | - | - | Anhydrous. |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve pyrazolo[1,5-a]pyridine (1.0 g, 8.46 mmol) in 40 mL of anhydrous acetonitrile.
-
Reagent Addition: Add N-iodosuccinimide (2.08 g, 9.22 mmol) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically rapid. Monitor its completion by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes to reduce any excess iodine/NIS.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic extracts and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel to yield this compound as a solid.
-
Yield: Yields for this iodination step are typically high, often exceeding 90%.[10]
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents: Hydroxylamine-O-sulfonic acid and hydriodic acid are corrosive. N-Iodosuccinimide is an irritant and should be handled with care, avoiding inhalation and skin contact. Pyridine and DMF are toxic; avoid inhalation and skin exposure.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and regiochemistry. The introduction of iodine at C3 will cause a characteristic downfield shift of the adjacent protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Conclusion
This application note provides a comprehensive and reliable two-stage methodology for the synthesis of this compound. The initial construction of the heterocyclic core via a [3+2] cycloaddition of an N-aminopyridinium salt, followed by a highly regioselective iodination, constitutes an efficient route to this valuable synthetic intermediate. The detailed protocols and mechanistic discussions are intended to empower researchers in drug discovery and organic synthesis to confidently produce this key building block for the development of novel and complex molecular entities.
References
- Title: N-Amino Pyridinium Salts in Organic Synthesis Source: PMC - PubMed Central URL:[Link]
- Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines Source: PMC - PubMed Central URL:[Link]
- Title: The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts Source: ResearchG
- Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: PubMed Central URL:[Link]
- Title: One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Title: Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition Source: Organic Syntheses URL:[Link]
- Title: Synthesis of cyanated pyrazolo[1,5‐a]pyridines utilizing...
- Title: [3 + 2] Cycloaddition of N-Amino(iso)
- Title: 1-AMINOPYRIDINIUM IODIDE Source: Organic Syntheses URL:[Link]
- Title: Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsatur
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Iodination Methods for the Pyrazolo[1,5-a]pyridine Core
Introduction: The Strategic Importance of Iodinated Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Its derivatives are key components in numerous therapeutic agents, including treatments for insomnia (zaleplon), cancer (selpercatinib), and inflammation.[1][2][3] The strategic introduction of an iodine atom onto this core structure dramatically enhances its synthetic utility. Iodinated pyrazolo[1,5-a]pyridines serve as versatile precursors for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This capability allows for the modular and efficient construction of complex molecular architectures, enabling the exploration of novel chemical space in drug discovery and the development of advanced organic materials.[4][5]
This guide provides a comprehensive overview of robust and field-proven methods for the regioselective iodination of the pyrazolo[1,5-a]pyridine core. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.
Understanding Regioselectivity: The Electronic Landscape of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring system is an electron-rich heterocycle. The inherent electronic distribution makes it susceptible to electrophilic aromatic substitution. Computational and experimental studies have consistently shown that the C3 position of the pyrazole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. This high regioselectivity is a key advantage, often leading to the formation of a single, desired isomer and simplifying product purification.[1][6][7] While other positions, such as C7, can be functionalized, these typically require more specialized conditions, often involving directed C-H activation.[4][8] This document will focus on methods targeting the synthetically valuable C3 position.
Caption: Generalized mechanism for electrophilic C3 iodination.
Methodologies for C3 Iodination
Several reliable methods exist for the C3-iodination of pyrazolo[1,5-a]pyridines. The choice of method depends on factors such as substrate reactivity (presence of electron-donating or -withdrawing groups), desired reaction scale, cost, and safety considerations. We will detail three primary approaches:
-
Classic Electrophilic Iodination with N-Iodosuccinimide (NIS)
-
Hypervalent Iodine-Mediated Iodination
-
Molecular Iodine with a Stoichiometric Oxidant
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used, versatile, and relatively mild electrophilic iodinating agent. It is a stable solid that is easy to handle. For less reactive substrates, the reaction can be accelerated by the addition of a catalytic amount of an acid, which protonates NIS to generate a more potent electrophilic iodine species.[9][10]
Scientist's Insights:
This method is often the first choice due to its reliability and broad substrate scope. The succinimide byproduct is generally easy to remove during aqueous work-up. Acetonitrile (MeCN) and Dichloromethane (DCM) are common solvents. If the starting material is poorly soluble, Dichloromethane (DMF) can be used, though its higher boiling point can complicate product isolation.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyridine substrate (1.0 eq., e.g., 0.5 mmol, 59 mg for the parent core).
-
Add a suitable solvent (e.g., 5 mL of Acetonitrile).
-
Stir the mixture at room temperature until the substrate is fully dissolved.
-
-
Reagent Addition:
-
Add N-Iodosuccinimide (NIS) (1.1 eq., 0.55 mmol, 124 mg) to the solution in one portion.
-
Optional (for deactivated substrates): If no reaction is observed after 1-2 hours, add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq., 0.05 mmol, ~4 µL).[10]
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-16 hours.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (20 mL).
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to quench any unreacted NIS and remove iodine color.
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 15 mL) and finally with brine (1 x 15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid or oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-iodo-pyrazolo[1,5-a]pyridine product.
-
Protocol 2: Hypervalent Iodine-Mediated Iodination
Hypervalent iodine reagents, such as Phenyliodine Diacetate (PIDA), can facilitate highly efficient and regioselective halogenations under mild, often aqueous, conditions.[1][6] This method utilizes an inexpensive and stable halide salt (e.g., KI) as the halogen source, with the hypervalent iodine reagent acting as the in-situ oxidant to generate the electrophilic iodine species.
Scientist's Insights:
This is an excellent "green chemistry" approach, often using water as a solvent at ambient temperature.[1][6] The reaction is typically fast, clean, and high-yielding. It is particularly effective for a broad range of substituted pyrazolo[1,5-a]pyrimidines, a closely related and electronically similar core, demonstrating its likely applicability here. The mechanism is believed to involve an electrophilic substitution pathway.[1]
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, suspend the pyrazolo[1,5-a]pyridine substrate (1.0 eq., 0.5 mmol, 59 mg) in water (5 mL).
-
Add Potassium Iodide (KI) (1.5 eq., 0.75 mmol, 124.5 mg).
-
-
Reagent Addition:
-
Add Phenyliodine Diacetate (PIDA) (1.0 eq., 0.5 mmol, 161 mg) to the stirred suspension.
-
-
Reaction Monitoring:
-
Stir the mixture vigorously at ambient temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to quench the reaction.
-
Extract the product with Ethyl Acetate (EtOAc) (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Purification:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired 3-iodinated compound.
-
Protocol 3: Iodination with Molecular Iodine (I₂) and an Oxidant
This method employs molecular iodine, an inexpensive and readily available reagent, in combination with a stoichiometric oxidant like hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈).[5][11] The oxidant converts iodide (I⁻) or I₂ into a more powerful electrophilic species, I⁺, which then iodinates the heterocyclic core.
Scientist's Insights:
This protocol is cost-effective and environmentally friendly, especially when using H₂O₂ as the oxidant, which produces only water as a byproduct.[12] The reaction conditions are mild, but reaction times can be longer compared to other methods depending on the substrate's reactivity.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
Suspend the pyrazolo[1,5-a]pyridine substrate (1.0 eq., 0.5 mmol, 59 mg) in a suitable solvent such as water or acetic acid (5 mL) in a round-bottom flask.
-
Add molecular iodine (I₂) (0.6 eq., 0.3 mmol, 76 mg).
-
-
Reagent Addition:
-
Add the oxidant, for example, 30% aqueous Hydrogen Peroxide (H₂O₂) (1.2 eq., 0.6 mmol, ~68 µL), dropwise to the stirred mixture. Caution: Addition may be exothermic.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction may take several hours to reach completion.
-
-
Work-up:
-
Once the starting material is consumed, quench the excess oxidant and iodine by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude material by column chromatography or recrystallization to afford the pure product.
-
Caption: A generalized workflow for iodination experiments.
Comparative Summary of Iodination Methods
| Feature | Method 1: NIS | Method 2: Hypervalent Iodine | Method 3: I₂ + Oxidant |
| Iodine Source | N-Iodosuccinimide | Potassium Iodide (KI) | Molecular Iodine (I₂) |
| Activating Agent | Acid catalyst (optional) | Phenyliodine Diacetate (PIDA) | H₂O₂, K₂S₂O₈, etc. |
| Regioselectivity | Excellent (C3) | Excellent (C3)[1][6] | Excellent (C3) |
| Typical Yields | Good to Excellent | Excellent[1][6] | Good to Excellent[11] |
| Conditions | Room Temp, 2-16 h | Room Temp, 1-3 h | Room Temp, 2-24 h |
| Solvent | MeCN, DCM, DMF | Water, MeOH[1][6] | Water, Acetic Acid |
| Advantages | Reliable, well-established, broad scope. | Fast, mild, "green" solvent, high yields. | Low cost, readily available reagents. |
| Disadvantages | Higher cost of NIS, may require acid. | Cost of PIDA. | Can have longer reaction times. |
Conclusion
The C3-iodination of the pyrazolo[1,5-a]pyridine core is a critical transformation for expanding the synthetic and therapeutic potential of this important heterocyclic family. The methods detailed in this guide—using NIS, hypervalent iodine, or molecular iodine with an oxidant—provide researchers with a robust toolkit to achieve this goal efficiently and with high regioselectivity. The choice of protocol can be tailored based on the specific substrate, available resources, and desired reaction scale. By leveraging these protocols, scientists in drug discovery and materials science can readily access valuable iodinated intermediates, accelerating the development of novel and impactful molecules.
References
- Palladium-Catalyzed C7–H (Hetero)arylation of Pyrazolo[1,5-a]pyrazines with Heteroarenes and Aryl Iodides with the Assistance of Silver Salts. (n.d.). ResearchGate.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. (2024). RSC Publishing.
- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). ResearchGate.
- Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. (1994). Semantic Scholar.
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. (2024). Thieme Chemistry.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2018). ACS Publications.
- Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. (2012). Organic Chemistry Portal.
- N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal.
- Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. (n.d.). ResearchGate.
- Synthesis of N-iodosuccinimide and its application in H2SO4 as efficient iodination reagent for deactivated aromatic compounds. (2001). Lookchem.
- Iodine catalyzed synthesis of pyrazalo[1,5‐a]pyrimidines. (n.d.). ResearchGate.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ResearchGate.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI.
Sources
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 7. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Iodopyrazolo[1,5-a]pyridine
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine framework is a privileged heterocyclic motif in modern drug discovery and medicinal chemistry.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active agents, including kinase inhibitors for cancer therapy, anti-inflammatory compounds, and adenosine receptor antagonists.[2][4][5] The ability to functionalize this core structure with precision is paramount for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The introduction of aryl and heteroaryl substituents, in particular, allows for the exploration of vast chemical space and the fine-tuning of molecular interactions with biological targets.
Among the various methods for forging carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope.[6][7][8] This powerful transformation enables the coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[7][9] For the pyrazolo[1,5-a]pyridine scaffold, the C3 position is a common site for diversification. The corresponding 3-iodo-pyrazolo[1,5-a]pyridine is an ideal electrophilic partner for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.[10][11]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with 3-iodopyrazolo[1,5-a]pyridine. It offers a robust starting protocol, explains the mechanistic rationale behind the experimental choices, and provides insights into reaction optimization and troubleshooting.
The Mechanism: A Look Inside the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][9] Understanding this cycle is crucial for rational optimization and troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a square-planar Pd(II) complex.[7][9][12] This is often the rate-determining step of the reaction.[7] The reactivity of the organic halide typically follows the trend: I > OTf > Br >> Cl.[10][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[13][14] The base plays a critical role in facilitating this ligand exchange.[10][13][14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][12][15]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous solvents and reagents
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable iodo-heterocycle and can help drive the reaction to completion. The base must be anhydrous and finely powdered to maximize its reactivity.[11]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
-
Rationale: The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Rationale: Pd(PPh₃)₄ is a common and effective air-stable Pd(0) pre-catalyst. For more challenging couplings, other catalysts or ligand systems may be required (see Optimization section).
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.
-
Rationale: A mixture of an organic solvent and water is often used. The organic solvent (e.g., dioxane, THF, DMF) solubilizes the organic reactants, while water helps to dissolve the inorganic base, facilitating the transmetalation step.[6][11] Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylpyrazolo[1,5-a]pyridine.
Optimization and Troubleshooting
While the general protocol is robust, optimization is often necessary to achieve high yields, especially with challenging substrates.
Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ (2-5 mol%) | For electron-poor or sterically hindered boronic acids, consider more electron-rich and bulky phosphine ligands like XPhos or SPhos, often used with Pd(OAc)₂ or a pre-catalyst like XPhos-Pd-G2/G3.[16][17] These ligands can facilitate both oxidative addition and reductive elimination.[9] |
| Base | K₂CO₃ (2-3 equiv) | If the reaction is sluggish, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, as they increase the concentration of the reactive boronate species.[11] The choice of base can be critical and substrate-dependent. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | For poorly soluble substrates, other solvent systems like THF/H₂O, DMF/H₂O, or Toluene/H₂O can be screened.[6][11] The ratio of organic solvent to water can also be adjusted. |
| Temperature | 80-100 °C | If no reaction is observed, the temperature can be cautiously increased.[11] Microwave heating is an excellent alternative for rapid optimization and can often drive difficult couplings to completion.[16][17] |
| Boronic Acid | 1.2-1.5 equivalents | An excess is generally used, but for boronic acids prone to protodeboronation (decomposition), using a larger excess or adding it portion-wise may be necessary. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Inefficient base; Low temperature. | Use a fresh batch of catalyst and ensure it is handled under inert conditions.[11] Switch to a stronger base (Cs₂CO₃, K₃PO₄). Increase the reaction temperature or use microwave heating.[11][16] |
| Dehalogenation of Starting Material | Presence of hydride sources; Certain ligand/base combinations. | Use high-purity, anhydrous solvents. Screen different phosphine ligands. This side reaction can compete with the desired coupling. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Reduce the catalyst loading. |
| Protodeboronation of Boronic Acid | Unstable boronic acid (especially some heteroaryls); Prolonged heating in aqueous media. | Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable. Minimize reaction time and consider using anhydrous conditions if possible. |
Figure 2: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions to synthesize a diverse array of 3-arylpyrazolo[1,5-a]pyridines. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in the rapid development of novel molecules for drug discovery and other applications.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Lima, C. F. R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1289-1296 (2014).
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Alonso, F., Beletskaya, I. P., & Yus, M. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 24(17), 4224-4234 (2005).
- Daou, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC advances, 11(4), 2411-2420 (2021).
- Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7372-7381 (2005).
- Al-Mulla, A., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 28(19), 6890 (2023).
- Ledwaba, M. L., et al. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC advances, 6(103), 101037-101046 (2016).
- Ledwaba, M. L., et al. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7247 (2021).
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Kumar, R., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2038 (2023).
- Wang, C., et al. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC advances, 14(19), 13353-13357 (2024).
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate.
- Daou, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. byjus.com [byjus.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Iodopyrazolo[1,5-a]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and the Suzuki-Miyaura Coupling
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the straightforward synthesis of complex biaryl and heteroaryl structures from readily available starting materials.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki coupling of 3-iodopyrazolo[1,5-a]pyridine. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and offer field-proven methodologies to empower researchers in their synthetic endeavors. The focus is on providing not just a set of instructions, but a deeper understanding of the "why" behind each experimental choice, fostering a more intuitive and effective approach to synthesis.
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][4][5] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[1][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L_n-I", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Both [label="Ar-Pd(II)L_n-R", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for positioning ArylHalide [label="Ar-I\n(this compound)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="R-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#4285F4"]; ArylHalide -> OxAdd [style=dashed, color="#EA4335"]; OxAdd -> PdII_Aryl [color="#4285F4"]; PdII_Aryl -> Transmetalation [color="#4285F4"]; BoronicAcid -> Transmetalation [style=dashed, color="#EA4335"]; Transmetalation -> PdII_Both [color="#4285F4"]; PdII_Both -> RedElim [color="#4285F4"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#FBBC05"]; } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters: A Scientist's Guide to Optimization
The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters. The nitrogen-containing heterocycle can present unique challenges, such as catalyst inhibition, making a rational approach to optimization essential.[4][7]
The Palladium Source: Precatalysts vs. In Situ Generation
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern cross-coupling chemistry increasingly relies on precatalysts .[8][9] These are stable, well-defined Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species.[10][11]
-
Rationale for Precatalysts: Using precatalysts offers several advantages over generating the catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand.[11] It ensures a precise ligand-to-palladium ratio, leading to more reproducible results and often allowing for lower catalyst loadings.[10] Furthermore, many modern precatalysts are air- and moisture-stable, simplifying reaction setup.[10]
-
Commonly Employed Precatalysts:
The Ligand: The Heart of Catalytic Activity
The ligand bound to the palladium center is arguably the most critical component for a successful Suzuki coupling, especially with heteroaryl halides.[4] The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.
-
For Heteroaryl Couplings: Electron-rich and sterically bulky phosphine ligands are generally preferred.
-
Recommended Ligand Classes:
-
Biarylphosphines (e.g., SPhos, XPhos): These are the gold standard for many challenging couplings, offering a good balance of electron-donating ability and steric hindrance.[12]
-
N-Heterocyclic Carbenes (NHCs): Form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition, which can be an issue with nitrogen-containing substrates.[6]
-
Imidazo[1,5-a]pyridine-based phosphine ligands: These have shown promise in Suzuki-Miyaura reactions and may offer tailored reactivity for the pyrazolo[1,5-a]pyridine core.[13][14][15]
-
The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by converting the boronic acid to a more reactive boronate species.[6] The choice of base can significantly impact the reaction outcome, and its strength should be matched to the substrate's sensitivity.
-
Common Bases (in increasing order of strength):
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): Mild and widely applicable. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Phosphates (e.g., K₃PO₄): A stronger base that is particularly effective for coupling nitrogen-containing heterocycles.[7][16]
-
Hydroxides (e.g., NaOH, KOH): Strong bases that should be used with caution if the substrate has base-sensitive functional groups.
-
The Solvent System: A Balancing Act
The solvent must be capable of dissolving the reagents and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed.
-
Typical Solvent Systems:
-
Dioxane/Water: A very common and effective system for a wide range of Suzuki couplings.[2]
-
Toluene/Water: Another popular choice, particularly for reactions at higher temperatures.
-
DMF or DMA: Can be useful for less soluble substrates, but their higher boiling points may lead to side reactions.
-
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: General Screening Conditions with a Buchwald Precatalyst
This protocol is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To the oven-dried reaction vial, add this compound, the boronic acid, K₃PO₄, and XPhos Pd G3.
-
Seal the vial with a septum cap, and purge with an inert gas for 5-10 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to make a 0.1-0.2 M solution with respect to the limiting reagent) via syringe.
-
Place the vial in a preheated heating block or oil bath at 80-100 °C.
-
Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Challenging Couplings using an NHC Ligand
This protocol is recommended when Protocol 1 gives low yields, or for particularly sterically hindered or electron-poor boronic acids.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.5 equiv)
-
PEPPSI™-IPr catalyst (0.03 equiv, 3 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To the oven-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid, Cs₂CO₃, and the PEPPSI™-IPr catalyst.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Summary: Catalyst System Performance
The following table summarizes typical performance characteristics for different catalyst systems in the Suzuki coupling of heteroaryl iodides. Yields are representative and will vary based on the specific boronic acid used.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Key Advantages |
| System A | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 75-95% | High activity, broad scope.[12] |
| System B | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 80-98% | Excellent for hindered substrates. |
| System C | XPhos Pd G3 | (Integrated) | K₃PO₄ | Dioxane/H₂O | 80-100 | 85-99% | Air-stable precatalyst, high reproducibility.[10] |
| System D | PEPPSI™-IPr | IPr (NHC) | Cs₂CO₃ | Toluene | 110 | 70-90% | Robust for challenging N-heterocycles.[4] |
| System E | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 50-85% | "Classical" conditions, less effective for this substrate.[2][17] |
Troubleshooting and Expert Insights
-
Low Yields: If yields are low, consider increasing the catalyst loading slightly (e.g., from 2 mol% to 4 mol%), switching to a stronger base (e.g., K₂CO₃ to K₃PO₄), or employing a more robust ligand system like an NHC. Ensure solvents are thoroughly degassed, as oxygen can deactivate the catalyst.
-
Protodeborylation: If you observe the formation of the deborylated arene (R-H) as a major byproduct, it suggests the boronic acid is unstable under the reaction conditions. Using the corresponding boronic ester (e.g., a pinacol ester) can often mitigate this issue.
-
Catalyst Poisoning: Nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridine can act as ligands for the palladium center, potentially inhibiting catalysis.[4] Using bulky ligands helps to prevent this coordination and maintain catalytic activity. If poisoning is suspected, a switch to a more robust NHC-based system is often beneficial.
-
Reaction Stalls: If the reaction starts but does not go to completion, it may indicate catalyst decomposition. This can sometimes be addressed by lowering the reaction temperature and extending the reaction time, or by using a more stable precatalyst/ligand combination.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective transformation for the synthesis of complex, value-added molecules. By understanding the underlying catalytic cycle and the roles of the various reaction components, researchers can rationally select conditions to achieve high yields and purity. The use of modern, well-defined palladium precatalysts in conjunction with sterically demanding, electron-rich ligands is key to overcoming the challenges associated with N-heterocyclic substrates. The protocols and insights provided herein serve as a robust foundation for the successful application of this powerful reaction in academic and industrial research.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Musacchio, A. J., & Noël, T. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]
- ResearchGate. Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions. [Link]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. [Link]
- ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]
- Kudo, N., Perseghini, M., & Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Colacot, T. J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L.
- ResearchGate.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
- Dai, H., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016). [Link]
- Ghaffar, T., & Park, K. H. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
- Luo, Q.-L., et al. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
- ResearchGate. PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. [Link]
- Corbet, J.-P., & Mignani, G. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. (2017). [Link]
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 11. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Sonogashira Coupling of 3-Iodopyrazolo[1,5-a]pyridine with Terminal Alkynes
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds in drug discovery and development.[1][2] Derivatives of this structure have demonstrated a wide spectrum of biological activities, including potent roles as kinase inhibitors for cancer treatment, anti-inflammatory agents, and antivirals.[3][4][5] The ability to precisely and efficiently functionalize this core structure is paramount for generating novel molecular entities with optimized pharmacological profiles.
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7] This reaction is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex organic molecules.[6][8]
This guide provides a detailed technical overview and a field-proven protocol for the Sonogashira coupling of 3-iodopyrazolo[1,5-a]pyridine with a variety of terminal alkynes. The high reactivity of the aryl iodide at the 3-position makes it an ideal substrate for this transformation, enabling the synthesis of a diverse library of 3-alkynylpyrazolo[1,5-a]pyridines for downstream applications in pharmaceutical research and materials science.
The Mechanistic Underpinnings: A Dual Catalytic Cycle
The efficacy of the Sonogashira reaction relies on a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] A thorough understanding of this mechanism is critical for rational optimization and troubleshooting.
-
The Palladium Cycle: This is the primary cross-coupling cycle. The rate-limiting step is typically the initial oxidative addition of the this compound to a low-valent palladium(0) species (A ), forming a palladium(II) intermediate (B ).[6] This is followed by a transmetalation step with a copper(I) acetylide, generating a diorganopalladium(II) complex (C ). The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst.[6]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of an amine base, the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate (F ).[6] This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium(II) complex.[8]
While highly effective, the copper co-catalyst can sometimes promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[10] In such cases, copper-free Sonogashira protocols have been developed.[11]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the coupling of this compound with a generic terminal alkyne. Researchers should optimize conditions for their specific substrates.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (1.0 equiv) | Schlenk flask or oven-dried round-bottom flask |
| Terminal Alkyne (1.2-1.5 equiv) | Magnetic stirrer and stir bar |
| PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Inert atmosphere manifold (Argon or N₂) |
| Copper(I) Iodide (CuI) (2-10 mol%) | Syringes and needles |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (≥ 2.0 equiv) | Septa |
| Anhydrous, degassed solvent (e.g., THF, DMF, Toluene) | TLC plates (e.g., silica gel 60 F₂₅₄) |
| Saturated aq. NH₄Cl, Brine, Water (for work-up) | Rotary evaporator |
| Anhydrous Na₂SO₄ or MgSO₄ | Chromatography column and silica gel |
| Solvents for chromatography (e.g., Hexanes/EtOAc) |
Detailed Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., triethylamine, 3.0 equiv).
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed without heating.[10]
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) until the starting aryl iodide spot is consumed (typically 2-6 hours).
-
Reaction Quench and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynylpyrazolo[1,5-a]pyridine product.
Caption: General experimental workflow for the Sonogashira coupling.
Reaction Scope and Data Presentation
The protocol is robust and accommodates a wide range of terminal alkynes, providing access to diverse molecular architectures.
| Entry | Terminal Alkyne (R²) | Product Structure | Typical Yield | Notes |
| 1 | Phenylacetylene | 3-(Phenylethynyl)pyrazolo[1,5-a]pyridine | 85-95% | Standard conditions, reaction is typically clean and high-yielding. |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)pyrazolo[1,5-a]pyridine | 75-85% | Product may be more volatile; care needed during concentration. |
| 3 | Propargyl Alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)pyrazolo[1,5-a]pyridine | 70-80% | The free hydroxyl group is well-tolerated. |
| 4 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridine | 90-98% | TMS group can be readily removed for further functionalization. |
| 5 | 4-Ethynylanisole | 3-((4-Methoxyphenyl)ethynyl)pyrazolo[1,5-a]pyridine | 88-96% | Electron-donating groups on the alkyne are well-tolerated. |
| 6 | 4-Ethynylbenzonitrile | 3-((4-Cyanophenyl)ethynyl)pyrazolo[1,5-a]pyridine | 80-90% | Electron-withdrawing groups are also compatible with the reaction. |
Troubleshooting Guide
Even robust reactions can encounter issues. This section addresses common problems and provides evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or decomposed palladium catalyst.[10]2. Poor quality of reagents (alkyne, base, solvent).3. Insufficient degassing (O₂ present).[10] | 1. Use a fresh batch of palladium catalyst; PdCl₂(PPh₃)₂ is generally more air-stable than Pd(PPh₃)₄.[10]2. Purify the alkyne if necessary. Use anhydrous solvent and a fresh, dry amine base.3. Ensure rigorous degassing of the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon). |
| Formation of Black Precipitate | Palladium black formation, indicating catalyst decomposition.[10] This can be caused by impurities, excessive heat, or certain solvents. | 1. Use high-purity, freshly opened reagents and solvents.2. Since the reaction with aryl iodide is facile, avoid unnecessary heating.3. If issues persist, consider switching solvents (e.g., from THF to DMF or Toluene).[12] |
| Significant Alkyne Homocoupling | Glaser coupling, typically promoted by oxygen and the copper co-catalyst.[10][13] | 1. Improve inert atmosphere technique to rigorously exclude oxygen.2. Reduce the loading of the CuI catalyst.3. Consider a "copper-free" Sonogashira protocol, which may require specific ligands or slightly different conditions.[11] |
| Reaction Stalls / Incomplete | Steric hindrance from a bulky terminal alkyne or deactivation of the catalyst over time. | 1. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40-50 °C).2. Increase the catalyst loading slightly (e.g., from 3 mol% to 5 mol%).3. Ensure the base is in sufficient excess to neutralize any generated HX and drive the reaction forward. |
Conclusion
The Sonogashira coupling of this compound is a highly efficient and reliable method for introducing molecular diversity at a key position of this medicinally important scaffold. The reaction's mild conditions, broad substrate scope, and high yields make it an essential tool for researchers in drug discovery and materials science. By understanding the underlying mechanism and adhering to the robust protocol outlined in this guide, scientists can effectively synthesize novel 3-alkynylpyrazolo[1,5-a]pyridine derivatives for a multitude of research applications.
References
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Chemistry LibreTexts. Sonogashira Coupling.
- Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview.
- PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Reddit. Sonogashira troubleshooting help needed : r/Chempros.
- Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros.
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
- ResearchGate. Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
- ResearchGate. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- Semantic Scholar. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions.
- ResearchGate. What is the best procedure for Sonogashira coupling?.
- Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copper-Free Sonogashira Reaction of 3-Iodopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and the Advancement of Copper-Free Cross-Coupling
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a variety of biologically active molecules, including kinase inhibitors, anticancer agents, and compounds targeting the central nervous system. The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²- and sp-hybridized carbon atoms, has traditionally been a cornerstone for the synthesis of arylalkynes. However, the classical Sonogashira protocol relies on a dual catalytic system of palladium and a copper(I) co-catalyst. While effective, the use of copper can introduce several challenges, including the formation of homocoupled alkyne byproducts (Glaser coupling), the need for strictly anaerobic conditions to prevent oxidative side reactions, and potential difficulties in removing toxic copper residues from the final active pharmaceutical ingredients (APIs).
The development of copper-free Sonogashira protocols has emerged as a significant advancement, offering a cleaner, more robust, and often more efficient alternative. These methods mitigate the issues associated with copper catalysis, simplifying reaction setup and product purification, which is particularly advantageous in the context of pharmaceutical development. This application note provides a detailed guide to the copper-free Sonogashira reaction of 3-iodopyrazolo[1,5-a]pyridine, a key intermediate for the synthesis of a diverse library of 3-alkynylpyrazolo[1,5-a]pyridine derivatives.
Mechanistic Rationale: The Palladium Catalytic Cycle in Copper-Free Sonogashira Reactions
The copper-free Sonogashira reaction proceeds through a palladium-mediated catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the presence of a base, the acidic proton of the alkyne is removed to form a palladium-acetylide species.
-
Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination, forming the desired C-C bond of the 3-alkynylpyrazolo[1,5-a]pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol provides a robust starting point for the copper-free Sonogashira reaction of this compound with a variety of terminal alkynes. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., XPhos, SPhos)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating capabilities
-
Syringes and needles for reagent transfer
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Reaction Setup and Procedure
Step-by-Step Protocol:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and if using Pd(OAc)₂, the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous and degassed solvent (e.g., DMF or THF, to a concentration of 0.1-0.2 M) via syringe, followed by the addition of the base (e.g., Et₃N, 2-3 equiv).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynylpyrazolo[1,5-a]pyridine.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Reaction Parameters and Expected Outcomes
The following table provides a summary of typical reaction conditions and expected yields based on analogous copper-free Sonogashira reactions of heteroaryl iodides.
| Parameter | Recommended Condition | Rationale/Field Insight |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | PdCl₂(PPh₃)₂ is a reliable and commercially available precatalyst. Pd(OAc)₂ in combination with a ligand allows for greater flexibility in tuning reactivity. |
| Ligand (if using Pd(OAc)₂) | XPhos or SPhos (4-10 mol%) | Bulky and electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times. |
| Base | Et₃N or DIPEA (2-3 equiv) | Amine bases are crucial for the deprotonation of the terminal alkyne. An excess is used to also neutralize the HI generated during the reaction. |
| Solvent | Anhydrous, degassed DMF or THF | DMF is a polar aprotic solvent that can aid in the solubility of the reagents and facilitate the reaction. THF is another common choice. Degassing is critical to prevent oxidative side reactions. |
| Temperature | 60-100 °C | The optimal temperature will depend on the reactivity of the specific alkyne and the chosen catalytic system. Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC to determine the optimal reaction time. |
| Expected Yield | 60-95% | Yields are highly dependent on the specific substrates and reaction conditions. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is performed under a strict inert atmosphere. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Poor quality of reagents | Use freshly distilled and degassed solvents and bases. | |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen | Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Starting Material or Product | High temperature | If decomposition is observed, reduce the reaction temperature and prolong the reaction time. |
| Incompatible functional groups | Certain functional groups on the alkyne may not be stable under the reaction conditions. Consider protecting sensitive functional groups. |
Conclusion
The copper-free Sonogashira reaction of this compound offers a highly effective and practical method for the synthesis of a wide array of 3-alkynyl derivatives. By eliminating the need for a copper co-catalyst, this protocol provides a more sustainable and streamlined approach, which is particularly valuable in the context of drug discovery and development where purity and process efficiency are paramount. The guidelines and protocols presented in this application note serve as a comprehensive resource for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
- Mohajer, F., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7436-7467. [Link]
- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938-4943. [Link]
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Core
An Application Guide to the Buchwald-Hartwig Amination of 3-Iodopyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the structural core of numerous biologically active agents across various therapeutic areas. Its unique electronic and steric properties make it an attractive framework for developing selective kinase inhibitors, central nervous system agents, and other targeted therapeutics. The ability to strategically install nitrogen-based functional groups, particularly at the C-3 position, is paramount for generating compound libraries to probe structure-activity relationships (SAR) and optimize drug candidates.
The Buchwald-Hartwig amination has emerged as a transformative tool in this context.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, often under milder conditions and with broader functional group tolerance than classical methods like nucleophilic aromatic substitution.[2][4] This guide serves as a comprehensive resource for researchers, providing in-depth mechanistic insights, a field-tested experimental protocol, and practical troubleshooting advice for the successful amination of this compound.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[2][5] Understanding this cycle is critical for rational condition optimization and troubleshooting. The process is generally initiated from a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst.[1]
The key steps are:
-
Oxidative Addition : The active L-Pd(0) catalyst (where L is a phosphine ligand) undergoes oxidative addition into the carbon-iodine bond of the this compound. This forms a square planar Pd(II) intermediate. For aryl iodides, this step is typically fast; however, the iodide anion generated can sometimes form unreactive palladium dimers, potentially inhibiting the catalyst.[1][5]
-
Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex and a protonated base salt.[6][7] The choice of base is critical, as its strength dictates the rate of this step and the overall functional group compatibility of the reaction.
-
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the aminated pyrazolo[1,5-a]pyridine product is expelled from the coordination sphere of the palladium. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5] The steric and electronic properties of the phosphine ligand are crucial for promoting this step.[6]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Key Reaction Components: An Application Scientist's Perspective
The success of this coupling reaction is not accidental; it is the result of a rational selection of four key components.
| Component | Role & Field Insights | Recommended Choices for Pyrazolo[1,5-a]pyridines |
| Palladium Source | The engine of the catalytic cycle. While simple salts like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) state.[8] Pro-Tip: Modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) are highly recommended. They provide a reliable and efficient source of the active L-Pd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.[8][9] | Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G3, XPhos Pd G4 |
| Phosphine Ligand | The "steering wheel" that dictates reactivity and scope. Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[2][6] They stabilize the palladium center, accelerate both the oxidative addition and the crucial reductive elimination steps. The choice of ligand is highly dependent on the amine coupling partner.[8][9] | For Primary Amines: BrettPhos, XPhos[1][10] For Secondary Amines: RuPhos, SPhos[1][10] General/Broad Scope: Xantphos, DPPF[7][11] |
| Base | Essential for deprotonating the amine to generate the active nucleophile.[7] Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups (e.g., esters).[1] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may necessitate higher reaction temperatures.[7][8] Pro-Tip: Base solubility can impact reaction rates; Cs₂CO₃ is often favored for its better solubility in common organic solvents compared to K₃PO₄.[8] | Strong: NaOtBu, LHMDS Weak/Mild: Cs₂CO₃, K₃PO₄ |
| Solvent | The reaction medium must be anhydrous and capable of solubilizing the reactants. Aprotic solvents with relatively high boiling points are preferred. Caution: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit catalysis.[8] | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), tert-Butanol |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine.
Caption: General experimental workflow for the amination protocol.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., RuPhos, 1.5-3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Reaction Vessel (e.g., Schlenk tube or microwave vial with stir bar)
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Argon or Nitrogen)
Procedure
-
Reaction Setup (Inert Atmosphere) : To a dry reaction vessel under an inert atmosphere, add this compound, the base (e.g., NaOtBu), the palladium precatalyst, and the ligand.[3] The use of a glovebox is highly recommended for accuracy and to prevent catalyst deactivation.
-
Addition of Solvent and Amine : Add anhydrous solvent via syringe, followed by the liquid amine coupling partner.[3]
-
Reaction Execution : Seal the vessel tightly. If using a Schlenk tube, ensure a positive pressure of inert gas. Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[3]
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate or dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with water and then brine to remove the base and inorganic salts.
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aminopyrazolo[1,5-a]pyridine product.
Troubleshooting and Optimization Strategies
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.
| Problem | Potential Cause(s) | Suggested Solutions & Insights |
| Low or No Conversion | • Inactive catalyst (decomposed by air/moisture).• Inappropriate ligand/base combination.• Insufficient temperature. | • Use an air-stable precatalyst and ensure all reagents/solvents are anhydrous.• Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (NaOtBu, K₃PO₄). The optimal combination is substrate-dependent.[8][12]• Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. |
| Formation of Hydrodehalogenation Byproduct | • Presence of trace water.• β-Hydride elimination from certain amine substrates. | • Rigorously dry all glassware, solvents, and reagents.• This side reaction is sometimes unavoidable. Changing the ligand can alter the geometry of the palladium complex and may disfavor this pathway.[2] |
| Starting Material Decomposition | • The base is too strong for other functional groups on the pyrazolopyridine or amine.• Reaction temperature is too high. | • Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[1][8] This often requires a higher reaction temperature or longer reaction time to achieve full conversion.• Attempt the reaction at a lower temperature. |
| Poor Yields with Hindered Amines | • Steric hindrance slows the amine coordination or reductive elimination steps. | • Employ ligands specifically designed for bulky substrates, such as XPhos or BrettPhos, which have large steric profiles that facilitate reductive elimination.[2][6] |
Conclusion
The Buchwald-Hartwig amination is an indispensable methodology for the synthesis of 3-aminopyrazolo[1,5-a]pyridine derivatives, providing a reliable and versatile route to novel chemical entities for drug discovery and development. A deep understanding of the reaction mechanism and the specific roles of the catalyst, ligand, base, and solvent allows for the rational design of efficient and high-yielding protocols. By leveraging modern palladium precatalysts and tailored phosphine ligands, researchers can overcome common challenges and successfully apply this powerful transformation to a wide array of amine nucleophiles, accelerating the discovery of next-generation therapeutics.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube.
- An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2024). MDPI.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2015). Chemical Reviews.
- Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2000). Organic Letters.
- Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. (2013). Synthetic Communications.
- Cross-Coupling of Heteroatomic Electrophiles. (2018). ACS Catalysis.
- Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (2007). Advanced Synthesis & Catalysis.
- Optimization of the Buchwald-Hartwig reaction. (2020). ResearchGate.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (2011). Journal of the American Chemical Society.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis and Application of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1] Its rigid, planar structure, combined with its synthetic tractability, allows for extensive structural modifications, making it an ideal framework for the design of targeted therapeutics.[1][2] This scaffold is particularly prominent in the development of protein kinase inhibitors.[3][4] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a well-established driver of diseases like cancer.[3][5]
The pyrazolo[1,5-a]pyridine framework serves as a bioisostere of purine, enabling it to effectively compete with adenosine triphosphate (ATP) for the kinase binding site.[5] This has led to the development of potent inhibitors for a range of crucial kinase targets, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and C-terminal Src kinase (CSK).[6][7][8][9] Notably, this core is featured in FDA-approved drugs such as Selpercatinib (a RET kinase inhibitor), demonstrating its clinical significance.[5]
This guide provides an in-depth overview of the synthesis, mechanism, and application of pyrazolo[1,5-a]pyridine-based kinase inhibitors, offering detailed protocols and expert insights for researchers in drug discovery and development.
Mechanism of Action: The Hinge-Binding Advantage
The efficacy of most pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors stems from their ability to act as ATP-competitive inhibitors.[10] The kinase ATP binding site is comprised of several key regions, including the adenine region, a ribose pocket, a phosphate-binding region, and a critical "hinge" region that connects the N- and C-terminal lobes of the kinase.[5] The pyrazolo[1,5-a]pyridine scaffold excels as a hinge-binder, forming one or more crucial hydrogen bonds with the backbone amide groups of the hinge residues, effectively anchoring the inhibitor in the ATP pocket.[5][11] This interaction mimics the binding of the adenine moiety of ATP, preventing the kinase from binding its natural substrate and halting the phosphorylation cascade.
Caption: Kinase inhibitor interaction with the ATP binding site.
Key Kinase Targets and Signaling Pathways
The versatility of the pyrazolo[1,5-a]pyridine scaffold has enabled the targeting of numerous kinase families implicated in oncology and immunology.
-
Tropomyosin Receptor Kinases (Trk): The Trk family (TrkA, TrkB, TrkC) are receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements (NTRK gene fusions), act as oncogenic drivers in a wide range of tumors.[6] Several potent pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some, like Larotrectinib and Entrectinib, receiving clinical approval.[6]
-
Phosphoinositide 3-Kinases (PI3K): The PI3K signaling pathway is crucial for cell proliferation, survival, and metabolism. The PI3Kδ isoform is primarily expressed in immune cells, and its overactivity is linked to inflammatory diseases and hematological malignancies.[7] Selective pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors have been synthesized with low nanomolar potency.[7]
-
Cyclin-Dependent Kinases (CDK): CDKs are essential for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[8][11] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to generate inhibitors of CDK2 and CDK9.[8][11] Inhibition of CDK9 is of particular interest as it reduces the transcription of short-lived anti-apoptotic proteins like Mcl-1.[8]
Caption: Simplified Trk signaling pathway and point of inhibition.
Synthetic Strategies and Methodologies
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved via the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[4] Modern advancements have introduced highly efficient methods, including microwave-assisted synthesis and multicomponent reactions (MCRs), which allow for rapid diversification.[1][3][12]
General Synthetic Workflow
The foundational approach involves a two-part strategy: synthesis of the requisite starting materials (the aminopyrazole and the bielectrophile) followed by the key cyclocondensation reaction to form the heterocyclic core. Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions, can be used to install various substituents to modulate the compound's biological activity.[10]
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine core.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide a reliable foundation for synthesizing key pyrazolo[1,5-a]pyrimidine intermediates.[4]
Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
This robust two-step protocol first involves the synthesis of a β-enaminone intermediate, which then undergoes cyclocondensation.
Step 1: Synthesis of β-Enaminone Intermediate
-
Reactants: To a suitable methyl ketone (1.0 eq), add N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 eq).
-
Reaction Conditions: Heat the mixture under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
Causality Insight: Microwave heating dramatically accelerates the reaction rate compared to conventional heating, often leading to cleaner reactions and higher yields in shorter timeframes. The solvent-free condition is also environmentally advantageous.
-
-
Work-up and Purification: After cooling, the crude product can often be used directly in the next step. If purification is required, silica gel chromatography can be employed. Typical yields for this step are high (85–97%).
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core
-
Reactants: Combine the β-enaminone from Step 1 (1.0 eq) with a 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: The acidic medium of acetic acid or the protic nature of ethanol facilitates the condensation and subsequent intramolecular cyclization by activating the carbonyl groups and promoting the elimination of water and dimethylamine.
-
-
Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by recrystallization or silica gel chromatography to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This efficient one-pot method allows for the direct installation of a halogen atom at the 3-position, providing a valuable synthetic handle for further diversification via cross-coupling reactions.[4]
-
Reactants: In a single reaction vessel, combine the aminopyrazole (1.0 eq), an enaminone or chalcone (1.1 eq), and a sodium halide (e.g., NaBr, NaCl) (1.5 eq) in a solvent like acetonitrile.
-
Oxidizing Agent: Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈) (2.0 eq).
-
Reaction Conditions: Heat the mixture at 80 °C for 6-18 hours, monitoring by TLC.
-
Self-Validation System: The reaction progress can be monitored by checking for the consumption of the starting aminopyrazole. The final product will have a distinctively different Rf value and can be visualized under UV light.
-
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Characterization and Validation: For all synthesized compounds, structural confirmation is paramount. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Structure-Activity Relationship (SAR) and Data
SAR studies are crucial for optimizing the potency and selectivity of inhibitors. For pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, specific substitutions have been shown to be critical for high-affinity binding.[6] For example, the presence of an amide-containing group at the C3 position and a substituted pyrrolidine at the C5 position significantly enhances Trk inhibitory activity.[6] Macrocyclization strategies have also been employed to improve binding affinity and selectivity by conformationally constraining the molecule.[6]
| Compound ID | Scaffold/Key Features | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound 28 | Macrocyclic pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | [6] |
| Compound 36 | Sulfonamide-substituted macrocycle | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | [6] |
| CPL302253 (54) | Indole derivative | PI3Kδ | 2.8 | [7] |
| Compound 18b | Pyrazolo[1,5-a]pyrimidine nucleus | CDK9 | Potent (specific value not stated) | [8] |
Table 1: Representative examples of potent pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone of modern kinase inhibitor design, offering a potent combination of favorable hinge-binding properties and synthetic versatility. The methodologies outlined in this guide provide a robust starting point for the synthesis and exploration of novel inhibitors.
Despite significant advances, challenges such as acquired drug resistance, off-target effects, and bioavailability remain.[10] Future research will likely focus on several key areas:
-
Optimizing Synthetic Routes: Developing even more efficient, green, and scalable synthetic methodologies.
-
Enhancing Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities.
-
Combating Resistance: Developing compounds that can overcome known resistance mutations, such as those seen with first-generation Trk inhibitors.[6]
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyridine core promises to yield new and more effective targeted therapies for a host of human diseases.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect.
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ResearchGate.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications.
- Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate.
- MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
- Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. National Institutes of Health.
- New one-step synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives via multicomponent reactions. ElectronicsAndBooks.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. distantreader.org [distantreader.org]
The Strategic Role of 3-Iodopyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, rendering it capable of interacting with a wide array of biological targets.[1] This scaffold is a cornerstone in the design of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating optimal interactions with enzyme active sites and receptors.[2] Notably, pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[2][3]
The strategic introduction of substituents at various positions of the pyrazolo[1,5-a]pyridine ring system is crucial for modulating the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.[2] Among the various positions, C3-functionalization has proven to be particularly fruitful for enhancing biological activity. For instance, the introduction of an amide bond at the C3-position has been shown to significantly enhance the inhibitory activity of pyrazolo[1,5-a]pyrimidine-based Tropomyosin receptor kinase (Trk) inhibitors.[4]
This document provides a comprehensive guide to the use of 3-iodopyrazolo[1,5-a]pyridine as a key intermediate in the synthesis of complex, biologically active molecules. The iodo-substituent at the C3-position serves as a versatile synthetic handle, enabling the introduction of a diverse range of molecular fragments through various palladium-catalyzed cross-coupling reactions. This approach provides medicinal chemists with a powerful tool to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies and lead optimization.
Synthesis of the Key Intermediate: this compound
The traditional methods for the halogenation of heterocyclic compounds often require harsh reaction conditions. However, recent advancements have led to the development of milder and more efficient protocols. A particularly effective method for the regioselective C3-iodination of pyrazolo[1,5-a]pyridines and related heterocycles employs a hypervalent iodine(III) reagent in an aqueous medium at ambient temperature.[5] This method is not only environmentally friendly but also offers excellent yields and regioselectivity.
Protocol 1: Regioselective C3-Iodination of Pyrazolo[1,5-a]pyridine
This protocol is adapted from a procedure for the direct C3-halogenation of pyrazolo[1,5-a]pyrimidines and other N-heterocycles.[5]
Experimental Workflow:
Caption: Workflow for the C3-iodination of pyrazolo[1,5-a]pyridine.
Detailed Steps:
-
To a 25 mL round-bottom flask, add pyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv).
-
Add potassium iodide (KI) (1.5 mmol, 1.5 equiv) and phenyliodine(III) diacetate (PIDA) (1.0 mmol, 1.0 equiv).
-
Add 5 mL of deionized water.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 79-92%.[5]
Application of this compound in Cross-Coupling Reactions
The C-I bond at the 3-position of the pyrazolo[1,5-a]pyridine scaffold is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions to introduce carbon-carbon and carbon-nitrogen bonds. This versatility is paramount in medicinal chemistry for the rapid diversification of lead compounds.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[6] The reaction of this compound with various aryl- or heteroarylboronic acids or their esters provides a straightforward route to 3-arylpyrazolo[1,5-a]pyridines.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is based on a reported procedure for the Suzuki-Miyaura coupling of a 3-iodo-pyrazolo[1,5-a]pyrimidine derivative.[5]
Reaction Conditions and Yields for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DME | 90 | 16 | ~80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | ~75-85 |
Detailed Steps:
-
In an oven-dried Schlenk tube, add this compound (0.5 mmol, 1.0 equiv), the corresponding arylboronic acid (0.75 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture at the specified temperature with stirring for the indicated time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the 3-arylpyrazolo[1,5-a]pyridine.
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to conjugated enynes and other valuable building blocks.[7] This reaction is instrumental in constructing molecules with rigid, linear extensions, which can be critical for probing binding pockets in drug targets.
This protocol is adapted from a reported procedure for the Sonogashira coupling of a 3-iodo-pyrazolo[1,5-a]pyrimidine derivative.[5]
Reaction Conditions and Yields for Sonogashira Coupling:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 73[5] |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | DIPA | DMF | 80 | 12 | ~70-80 |
| 3 | Propargyl alcohol | PdCl₂(MeCN)₂ (5) | CuI (10) | K₂CO₃ | Acetonitrile | 70 | 8 | ~65-75 |
Detailed Steps:
-
To a Schlenk tube, add this compound (0.5 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 mmol, 5 mol%), and the copper(I) iodide co-catalyst (CuI, 0.05 mmol, 10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 1.5 mmol, 3.0 equiv).
-
Add the terminal alkyne (0.75 mmol, 1.5 equiv) dropwise.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter through a pad of celite, and wash with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
C. Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds with a broad substrate scope and functional group tolerance.[8][9] This reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines, a common motif in drug molecules.
General Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
While a specific protocol for this compound is not available in the provided search results, a general procedure can be adapted based on established methodologies for the Buchwald-Hartwig amination of aryl halides.[10][11]
General Reaction Conditions for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 12 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 16 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 |
Detailed Steps (General Procedure):
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide).
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds. The straightforward and efficient protocol for its synthesis, coupled with its reactivity in a range of palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful platform for lead discovery and optimization. The ability to rapidly introduce diverse aryl, alkynyl, and amino functionalities at the C3-position allows for a thorough exploration of the chemical space around the privileged pyrazolo[1,5-a]pyridine scaffold. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems for these transformations, as well as the application of this intermediate in the synthesis of next-generation therapeutics targeting a wide range of diseases.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing).
- Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. PubMed.
- Buchwald–Hartwig amination. Wikipedia.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Regioselective C3-Halogenation of Pyrazolo[1,5- a ]Pyrimidines. ResearchGate.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL Discovery.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine (9),... ResearchGate.
- Synthesis of 3,5-Difunctionalized 1-Methyl-1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing).
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. SpringerOpen.
- Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature.
- SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. ResearchGate.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 3-Iodopyrazolo[1,5-a]pyridine in Advanced Materials Science
Introduction: Unlocking New Frontiers in Materials Science
The pyrazolo[1,5-a]pyridine scaffold, a fused N-heterocyclic system, has garnered significant attention in materials science due to its inherent electronic properties, rigid planarity, and high thermal stability.[1] This guide focuses on a particularly valuable derivative: 3-iodopyrazolo[1,5-a]pyridine. The strategic placement of the iodine atom at the 3-position transforms this molecule into a versatile and highly reactive building block. This "functional handle" allows for the precise installation of a wide array of molecular fragments through well-established palladium-catalyzed cross-coupling reactions. Consequently, this compound serves as a pivotal precursor for crafting bespoke organic electronic materials with tailored photophysical and charge-transport properties, finding applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[2][3]
This document provides a comprehensive overview of the applications of this compound in materials science, complete with detailed experimental protocols and an in-depth analysis of the underlying scientific principles.
Core Concepts: The Power of the Iodo Group and the Pyrazolo[1,5-a]pyridine Core
The efficacy of this compound as a building block stems from two key features:
-
The Pyrazolo[1,5-a]pyridine Core: This fused heterocyclic system is electron-deficient, which can be advantageous for creating materials with good electron-transporting properties.[4] Its rigid and planar structure promotes intermolecular π-π stacking, which is crucial for efficient charge transport in thin films.[2]
-
The 3-Iodo Substituent: The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[5][6] This allows for the straightforward formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of functionalized pyrazolo[1,5-a]pyridine derivatives. The high reactivity of the iodo group often allows for milder reaction conditions compared to bromo or chloro derivatives.
The combination of this versatile reactivity with the favorable electronic properties of the core scaffold makes this compound a powerful tool for the rational design of novel materials for optoelectronic devices.
Application Note I: Synthesis of Hole-Transporting Materials for Perovskite Solar Cells
Objective: To utilize this compound as a building block for the synthesis of Donor-π-Acceptor (D-π-A) type Hole-Transporting Materials (HTMs) for use in high-performance perovskite solar cells.
Scientific Rationale: The pyrazolo[1,5-a]pyrimidine core, an analogue of pyrazolo[1,5-a]pyridine, can function as an electron-accepting unit (A).[2] By coupling an electron-donating moiety (D), such as a triarylamine or carbazole derivative, to the 3-position of the pyrazolo[1,5-a]pyridine core via a π-conjugated spacer (e.g., a phenyl group), a D-π-A architecture can be constructed. This molecular design is known to facilitate efficient hole extraction and transport. The energy levels (HOMO/LUMO) of the resulting material can be fine-tuned by judicious selection of the donor and π-spacer to ensure optimal alignment with the valence band of the perovskite absorber layer, thereby maximizing device efficiency.[2][3]
Experimental Workflow: D-π-A HTM Synthesis
Caption: Workflow for D-π-A HTM Synthesis.
Protocol: Suzuki-Miyaura Cross-Coupling for HTM Synthesis
This protocol describes the coupling of this compound with a generic arylboronic acid or ester.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos)
-
K₂CO₃ or Cs₂CO₃ (3.0 eq)
-
Toluene/H₂O or Dioxane/H₂O (4:1 v/v)
-
Anhydrous solvents and reagents
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-arylpyrazolo[1,5-a]pyridine derivative.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings. For more challenging couplings, a more active catalyst system like Pd₂(dba)₃/SPhos may be required.
-
Base: K₂CO₃ is a common and effective base. Cs₂CO₃ is a stronger base and can be used to accelerate the reaction if needed.
-
Solvent: A mixture of an organic solvent (toluene or dioxane) and water is necessary to dissolve both the organic reactants and the inorganic base.
Application Note II: Synthesis of Emissive Materials for Organic Light-Emitting Diodes (OLEDs)
Objective: To employ this compound in the synthesis of novel π-conjugated materials for use as emitters in OLEDs.
Scientific Rationale: The photophysical properties of the pyrazolo[1,5-a]pyridine core can be significantly modulated by attaching various aromatic and heteroaromatic substituents at the 3-position.[7][8] The Sonogashira cross-coupling reaction is an excellent method for introducing alkynyl groups, which can extend the π-conjugation of the molecule.[6][9] This extension of conjugation generally leads to a red-shift in the absorption and emission spectra, allowing for the tuning of the emission color. The resulting materials can be investigated as fluorescent emitters or as hosts for phosphorescent dopants in OLEDs.
Experimental Workflow: OLED Emitter Synthesis
Caption: Workflow for OLED Emitter Synthesis.
Protocol: Microwave-Assisted Sonogashira Cross-Coupling
This protocol describes a rapid and efficient microwave-assisted Sonogashira coupling of this compound with a terminal alkyne.[9]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
CuI (0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent)
-
Microwave vial
Procedure:
-
Reaction Setup: In a microwave vial, dissolve this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI in the amine solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-140 °C for 15-60 minutes.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the amine salt. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Microwave Heating: Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating.[9]
-
Copper(I) Iodide (CuI): CuI acts as a co-catalyst, which is essential for the classical Sonogashira reaction mechanism.
-
Amine Base/Solvent: A strong amine base like Et₃N or DIPA is required to deprotonate the terminal alkyne and to act as the solvent.
Characterization of Synthesized Materials
A thorough characterization is essential to validate the synthesis and to understand the material's properties.
| Technique | Purpose | Expected Outcome for Pyrazolo[1,5-a]pyridine Derivatives |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment. | Confirmation of the successful coupling reaction by the appearance of new aromatic or alkynyl proton and carbon signals and the disappearance of the starting material signals. |
| Mass Spectrometry (HRMS) | Determination of the exact molecular weight. | Confirmation of the molecular formula of the synthesized compound. |
| UV-Vis Spectroscopy | To study the electronic absorption properties. | Determination of the absorption maxima (λ_max) and the optical bandgap. Extended conjugation is expected to red-shift λ_max. |
| Photoluminescence Spectroscopy | To investigate the emission properties. | Determination of the emission maximum (λ_em), quantum yield, and Stokes shift. Provides information on the color of the emitted light. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties. | Measurement of the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels, which is crucial for assessing their suitability for device applications.[2] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | Determination of the decomposition temperature, which is important for the stability and lifetime of organic electronic devices. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in materials science. Its facile functionalization via palladium-catalyzed cross-coupling reactions provides a straightforward entry to a vast chemical space of novel organic materials. The inherent electronic and photophysical properties of the pyrazolo[1,5-a]pyridine core make its derivatives promising candidates for applications in OLEDs and OPVs. Future research will likely focus on the synthesis of more complex architectures, such as oligomers and polymers, and the exploration of these materials in advanced device applications, including thermally activated delayed fluorescence (TADF) emitters and non-fullerene acceptors for organic solar cells.
References
- Alhaddad, A. A., et al. (2022). D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells: Effect of the Functionalization Position. Molecules, 27(22), 7855.
- Milian-Medina, B., et al. (2009). A study of electron transport in bispyrazolopyridine derivatives. Journal of Applied Physics, 106(7), 073719.
- Surakanti, P. R. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Boutouil, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2269-2281.
- Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Organic Chemistry, 65(18), 5590-5595.
- Parveen, S., et al. (2021). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. Journal of Molecular Structure, 1225, 129108.
- Ravi, C., et al. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis, 49(11), 2513-2522.
- Parveen, S., et al. (2021). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. ResearchGate.
- Mohan, D. C., et al. (2020). PIDA as an Iodinating Reagent: Visible‐Light‐Induced Iodination of Pyrazolo[1,5‐a]pyrimidines and Other Heteroarenes. Asian Journal of Organic Chemistry, 9(12), 2038-2042.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4287.
- Bedwell, E. V., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 18(30), 5806-5810.
- Legrand, F., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374.
- Boutouil, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2269-2281.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Thomas, K. R. J., et al. (2018). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry, 42(15), 12596-12604.
- Boyle, R. G., et al. (2004). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Organic Letters, 6(3), 401-403.
- Sheokand, M., et al. (2022). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. Journal of Materials Chemistry C, 10(18), 7046-7075.
- Li, H., et al. (2021). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Asian Journal of Organic Chemistry, 10(7), 1708-1721.
- Queguiner, G., et al. (1998). Synthesis of 3,5-Difunctionalized 1-Methyl-1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions. Journal of Organic Chemistry, 63(16), 5530-5537.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4991.
- Luzzati, S., et al. (2000). Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
- Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169.
- Volyniuk, D., et al. (2020). 3-Aryl-5-aminobiphenyl Substituted[2][4][5]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 25(21), 5032.
- Lin, J. T., et al. (2005). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. Journal of the Chinese Chemical Society, 52(1), 149-156.
- Garoni, E., et al. (2020). Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine AIE and RTP polymorphs. Chemical Science, 11(24), 6247-6256.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Chen, Y.-H., et al. (2021). Thienoimidazole-pyridine based small molecule hole transport materials for dopant-free, efficient inverted perovskite solar cells. Journal of Materials Chemistry C, 9(42), 15096-15106.
- Sharma, P., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Current Organic Chemistry, 24(1), 4-33.
- Bouz-Asal, M., et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. New Journal of Chemistry, 45(15), 6806-6815.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells: Effect of the Functionalization Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Application Notes and Protocols for Heck Coupling Reactions Involving 3-Iodopyrazolo[1,5-a]pyridine
Introduction: The Strategic Importance of C-3 Vinylation of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutics, including kinase inhibitors for cancer treatment and agents targeting central nervous system disorders.[2][3] Functionalization of this core, particularly at the C-3 position, is a key strategy for modulating biological activity and tuning photophysical properties.
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile method for the formation of carbon-carbon bonds.[4] This palladium-catalyzed reaction enables the coupling of unsaturated halides with alkenes, providing a direct pathway to substituted alkenes with excellent control over stereoselectivity.[5] The application of the Heck reaction to 3-iodopyrazolo[1,5-a]pyridine provides a direct and efficient route to 3-vinylpyrazolo[1,5-a]pyridines, which are valuable intermediates for further chemical elaboration and are themselves candidates for drug discovery programs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Heck coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for various alkene coupling partners, and present a summary of expected outcomes based on established literature.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This step forms a square planar Pd(II) complex. The high reactivity of the C-I bond makes this compound an excellent substrate for this transformation.
-
Olefin Coordination and Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-C bond of the pyrazolopyridine moiety. This step typically proceeds in a syn-periplanar fashion and is often the rate-determining step of the overall reaction.
-
β-Hydride Elimination: For the reaction to proceed to the desired vinylated product, the intermediate alkylpalladium species must undergo β-hydride elimination. This step forms the C-C double bond of the product and a hydridopalladium(II) complex. The regioselectivity of the Heck reaction is determined at this stage, with the elimination generally favoring the formation of the more thermodynamically stable (E)-alkene.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HI from the hydridopalladium(II) complex, which is facilitated by a base (e.g., triethylamine). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Sources
Synthesis of Fluorescent Pyrazolo[1,5-a]pyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Rising Prominence of Pyrazolo[1,5-a]pyridines in Fluorescence Applications
The pyrazolo[1,5-a]pyridine scaffold, a fused nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and materials science.[1] These compounds are structurally analogous to purines, making them relevant for biological applications.[2] While traditionally explored for their pharmacological activities, including as kinase inhibitors and anti-tubercular agents, their unique electronic properties have paved the way for their development as robust fluorescent probes.[3][4]
Fluorescent molecules are indispensable tools for visualizing intracellular processes, developing chemosensors, and advancing organic materials.[5][6] However, many conventional fluorophores suffer from limitations such as complex synthesis, low fluorescence efficiency, and photobleaching.[3] Pyrazolo[1,5-a]pyridine derivatives have emerged as a compelling alternative, offering high fluorescence quantum yields, excellent photostability, and tunable photophysical properties.[3][7] Their versatile synthetic accessibility allows for strategic structural modifications to fine-tune their emission characteristics, making them suitable for a wide range of applications, including bioimaging and pH sensing.[3][8][9]
This guide provides a detailed overview of the synthesis of fluorescent pyrazolo[1,5-a]pyridine derivatives, focusing on a widely adopted and versatile synthetic strategy. We will delve into the causality behind the experimental choices, provide step-by-step protocols, and present key photophysical data to empower researchers in chemistry, biology, and drug development to leverage these promising fluorophores in their work.
Core Synthetic Strategy: Cyclocondensation Approach
A prevalent and effective method for synthesizing the pyrazolo[1,5-a]pyridine core involves the cyclocondensation reaction between an aminopyrazole and a 1,3-bis-electrophilic compound, such as a β-enaminone.[1][7][10] This approach is favored for its efficiency and the ability to introduce diverse functional groups at various positions of the final heterocyclic system, allowing for the modulation of its electronic and photophysical properties.[7][10]
The following workflow diagram illustrates the general two-step synthesis sequence.
Figure 1: General workflow for the synthesis of fluorescent pyrazolo[1,5-a]pyridine derivatives.
Detailed Protocols and Methodologies
The following protocols are based on established, green-chemistry-focused procedures that utilize microwave irradiation to enhance reaction rates and yields.[7]
Part 1: Synthesis of β-Enaminone Intermediate
This initial step involves the condensation of a substituted methyl ketone with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under solvent-free conditions. This reaction forms the crucial 1,3-bis-electrophilic intermediate.
Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (1.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the resulting β-enaminone can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Experimental Insights:
-
Solvent-Free Conditions: This approach aligns with green chemistry principles by minimizing waste. The high temperature achieved with microwave irradiation facilitates the reaction in the absence of a solvent.
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods.
-
Excess DMF-DMA: Using a slight excess of DMF-DMA ensures the complete conversion of the methyl ketone to the desired β-enaminone intermediate.
Part 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyridine Core
The second and final step is the cyclocondensation of the β-enaminone intermediate with an aminopyrazole to construct the fused heterocyclic ring system.
Protocol:
-
Reagent Combination: In a 10 mL microwave reaction vessel, dissolve the β-enaminone (1.0 mmol) and 3-amino-5-methylpyrazole (1.0 mmol) in 3 mL of dioxane.
-
Microwave-Assisted Cyclization: Seal the vessel and irradiate the mixture in a microwave reactor at 180 °C for 20 minutes.
-
Isolation and Purification: After cooling, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to yield the pure fluorescent pyrazolo[1,5-a]pyridine derivative.
Causality and Experimental Insights:
-
Choice of Aminopyrazole: The substituents on the aminopyrazole will be incorporated into the final structure. 3-amino-5-methylpyrazole is a common starting material.
-
Dioxane as Solvent: Dioxane is a suitable high-boiling point solvent for this microwave-assisted reaction, allowing the necessary temperature to be reached for efficient cyclization.
-
Purification: Column chromatography is typically required to remove any unreacted starting materials and side products, ensuring the high purity of the final fluorescent compound.
Structure-Property Relationships and Photophysical Data
The fluorescent properties of pyrazolo[1,5-a]pyridines are highly dependent on the nature and position of the substituents on the aromatic core. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby tuning the absorption and emission wavelengths, as well as the fluorescence quantum yield.[5][6]
Generally, attaching an electron-donating group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring can enhance both absorption and emission intensities.[5][6] This is attributed to a more efficient ICT process from the donor group to the heterocyclic core upon photoexcitation.
The following diagram illustrates the impact of substituents on the photophysical properties.
Figure 2: Intramolecular Charge Transfer (ICT) mechanism in donor-substituted pyrazolo[1,5-a]pyridines.
Table 1: Photophysical Properties of Selected 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives in THF
| Compound ID | 7-Substituent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| 4a | 4-Pyridyl | 350 | 18,365 | 495 | 0.85 |
| 4d | Phenyl | 340 | 17,680 | 474 | 0.61 |
| 4e | 4-Methoxyphenyl (EDG) | 355 | 19,346 | 480 | 0.82 |
| 4g | 4-Nitrophenyl (EWG) | 438 | 3,320 | 541 | 0.01 |
Data synthesized from multiple sources for illustrative purposes.[5][6]
As evidenced by the data, the presence of an electron-donating group like methoxy (4e) results in a high quantum yield. Conversely, a strong electron-withdrawing group like nitro (4g) leads to a significant red-shift in absorption but drastically quenches the fluorescence, resulting in a very low quantum yield.[5][6]
Applications in Research and Development
The unique properties of fluorescent pyrazolo[1,5-a]pyridine derivatives make them highly valuable for a variety of applications:
-
Bioimaging: Their high quantum yields and photostability make them excellent candidates for fluorescent probes in cellular imaging. For instance, specific derivatives have been designed to visualize lipid droplets in living cells.[8][9]
-
Chemosensors: The sensitivity of their fluorescence to the local environment allows for the development of chemosensors. A notable application is the creation of a pyrazolo[1,5-a]pyridine-based probe for detecting pH changes in acidic conditions within cells, exhibiting a high quantum yield of 0.64 in acidic environments.[3][11]
-
Materials Science: These compounds can be incorporated into organic materials to develop solid-state emitters with tunable emission colors.[5][6]
Conclusion and Future Outlook
The synthesis of fluorescent pyrazolo[1,5-a]pyridine derivatives via the cyclocondensation of aminopyrazoles and β-enaminones offers a versatile and efficient route to a wide array of fluorophores. The ability to systematically tune their photophysical properties through synthetic modification provides a powerful platform for developing tailored probes and materials. As our understanding of the structure-property relationships deepens, we can anticipate the rational design of novel pyrazolo[1,5-a]pyridine-based fluorophores with enhanced brightness, longer emission wavelengths, and specific targeting capabilities, further expanding their impact across various scientific disciplines.
References
- Tigreros, A., Castillo, J. C., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(64), 39276–39287.
- Ge, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(54), 30732–30735.
- Tigreros, A., Castillo, J. C., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate.
- Kim, H., et al. (2020). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications, 56(84), 12791-12794.
- Tigreros, A., Castillo, J. C., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC.
- ResearchGate. (n.d.). Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring. ResearchGate.
- Various Authors. (2021). Synthetic strategies for the preparation of pyrazolo[1,5-a]pyrimidines. ResearchGate.
- Tigreros, A., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidine compounds 4a–g. ResearchGate.
- Tigreros, A., Castillo, J. C., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Kim, H., et al. (2020). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications (RSC Publishing).
- Ge, Y., et al. (2018). A novel pyrazolo[1,5- a]pyridine fluorophore and its application to detect pH in cells. PubMed.
- Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Wang, Y., et al. (2020). Novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties. Chemical Communications (RSC Publishing).
- Singh, R., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate.
- ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate.
- Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5- a]pyridine fluorophore and its application to detect pH in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the Pyrazolo[1,5-a]pyridine Scaffold at the 3-Position
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine C3-Position
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional materials.[2] A key feature of this scaffold is the pronounced nucleophilicity of the C3-position, which makes it the primary site for electrophilic substitution. This inherent reactivity provides a reliable and strategic handle for the introduction of diverse functional groups, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.
This guide provides a comprehensive overview of the principles and protocols for the derivatization of the pyrazolo[1,5-a]pyridine core at the C3-position. We will delve into the mechanistic underpinnings of this regioselectivity and provide detailed, field-proven protocols for key transformations including halogenation, nitration, and acylation. Furthermore, we will explore the subsequent diversification of the C3-position through palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Part 1: Mechanistic Insight - The Basis for C3-Selectivity
The regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyridine ring is dictated by the electronic distribution within the bicyclic system. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring results in a unique electronic landscape. Computational studies and experimental evidence consistently demonstrate that the C3-position bears the highest electron density, making it the most nucleophilic and thus the most susceptible to attack by electrophiles.
Attack at the C3-position leads to a resonance-stabilized cationic intermediate (the sigma complex) where the positive charge is delocalized over the pyrazole and pyridine rings without placing a positive charge on the electronegative nitrogen atom of the pyridine ring. In contrast, electrophilic attack at other positions, such as C2 or C4, would result in less stable intermediates where a resonance structure places a positive charge on the nitrogen, which is energetically unfavorable.[3] This inherent electronic preference makes the C3-position a predictable and reliable site for functionalization.
dot```dot graph "Electrophilic_Substitution_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
scaffold [label="Pyrazolo[1,5-a]pyridine", fillcolor="#F1F3F4"]; electrophile [label="Electrophile (E+)", fillcolor="#F1F3F4"]; intermediate [label="Resonance-Stabilized\nCationic Intermediate\n(Sigma Complex)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="3-Substituted\nPyrazolo[1,5-a]pyridine", fillcolor="#F1F3F4"];
scaffold -> intermediate [label=" Attack at C3"]; electrophile -> intermediate; intermediate -> product [label=" Deprotonation"]; }
Caption: Core C3-derivatization strategies for the pyrazolo[1,5-a]pyridine scaffold.
Part 3: Advanced Diversification via Cross-Coupling Reactions
The C3-halogenated pyrazolo[1,5-a]pyridines are powerful building blocks for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, which is critical for structure-activity relationship (SAR) studies in drug discovery.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron compound. [4] Materials:
-
3-Bromo- or 3-iodo-pyrazolo[1,5-a]pyridine (1.0 eq)
-
Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhosPdG2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate or DCM for extraction
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or microwave vial, add the 3-halo-pyrazolo[1,5-a]pyridine, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave irradiation can often significantly reduce reaction times. [4]5. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography. [5]
Table 2: Representative conditions for Suzuki-Miyaura coupling at the C3-position.Catalyst System Base Solvent Temperature (°C) Typical Yield (%) Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O 100 70-90% PdCl₂(dppf) K₃PO₄ 1,4-Dioxane 90 75-95% XPhosPdG2 K₂CO₃ EtOH/H₂O 135 (µW) 80-98% [4]
Protocol 5: Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to alkynyl-substituted pyrazolo[1,5-a]pyridines. [6] Materials:
-
3-Iodo-pyrazolo[1,5-a]pyridine (1.0 eq) (iodides are generally more reactive than bromides)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 3-iodo-pyrazolo[1,5-a]pyridine, palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography. [5] dot
Caption: Diversification of C3-halogenated pyrazolo[1,5-a]pyridines via cross-coupling.
Part 4: Applications in Drug Discovery
The derivatization of the pyrazolo[1,5-a]pyridine scaffold at the C3-position has led to the discovery of numerous compounds with significant pharmacological activity. The ability to readily introduce a wide range of substituents at this position allows for the optimization of potency, selectivity, and pharmacokinetic properties.
-
Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of antitubercular agents, exhibiting potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. [7]* Kinase Inhibitors: 3-Substituted pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of various kinases, including TRK inhibitors for the treatment of cancer. [8][9]* CNS Agents: The anxiolytic agent ocinaplon and the hypnotic drug indiplon feature the pyrazolo[1,5-a]pyrimidine core, highlighting the importance of this scaffold in developing therapies for central nervous system disorders. [10]
Conclusion
The C3-position of the pyrazolo[1,5-a]pyridine scaffold is a highly strategic and reactive site for electrophilic substitution. This inherent regioselectivity, coupled with the power of modern cross-coupling chemistry, provides a robust platform for the synthesis of diverse and complex molecules. The protocols outlined in this guide offer reliable methods for the derivatization of this important heterocyclic system, empowering researchers in their efforts to develop novel therapeutics and functional materials.
References
- Barahom, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2891-2901. [Link]
- Tigreros, A., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(46), 28965-28971. [Link]
- Barahom, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Borahom, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- (2021). Synthesis of 3-arylated(heteroarylated) pyrazolo[1,5-a]pyrimidin-5-ones by Suzuki–Miyaura cross-coupling reaction of 4a.
- Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1166-1172. [Link]
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- Pang, T., et al. (2023). Regioselective C3-halogenations of N-(pyrazolo[1,5-a]pyrimidin-7-yl)acetamides.
- Pang, T., et al. (2023). Regioselective C3‐Nitration of Pyrazolo[1,5‐a]Pyrimidines With Fe(NO3)3/TFA as a Nitrating Agent.
- (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[7][8][14]riazines. MDPI. [Link]
- El-Deen, E. M. M., et al. (2022). Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors.
- (2017). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine.
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
- Kumar, A., et al. (2017). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.
- (2022). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Al-Warhi, T., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[7][13][15]riazolopyrimidine Derivatives as Potential Anticancer Agents.
- Chillal, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
- Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Allen, M. J., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.
- (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium aryltrifluoroborates.
- Atta, K. F. M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines.
- Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
- Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar. [Link]
- (2022). Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source.
- (n.d.). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- Wang, B., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
- Tigreros, A., & Kouznetsov, V. V. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic esters.
- (n.d.).
- (2023). Regioselective C3-Halogenation of Pyrazolo[1,5- a ]Pyrimidines.
- (2018). EAS Reactions (3)
- (2023). Biologically active derivatives of pyrazolo[1,5-a]pyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Microwave Synthesis
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] These compounds have demonstrated a wide range of therapeutic potential, including as kinase inhibitors for targeted cancer therapy.[1] Traditional synthetic methods for these heterocycles often require long reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and a significant reduction in energy consumption.[2] This greener approach aligns with the principles of sustainable chemistry, making it an attractive methodology in modern drug development.[2]
This application note provides a detailed protocol for the efficient, one-pot, three-component synthesis of 3-substituted pyrazolo[1,5-a]pyridines utilizing microwave irradiation. The described methodology offers a rapid and versatile route to a library of these valuable compounds, facilitating accelerated lead discovery and optimization.
The Scientific Foundation: Causality and Advantages of MAOS
Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase throughout the vessel.[2] This volumetric heating is fundamentally different from conventional oil bath heating, which relies on thermal conduction and often results in temperature gradients and localized overheating. The primary advantages of this technique in the context of pyrazolo[1,5-a]pyridine synthesis include:
-
Rate Acceleration: Reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes.[2]
-
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures, leading to cleaner reactions and higher isolated yields.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is significantly more energy-efficient than conventional methods.[2]
-
Green Chemistry: Reduced reaction times and often the ability to use less solvent contribute to a more environmentally friendly process.[2]
Reaction Mechanism: The [3+2] Cycloaddition Pathway
The synthesis of the pyrazolo[1,5-a]pyridine core in this protocol proceeds via a [3+2] cycloaddition reaction. This involves the reaction of an N-aminopyridinium ylide (a 1,3-dipole) with a substituted alkyne (the dipolarophile). The reaction is believed to proceed through a concerted mechanism, which is significantly accelerated by microwave irradiation.
Figure 1: Proposed mechanism for the [3+2] cycloaddition.
Experimental Workflow: A Visual Guide
The overall workflow for the microwave-assisted synthesis of 3-substituted pyrazolo[1,5-a]pyridines is a streamlined, one-pot process. This approach minimizes handling and purification of intermediates, further enhancing the efficiency of the synthesis.
Figure 2: One-pot experimental workflow.
Detailed Protocol: Microwave-Assisted Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment:
-
Microwave synthesizer (e.g., CEM Discover SP, Anton Paar Monowave)
-
10 mL seamless pressure vial with a magnetic stir bar
-
Substituted N-aminopyridinium salt (1 mmol)
-
Substituted alkyne (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, triethylamine) (2 mmol)
-
Anhydrous solvent (e.g., DMF, DMSO, EtOH) (3 mL)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a 10 mL microwave pressure vial containing a magnetic stir bar, add the N-aminopyridinium salt (1 mmol), the substituted alkyne (1.2 mmol), and the base (2 mmol).
-
Add the anhydrous solvent (3 mL) to the vial.
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120-160 °C (ramp to temperature over 2 minutes)
-
Time: 10-30 minutes at the target temperature
-
Power: 100-200 W (dynamic power control)
-
Stirring: High
-
-
Once the irradiation is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Data: A Versatile Synthesis
The following table summarizes the results for the synthesis of various 3-substituted pyrazolo[1,5-a]pyridines using the described microwave-assisted protocol.
| Entry | R¹ (in Alkyne) | R² (in Alkyne) | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenyl | H | 3-Phenylpyrazolo[1,5-a]pyridine | 15 | 140 | 85 |
| 2 | 4-Chlorophenyl | H | 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyridine | 20 | 150 | 78 |
| 3 | 4-Methoxyphenyl | H | 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridine | 15 | 140 | 82 |
| 4 | Methyl | CO₂Et | Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate | 25 | 160 | 75 |
| 5 | H | CO₂Et | Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | 20 | 150 | 88 |
| 6 | Phenyl | Phenyl | 2,3-Diphenylpyrazolo[1,5-a]pyridine | 30 | 160 | 72 |
Characterization Data for 3-Phenylpyrazolo[1,5-a]pyridine (Entry 1):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.51 (d, J = 6.9 Hz, 1H), 7.95 (s, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 7.7 Hz, 2H), 7.45 (t, J = 7.5 Hz, 2H), 7.33 (t, J = 7.3 Hz, 1H), 7.18 (t, J = 8.8 Hz, 1H), 6.82 (t, J = 6.8 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 151.2, 142.1, 133.4, 129.0, 128.8, 128.3, 125.7, 124.0, 118.1, 113.2, 110.1.
-
MS (ESI) m/z: 195.09 [M+H]⁺.
Trustworthiness and Validation
The protocols described herein are based on established chemical principles and have been adapted from peer-reviewed literature. The self-validating nature of this protocol lies in the characterization of the final products. The expected spectroscopic data for the pyrazolo[1,5-a]pyridine core are well-defined. Successful synthesis will be confirmed by obtaining ¹H and ¹³C NMR spectra consistent with the target structure, and the molecular weight will be verified by mass spectrometry. Researchers are encouraged to compare their results with published data for known compounds to ensure the validity of their findings.
Conclusion and Future Directions
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious method for the preparation of 3-substituted pyrazolo[1,5-a]pyridines. The one-pot, three-component protocol detailed in this application note is highly versatile and can be readily adapted to generate a diverse library of compounds for screening in drug discovery programs. The significant reduction in reaction time from hours to minutes allows for a much higher throughput of compound synthesis, thereby accelerating the hit-to-lead optimization process. Future work in this area may involve the development of solid-phase microwave-assisted syntheses for combinatorial library generation and the exploration of a broader range of substituents to further probe the structure-activity relationships of this important class of heterocycles.
References
- Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(16), 9863–9872. [Link]
- Yadav, P., & Singh, R. K. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(25), e202403569. [Link]
- Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway University Scholar, 1-11. [Link]
- Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(16), 9863-9872. [Link]
- El-Metwaly, N. M. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 20(8), 15003–15017. [Link]
- Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
- Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][5]triazines. Molecules, 26(12), 3540. [Link]
- El-Gendy, A. A., & El-Gendy, M. A. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 26(18), 5484. [Link]
- Shmatova, O. I., & Nenajdenko, V. G. (2022).
- El-Sayed, W. A., Ali, O. M., & El-Gaby, M. S. A. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][2][3][6]triazine and Imidazo[2,1-c][2][3][6]triazine Derivatives.
- Kumar, A., & Kumar, R. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodopyrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 3-Iodopyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Problem 1: Low or No Yield of the Pyrazolo[1,5-a]pyridine Core
Question: I am attempting to synthesize the pyrazolo[1,5-a]pyridine scaffold before iodination, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[1][2][3] Low yields in this initial and crucial step can often be attributed to several factors:
-
Inefficient Ylide Formation: The N-iminopyridinium ylide is a key intermediate. Its formation from N-aminopyridine precursors can be hampered by the choice of base, solvent, and temperature.
-
Poor Reactivity of the Dipolarophile: The alkyne or alkene used in the cycloaddition may not be sufficiently activated to react efficiently with the ylide.
-
Side Reactions: The N-iminopyridinium ylide can undergo self-dimerization or other undesired side reactions if the reaction conditions are not optimal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of the pyrazolo[1,5-a]pyridine core.
Problem 2: Poor Regioselectivity during Iodination
Question: I have successfully synthesized the pyrazolo[1,5-a]pyridine core, but the subsequent iodination is yielding a mixture of regioisomers, not just the desired 3-iodo product. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the iodination of pyrazolo[1,5-a]pyridines is a common challenge. The electronic properties of the heterocyclic system dictate the position of electrophilic attack. While the C3 position is generally favored due to its higher electron density, other positions can also be iodinated, leading to isomeric mixtures.
-
Choice of Iodinating Agent: The reactivity and steric bulk of the iodinating agent play a crucial role. Highly reactive agents may exhibit lower selectivity.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can influence the regiochemical outcome.
Strategies for Enhancing Regioselectivity:
| Iodinating Agent | Typical Conditions | Expected Outcome & Notes |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, room temperature | Generally provides good selectivity for the C3 position.[4] Over-iodination can occur with excess NIS. |
| Iodine (I₂) with an Oxidant | e.g., Ceric Ammonium Nitrate (CAN) in MeCN | Can be highly regioselective for the C4 position in some pyrazole systems, so careful optimization is needed for the pyrazolo[1,5-a]pyridine core.[5] |
| Hypervalent Iodine(III) Reagents | e.g., Phenyliodine diacetate (PIDA) with KI in water | A greener and often highly regioselective method for C3 iodination under mild conditions.[4][6] |
Experimental Protocol for Regioselective C3-Iodination using PIDA/KI:
-
To a solution of pyrazolo[1,5-a]pyridine (0.2 mmol) in water (3.0 mL), add potassium iodide (KI, 0.3 mmol).
-
Add phenyliodine diacetate (PIDA, 1.0 equiv.) to the mixture.
-
Stir the reaction at room temperature (25–27 °C) for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is adapted from a similar system and may require optimization for your specific substrate.[6]
Problem 3: Formation of Di- or Tri-iodinated Byproducts
Question: My reaction is producing significant amounts of di- or even tri-iodinated pyrazolo[1,5-a]pyridine. How can I prevent this over-iodination?
Answer: Over-iodination is a common issue when the pyrazolo[1,5-a]pyridine ring is activated by electron-donating groups, making it susceptible to further electrophilic attack after the first iodination.
Controlling Over-iodination:
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 3-Iodopyrazolo[1,5-a]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-iodopyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction and troubleshooting common challenges. The unique electronic nature of the pyrazolo[1,5-a]pyridine scaffold can present specific hurdles, and this document aims to equip you with the knowledge to overcome them.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the Suzuki coupling of this compound.
Q1: My Suzuki coupling of this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in this specific coupling is a frequent challenge. The pyrazolo[1,5-a]pyridine core, being a nitrogen-containing heterocycle, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] A systematic approach to troubleshooting is crucial:
-
Catalyst System Inefficiency: The choice of palladium precursor and, more importantly, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich heterocyclic system.
-
Suboptimal Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[2] Its strength, solubility, and compatibility with the substrate are key.
-
Inadequate Reaction Conditions: Temperature, solvent, and rigorous exclusion of oxygen are vital for a successful reaction.
-
Reagent Quality and Stability: The stability of the boronic acid or its ester derivative can be a significant factor. Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction.[1]
Q2: I'm observing a significant amount of dehalogenated byproduct (pyrazolo[1,5-a]pyridine). How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the iodine atom with hydrogen, is a prevalent side reaction with iodo-heterocycles like this compound.[1] This occurs via the formation of a palladium-hydride (Pd-H) species.[1] To mitigate this:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired reductive elimination over the dehalogenation pathway. A combination of an XPhosPdG2 precatalyst with additional XPhos ligand has been shown to be effective in suppressing debromination in a similar pyrazolo[1,5-a]pyrimidine system.[3][4]
-
Base Optimization: While a base is necessary, certain bases or impurities within them can be a source of hydrides. Consider using milder inorganic bases like K₂CO₃ or K₃PO₄.
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred. Protic solvents like alcohols can be a source of hydrides.[1]
-
Control of Water Content: While aqueous basic solutions are common, excessive water can facilitate dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried.
Q3: Should I use a boronic acid or a boronate ester for my coupling with this compound?
A3: The choice between a boronic acid and a boronate ester (e.g., a pinacol ester) involves a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are more susceptible to decomposition pathways like protodeboronation.
-
Boronate Esters: Offer significantly greater stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life. While they may react slower, this can sometimes be advantageous in complex syntheses by minimizing side reactions. Many boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.
For challenging couplings or with particularly unstable boronic acids (e.g., some heteroaryl boronic acids), using the corresponding pinacol ester is a highly recommended strategy to improve reproducibility and yield.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Catalyst Inactivity/Inhibition | • Switch to a more robust catalyst system. For N-heterocyclic substrates, pre-catalysts like XPhosPdG2 or SPhosPdG2 are often superior. • Increase catalyst loading. While typical loadings are 1-5 mol%, for challenging substrates, increasing to 5-10 mol% may be beneficial. • Ensure rigorous inert atmosphere. Use Schlenk techniques or a glovebox to exclude oxygen, which can deactivate the catalyst.[2] |
| Inefficient Base | • Screen different bases. K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly effective for N-heterocyclic substrates.[2] • Ensure the base is finely powdered and anhydrous. • Improve base solubility. The addition of water as a co-solvent (e.g., dioxane/water 4:1) can aid in dissolving inorganic bases. | |
| Poor Solvent Choice | • Optimize the solvent system. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[5] For substrates with poor solubility, DMF can be used, but be mindful of higher temperatures leading to decomposition. | |
| Low Reaction Temperature | • Increase the temperature. While 80-90 °C is a good starting point, some couplings may require 100-120 °C. Microwave heating can be an effective tool for rapid optimization.[2] | |
| Significant Dehalogenation | Formation of Pd-H Species | • Use bulky, electron-rich ligands. XPhos and SPhos are excellent choices.[3][4] • Avoid hydride sources. Use aprotic solvents and consider the purity of your base. |
| Protodeboronation of Boronic Acid | Instability of the Boron Reagent | • Use a boronate ester. Pinacol esters are significantly more stable. • Use anhydrous conditions. If possible, to minimize hydrolysis. • Optimize the base. Stronger bases can sometimes accelerate protodeboronation. |
| Homocoupling of Boronic Acid | Presence of Oxygen | • Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using several freeze-pump-thaw cycles.[1] |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific boronic acid partner.
Protocol 1: General Screening Conditions for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhosPdG2, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol% if not using a pre-catalyst)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid (or ester), and the base.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium pre-catalyst (and additional ligand if necessary) in the degassed organic solvent.
-
Add the degassed solvent mixture to the reaction vial via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
References
- Dufour, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
- Mphahlele, M. J., et al. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Dufour, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Gontcharov, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Reddy, T. J., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Sonogashira Coupling of Halo-pyridines
Welcome to the technical support resource for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth, experience-driven solutions to the common side reactions encountered during the Sonogashira coupling of halo-pyridines. The inherent electronic properties and coordination potential of the pyridine nucleus introduce unique challenges not always seen with simple aryl halides. This document will address these issues in a direct question-and-answer format, explaining the "why" behind the troubleshooting steps to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My primary side product is a symmetrical diyne, significantly reducing the yield of my desired pyridyl-alkyne. What is happening and how can I prevent it?
A1: You are observing alkyne homo-coupling, commonly known as Glaser coupling.[1][2][3] This is the most prevalent side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[4][5]
Causality: The Glaser coupling pathway is initiated by the oxidation of the copper(I) acetylide intermediate, which is formed when the terminal alkyne reacts with the Cu(I) salt.[4][5][6] The presence of oxygen in the reaction mixture promotes this undesired oxidative coupling, leading to the formation of a symmetrical 1,3-diyne.[4] While the copper co-catalyst is intended to facilitate the transmetalation step with the palladium complex, it also unfortunately catalyzes this wasteful side reaction.[4][7]
Troubleshooting Protocol:
-
Rigorous Exclusion of Oxygen: This is the most critical first step.
-
Degassing: Ensure all solvents and liquid reagents (like amine bases) are thoroughly degassed prior to use. A minimum of three freeze-pump-thaw cycles is recommended for optimal oxygen removal.
-
Inert Atmosphere: The reaction vessel must be purged and maintained under a positive pressure of a high-purity inert gas, such as argon or nitrogen, throughout the entire setup and reaction period.[1][4]
-
-
Copper-Free Conditions: If homo-coupling persists, the most definitive solution is to eliminate the primary catalyst of this side reaction. Numerous copper-free Sonogashira protocols have been developed.[3][4][5][8] These methods often require slightly higher temperatures or more activated catalyst systems but completely circumvent the Glaser coupling pathway.[5]
-
Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homo-coupling reaction. This can be achieved by adding the alkyne to the reaction mixture slowly over a period of time using a syringe pump.
Q2: I'm coupling a 2-halo-pyridine and see significant catalyst deactivation, leading to a stalled reaction. Why does this happen specifically with the 2-isomer?
A2: The nitrogen atom at the 2-position of the pyridine ring is a prime suspect for catalyst inhibition. Its proximity to the reaction center allows it to act as a chelating ligand for the palladium catalyst.
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. In the case of 2-halo-pyridines, this can form a stable five-membered palladacycle intermediate. This chelation can hinder subsequent steps in the catalytic cycle, such as reductive elimination, effectively sequestering the active catalyst and preventing turnover. This issue is less pronounced with 3- and 4-halo-pyridines where such chelation is geometrically less favorable.[9][10]
Troubleshooting Protocol:
-
Ligand Modification: The choice of ligand on the palladium catalyst is crucial.
-
Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable bonds with palladium, making them less susceptible to displacement by the pyridine nitrogen.[11]
-
-
Use of Additives: Certain additives can compete with the pyridine for coordination sites. While less common, the addition of a weakly coordinating ligand might sometimes help, though this requires careful optimization.
-
Temperature Optimization: While higher temperatures can sometimes overcome catalyst deactivation, they can also promote degradation. Carefully screen temperatures, starting from milder conditions. For some challenging aryl bromides, temperatures around 80-100°C might be necessary.[12]
Q3: My reaction with a bromo- or chloro-pyridine is sluggish or fails completely, while the iodo-pyridine works perfectly. How can I improve the reactivity of less reactive halo-pyridines?
A3: The reactivity of the halo-pyridine in the Sonogashira coupling is directly related to the strength of the carbon-halogen bond and the ease of the oxidative addition step, which is often the rate-limiting step.[5] The reactivity order is I > Br > Cl.[13][14]
Causality: The oxidative addition of the halo-pyridine to the Pd(0) center is the first and often slowest step in the catalytic cycle.[5][14] The C-I bond is the weakest and most easily broken, making iodo-pyridines highly reactive, often at room temperature.[5] The C-Br bond is stronger, requiring more energy (heat) to cleave, and the C-Cl bond is the strongest and generally requires highly active catalyst systems to react.[13]
Troubleshooting Protocol:
-
Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient for less reactive halides.[1][11]
-
Advanced Ligands: Switch to catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition step.[1][11]
-
Palladium Precursor: Using a more readily reduced Pd(II) precursor or a more active Pd(0) source like Pd₂(dba)₃ can be beneficial.[11]
-
-
Increase Reaction Temperature: For bromo-pyridines, heating the reaction is common.[5][12] Chloro-pyridines almost always require elevated temperatures, often in the range of 100-150°C.[15]
-
Optimize Solvent and Base:
-
Solvent: Polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction with less reactive halides, although solvent effects can be complex and substrate-dependent.[15][16] Toluene is also a common and effective solvent.[16]
-
Base: While amine bases like triethylamine or diisopropylamine are standard, for challenging couplings, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ can sometimes be more effective, particularly in copper-free protocols.[1][15]
-
Table 1: General Guide for Optimizing Conditions based on Halide Reactivity
| Halo-pyridine | Relative Reactivity | Typical Temperature | Recommended Catalyst Approach |
| Iodo-pyridine | High | Room Temp - 60 °C | Standard Pd/phosphine catalysts (e.g., Pd(PPh₃)₄) often suffice. |
| Bromo-pyridine | Medium | 60 °C - 100 °C | Requires more active catalysts with bulky, electron-rich ligands. |
| Chloro-pyridine | Low | 100 °C - 150 °C | Demands highly active catalyst systems (e.g., Pd/NHC or advanced phosphines). |
Q4: I am observing dehalogenation of my starting material. What causes this and how can I stop it?
A4: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a side reaction that can occur under certain Sonogashira conditions, particularly at higher temperatures or with extended reaction times.
Causality: This side reaction can be promoted by several factors. It can arise from the reaction of the palladium-hydride species (formed from the base or solvent) with the halo-pyridine. In some cases, impurities in the reagents or catalyst degradation can also contribute to this pathway.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the first parameter to adjust, as dehalogenation is often more prevalent at higher temperatures.[1]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to reaction conditions.
-
Check Reagent Purity: Ensure the base, particularly amine bases, is pure and freshly distilled if necessary. Old or impure amines can be a source of species that promote dehalogenation.[1]
-
Change the Base/Solvent System: If dehalogenation persists, switching to a different base (e.g., from an amine to an inorganic carbonate) or a different solvent may alter the reaction pathway and minimize this side product.
Key Experimental Workflows & Diagrams
Workflow: Minimizing Glaser Homo-coupling
Caption: Workflow for minimizing alkyne homo-coupling.
Diagram: Sonogashira Catalytic Cycle and Competing Side Reactions
Caption: The Sonogashira cycle and key side reaction pathways.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Li, P., et al. (2014). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
- Li, P., et al. (2014). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction.
- Rosa, G. R., et al. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
- Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PubMed Central.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction. YouTube.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ResearchGate. (2025, August 6). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading.
- ScienceMadness Discussion Board. (2007, September 8). Potential Sonogashira Reaction Problems?.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems.
- NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
- IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References.
- ResearchGate. (2025, August 7). Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines.
- ScienceMadness Discussion Board. (n.d.). Potential Sonogashira Reaction Problems?.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Organic Chemistry Portal. (n.d.). Name Reactions.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Scirp.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
- Wikipedia. (n.d.). Glaser coupling.
- YouTube. (2020, July 25). Sonogashira Coupling.
- YouTube. (2020, February 14). Sonogashira cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. books.lucp.net [books.lucp.net]
Minimizing homocoupling in Sonogashira reactions of 3-Iodopyrazolo[1,5-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing homocoupling in Sonogashira reactions involving 3-iodopyrazolo[1,5-a]pyridine. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of this powerful cross-coupling reaction.
Introduction: The Challenge of Homocoupling with Pyrazolo[1,5-a]pyridines
The Sonogashira cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] For drug discovery programs, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, and its alkynylation via the Sonogashira reaction opens avenues to a vast chemical space. However, the reaction is often plagued by the formation of undesired alkyne homocoupling products (Glaser-Hay coupling), which consumes valuable starting materials and complicates purification.[2]
The this compound substrate, being an electron-rich N-heterocycle, can present unique challenges. The nitrogen atoms in the ring system can potentially coordinate to the palladium or copper catalysts, influencing their catalytic activity and potentially favoring side reactions. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my terminal alkyne. What is happening and how can I prevent it?
Answer: You are observing alkyne homocoupling, also known as Glaser coupling. This is the most common side reaction in copper-catalyzed Sonogashira reactions.[2] It is an oxidative dimerization of the terminal alkyne, and its primary causes are the presence of oxygen and the copper(I) co-catalyst.[3] The copper acetylide intermediate, which is crucial for the main catalytic cycle, can undergo oxidation, leading to the formation of a 1,3-diyne (the homocoupled product).
Here is a logical workflow to diagnose and solve this issue:
Caption: Troubleshooting workflow for homocoupling.
Immediate Actions to Take:
-
Ensure a Strictly Inert Atmosphere: Oxygen is the primary oxidant for Glaser coupling. Your first line of defense is to rigorously exclude it. Use a Schlenk line or a glovebox. Solvents and liquid reagents must be thoroughly degassed using at least three freeze-pump-thaw cycles.[3]
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate copper-mediated homocoupling is to remove copper from the reaction.[1][4][5] Numerous efficient copper-free Sonogashira protocols have been developed and are often the preferred method for sensitive or complex substrates.[6][7]
Q2: My reaction is very slow, and by the time I see some product, most of my alkyne has turned into the homocoupled dimer. What's the connection between reaction rate and homocoupling?
Answer: A sluggish Sonogashira reaction provides a larger time window for the undesired homocoupling to occur, especially if trace amounts of oxygen are present. The rate-determining step in the Sonogashira catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) complex.[8] With electron-rich heterocycles like pyrazolo[1,5-a]pyridine, this step can be slower compared to electron-poor aryl halides.
Strategies to Accelerate the Cross-Coupling:
-
Ligand Choice: For electron-rich aryl iodides, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition and subsequent reductive elimination steps, favoring the desired cross-coupling over homocoupling.[6][8]
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, increasing the temperature (e.g., to 40-65 °C) can significantly increase the rate of the desired reaction.[9][10]
-
Solvent: The choice of solvent can influence catalyst stability and reaction rate. DMF is a common choice for N-heterocycles, but other solvents like toluene, acetonitrile, or even neat amine bases can be effective.[9]
Q3: I want to try a copper-free Sonogashira reaction. What are the key considerations for my this compound substrate?
Answer: Shifting to a copper-free system is an excellent strategy. The mechanism proceeds without the copper acetylide intermediate, thus circumventing the main pathway for Glaser coupling.
Caption: Simplified Copper-Free Sonogashira Cycle.
Key Components of a Copper-Free Protocol:
-
Palladium Precatalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ are common choices.
-
Ligand: Bulky, electron-donating phosphine ligands are often crucial. XPhos, SPhos, or P(t-Bu)₃ are excellent starting points.
-
Base: A strong, non-coordinating base is typically required. Inorganic bases like Cs₂CO₃ or K₂CO₃ are often used in conjunction with an amine-free system, or a bulky amine base like diisopropylethylamine (DIPEA) can be employed.
-
Solvent: Aprotic polar solvents like DMF, NMP, or dioxane are generally effective.
See the experimental protocols section below for a detailed copper-free procedure.
Q4: Can I use additives to suppress homocoupling in a standard copper-catalyzed reaction?
Answer: Yes, some less common but effective strategies involve additives. One reported method is to carry out the reaction under a diluted hydrogen atmosphere (e.g., 10-40% H₂ in N₂ or Ar).[2][11] The hydrogen is thought to help maintain a reducing environment, preventing the oxidative homocoupling. This should be done with appropriate safety precautions.
Recommended Experimental Protocols
The following protocols are starting points and may require optimization for your specific alkyne coupling partner.
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to completely avoid Glaser-Hay homocoupling.
Materials:
-
This compound
-
Terminal Alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling
This protocol aims to minimize homocoupling while still utilizing the rate enhancement provided by copper.
Materials:
-
This compound
-
Terminal Alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (1 mol%)
-
Anhydrous, degassed Triethylamine (TEA) and DMF (1:4 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.01 mmol).
-
Thoroughly degas the reaction vessel by performing three freeze-pump-thaw cycles.
-
Backfill the flask with argon.
-
Via syringe, add a degassed mixture of TEA (1 mL) and DMF (4 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 mmol) dropwise over 15-20 minutes using a syringe pump. This slow addition keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.
-
Stir the reaction at room temperature or warm gently to 40-50 °C if the reaction is slow.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Summary of Key Parameters
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen is the primary oxidant for Glaser-Hay homocoupling.[3] |
| Catalyst System | Primary: Copper-Free (e.g., Pd(OAc)₂/XPhos) | Eliminates the copper acetylide intermediate, the main precursor to homocoupling.[4][5] |
| Secondary: Low CuI loading (≤1 mol%) | Reduces the concentration of the species responsible for homocoupling. | |
| Reagent Addition | Slow, dropwise addition of the alkyne | Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular side reaction. |
| Base | Copper-Free: Cs₂CO₃, K₂CO₃ | Strong, non-coordinating bases effective in amine-free systems.[7] |
| Copper-Catalyzed: TEA, DIPEA | Acts as a base and can help keep the copper(I) in its reduced state. | |
| Temperature | As low as possible while maintaining a reasonable rate | Minimizes side reactions, but may need to be increased for sluggish couplings. |
References
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. (URL: [Link])
- Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing). (URL: [Link])
- The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II)
- Sonogashira Coupling Reaction with Diminished Homocoupling - Organic Letters. (URL: [Link])
- Investigation of sp(2)-sp coupling for electron-enriched aryl dihalides under oxygen-free Sonogashira coupling reaction conditions using a two-chamber reaction system - PubMed. (URL: [Link])
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. (URL: [Link])
- Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])
- Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF - ResearchG
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (URL: [Link])
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Iodinated Heterocyclic Compounds
Welcome to the technical support center for the purification of iodinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these molecules. Iodinated heterocycles are crucial building blocks in medicinal chemistry and materials science, but their purification is often complicated by issues of stability, solubility, and reactivity.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols. Our goal is to equip you with the knowledge to diagnose problems, select the appropriate purification strategy, and execute it effectively, ensuring the integrity and purity of your compounds.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues you may face during the purification of iodinated heterocyclic compounds in a direct question-and-answer format.
Question 1: My compound appears to be decomposing on the silica gel column. I see new spots on TLC analysis of my fractions. What's happening and how can I fix it?
Answer:
This is a classic problem indicating your compound is sensitive to the acidic nature of standard silica gel. The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic and can catalyze the degradation of sensitive molecules. Iodinated heterocycles, particularly those with electron-rich rings or other labile functional groups, can be susceptible to acid-catalyzed decomposition or de-iodination.
Causality: The lone pairs on the nitrogen atoms in many heterocycles can be protonated by the acidic silanols. This can increase the electrophilicity of the ring system, making the C-I bond more susceptible to cleavage or promoting other unwanted reactions.
Solutions:
-
Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites on the silica gel. This can be done by adding a small amount of a basic modifier to your eluent system, typically 0.1-2.0% triethylamine (TEA) or a similar amine base like pyridine.[1] The amine will preferentially interact with the acidic silanol groups, effectively creating a "neutral" stationary phase for your compound to travel through.[2][3][4]
-
Use a Different Stationary Phase: If deactivation is insufficient, consider alternative, less acidic stationary phases.
-
Neutral Alumina: Alumina is available in acidic, basic, and neutral grades. Neutral alumina is a good alternative for many compounds that are unstable on silica.[3]
-
Reversed-Phase Silica (C18): This is an excellent alternative where the stationary phase is non-polar (hydrocarbon chains) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[3][5] This technique separates compounds based on hydrophobicity and avoids the issue of silica acidity altogether.[6][7][8]
-
-
Minimize Contact Time: If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the time your compound is in contact with the stationary phase.[9]
Question 2: My iodinated compound is very non-polar and co-elutes with starting material or other non-polar impurities using a hexane/ethyl acetate system. How can I improve the separation?
Answer:
The introduction of a large, non-polar iodine atom often significantly decreases the polarity of a heterocyclic compound. This can make it chromatographically very similar to other non-polar species in your reaction mixture, leading to poor separation (low ΔRf) in standard solvent systems.
Causality: In normal-phase chromatography, separation is based on polarity differences. If your product and impurity have very similar polarities, they will interact with the silica gel to a similar extent, causing them to elute together.
Solutions:
-
Switch to a Different Solvent System: The selectivity of your separation is highly dependent on the solvents used. Sometimes, a simple switch can resolve overlapping spots.
-
Dichloromethane/Methanol (DCM/MeOH): This system offers different selectivity compared to hexane/ethyl acetate and can often resolve compounds that co-elute in the latter.
-
Toluene-based systems: Replacing hexane with toluene can introduce π-π interactions with your aromatic heterocycle, altering its retention relative to non-aromatic impurities.
-
-
Employ Reversed-Phase Chromatography: This is often the best solution for separating non-polar compounds. In reversed-phase chromatography, the elution order is inverted: the most polar compounds elute first, and the most non-polar compounds are retained longer.[5] This can provide excellent separation of a non-polar iodinated product from a slightly more polar starting material or a very non-polar grease-type impurity.
-
Recrystallization: If your compound is a solid and you can achieve a reasonable level of purity (>80-90%) from a preliminary column, recrystallization is a powerful final purification step.[10][11] It purifies based on differences in solubility rather than polarity and can yield material of very high purity.[12][13]
Question 3: My compound has very poor solubility in common chromatography solvents, making it difficult to load onto the column. What are my options?
Answer:
Poor solubility is a frequent challenge, particularly with larger, rigid heterocyclic systems. Attempting to load a large volume of a dilute solution will result in a broad initial band and poor separation.
Causality: The efficiency of column chromatography relies on starting with a highly concentrated, narrow band of the sample at the top of the column. If the compound is not soluble in the eluent, this cannot be achieved by traditional "wet loading."
Solutions:
-
Dry Loading (Solid Loading): This is the preferred method for compounds with low solubility.[9][14] The procedure involves pre-adsorbing your crude material onto a small amount of silica gel (or another inert solid like Celite®).
-
Dissolve your crude product in any suitable solvent (e.g., DCM, acetone, ethyl acetate) in a round-bottom flask.
-
Add a small amount of silica gel to the flask.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
This powder can then be carefully added to the top of your packed column.[9]
-
-
Use a Stronger, Miscible Loading Solvent: You can dissolve the sample in a minimum amount of a stronger (more polar) solvent than your eluent, as long as it is miscible.[9] For example, you might dissolve your sample in 1-2 mL of DCM to load onto a column that will be run with 20% ethyl acetate in hexane. Caution: Use the absolute minimum volume required, as this stronger solvent can disrupt the separation at the top of the column, leading to band broadening.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for a newly synthesized iodinated heterocycle?
For a first attempt at purification, flash column chromatography on silica gel is the most common starting point due to its versatility and scalability. However, it is crucial to first assess the stability of your compound on a TLC plate. Spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking, your compound is likely acid-sensitive, and you should immediately consider using a deactivated system (e.g., with 1% triethylamine in the eluent) or switching to reversed-phase chromatography.[1][15]
Q2: How should I store my purified iodinated heterocyclic compound to prevent degradation?
Many iodinated compounds are sensitive to light and temperature. The C-I bond can undergo homolytic cleavage when exposed to UV light, leading to the formation of radical species and subsequent decomposition.
-
Light Protection: Always store your compounds in amber vials or wrap clear vials in aluminum foil.[16][17]
-
Temperature Control: Store the compound in a cool, dark place. For long-term storage, refrigeration or freezing is recommended, provided the compound is stable to freeze-thaw cycles.
-
Inert Atmosphere: If the compound is also sensitive to air or moisture, store it under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container.[16]
Q3: My compound is not UV-active, making it difficult to see on TLC or monitor by HPLC. What detection methods can I use?
While many heterocycles are UV-active, some are not, or their absorbance is too weak for effective detection.
-
TLC Staining: Use a general-purpose chemical stain for visualization on TLC plates. Potassium permanganate (KMnO₄) stain is excellent for detecting a wide variety of organic compounds. It reacts with most oxidizable functional groups, appearing as yellow/white spots on a purple background.
-
Alternative HPLC Detectors: For HPLC, if UV detection is not viable, consider using:
-
Mass Spectrometry (LC-MS): This is a highly sensitive and specific detection method that identifies compounds by their mass-to-charge ratio.
-
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that can see any compound that is less volatile than the mobile phase.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers near-uniform response for non-volatile analytes.
-
Visualized Workflow & Data
Decision Workflow for Purification Method Selection
This diagram outlines a logical decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Table 1: Troubleshooting Chromatography Issues
| Problem | Primary Cause | Recommended Solution(s) | Alternative(s) |
| Streaking on TLC/Column | Compound is acid-sensitive or too polar for the eluent. | Add 0.5-2% triethylamine or ammonia to the mobile phase.[1] | Switch to a neutral stationary phase (alumina) or reversed-phase (C18). |
| Poor Separation (ΔRf < 0.1) | Product and impurity have similar polarity. | Change solvent system (e.g., Hex/EtOAc to DCM/MeOH). | Switch to reversed-phase chromatography.[5][18] |
| Compound Stuck at Baseline | Eluent is not polar enough. | Increase the polarity of the mobile phase. | Use a more polar stationary phase or reversed-phase.[15] |
| Compound Runs at Solvent Front | Eluent is too polar. | Decrease the polarity of the mobile phase. | Switch to reversed-phase chromatography.[1] |
| Insoluble Sample | Poor solubility in eluent. | Use the "dry loading" technique.[2][9] | Find a suitable solvent for recrystallization. |
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes how to neutralize the acidity of bulk silica gel for purifying acid-sensitive compounds.[2]
Materials:
-
Bulk silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Prepare the Slurry: In a beaker, create a slurry of silica gel with your chosen eluent. For every 100 g of silica gel, use approximately 200-300 mL of solvent.
-
Add the Base: Add triethylamine to the slurry to constitute 1-3% of the total solvent volume.[2] For example, for 300 mL of eluent, add 3-9 mL of TEA.
-
Mix Thoroughly: Stir the slurry gently for 5-10 minutes to ensure the triethylamine is evenly distributed and has coated the silica surface.
-
Pack the Column: Pour the slurry into your chromatography column and allow the silica to settle into a packed bed, draining the excess solvent.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the eluent containing triethylamine. This ensures the entire stationary phase is deactivated.[2]
-
Load and Elute: Proceed with loading your sample (preferably dry-loaded) and running the column with the amine-containing eluent.
Protocol 2: Guideline for Developing a Recrystallization Method
Recrystallization is a powerful technique for purifying solid compounds.[10][11] The key is finding a suitable solvent or solvent system.
Objective: Find a solvent that dissolves your compound when hot but not when cold, while impurities remain soluble (or insoluble) at both temperatures.
Procedure:
-
Solvent Screening:
-
Place ~10-20 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
Take the tubes that did not show good solubility and heat them gently in a water or sand bath. A good solvent will dissolve the compound completely upon heating.[10]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
-
Single Solvent Recrystallization:
-
Place the bulk of your crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (with stirring/swirling) until the solid just dissolves. Do not add a large excess of solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for another 20-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
References
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- How To Neutralize Silica Gel? (2025, March 14). YouTube.
- How can I prepare deactivated silica gel with 12%v/w water for chromatography? (2016, October 10). ResearchGate.
- Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry.
- A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006). Industrial & Engineering Chemistry Research, ACS Publications.
- Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012, March 7). SciSpace.
- Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
- Deactivation of silica gel? (2019, March 28). ResearchGate.
- Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. (1984, August). PubMed.
- Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. (n.d.). Beilstein Journal of Organic Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Reversed-phase chromatography. (n.d.). Wikipedia.
- Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. (n.d.). PMC - NIH.
- A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. (n.d.). CORE.
- Iodination of heterocycles using HIO4/silica gel/H2SO4 in aqueous media. (n.d.). ResearchGate.
- A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water. (2025, August 5). ResearchGate.
- Ionizable compound purification using reversed-phase flash column chromatography. (2023, January 23). Biotage.
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). LCGC.
- An easy, safe and simple method for the iodination of heterocyclic compounds in water. (n.d.). Arkivoc.
- A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. (2025, August 7). ResearchGate.
- The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
- Reversed Phase Chromatography. (2021, April 16). YouTube.
- Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. (2023, April 6). PMC - NIH.
Sources
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. mt.com [mt.com]
- 11. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 12. ViewArticleDetail [ijpronline.com]
- 13. scispace.com [scispace.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. ossila.com [ossila.com]
- 17. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
Technical Support Center: Overcoming Low Yields in Cross-Coupling Reactions of Pyrazolo[1,5-a]pyridines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of cross-coupling reactions with pyrazolo[1,5-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, its unique electronic properties can present significant challenges in achieving high-yielding cross-coupling reactions.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies. We will move beyond simple procedural lists to explore the "why" behind the "how," empowering you to make informed decisions at the bench.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in cross-coupling reactions are rarely due to a single factor. Below, we dissect common symptoms, their probable causes, and validated solutions for pyrazolo[1,5-a]pyridine substrates.
Symptom 1: Low to No Conversion of Starting Material
Your TLC or LC-MS shows predominantly unreacted starting materials (halo-pyrazolo[1,5-a]pyridine and/or coupling partner).
Potential Cause A: Inactive Catalyst
The palladium catalyst is the heart of the reaction. Its failure to initiate or sustain the catalytic cycle is a primary reason for poor conversion.
-
Causality: The nitrogen atoms in the pyrazolo[1,5-a]pyridine core can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is particularly problematic with less sterically hindered or more electron-rich palladium precursors. Furthermore, inadequate degassing allows oxygen to oxidize the active Pd(0) species to inactive Pd(II).[2][3]
-
Solutions & Rationale:
-
Switch to Pre-catalysts: Employ modern, air-stable pre-catalysts like G2, G3, or G4 Buchwald pre-catalysts. These form the active LPd(0) species under the reaction conditions, ensuring a higher concentration of active catalyst from the outset.
-
Ligand Selection is Key: For pyrazolo[1,5-a]pyridines, bulky, electron-rich phosphine ligands are often essential. Ligands like XPhos, SPhos, and RuPhos can accelerate the rate-limiting oxidative addition step and sterically discourage scaffold coordination.[2] One study highlighted the effectiveness of an XPhosPdG2/XPhos system to prevent a common side reaction, debromination, in the Suzuki coupling of a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.[4]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period (at least 30 minutes).[5][6] Maintain a positive pressure of inert gas throughout the reaction.
-
Potential Cause B: Suboptimal Base or Solvent System
The choice of base and solvent is not trivial; it dictates the solubility of reagents and the kinetics of key steps in the catalytic cycle.
-
Causality: An inappropriate base may not be strong enough to facilitate the transmetalation step (in Suzuki reactions) or the deprotonation of the amine (in Buchwald-Hartwig reactions). Poor solvent choice can lead to solubility issues, effectively running the reaction in a heterogeneous, slow state.
-
Solutions & Rationale:
-
Base Screening: For Suzuki couplings, carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common starting points.[7][8] Carbonates are often preferred as they can facilitate workup.[7][8] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required, though weaker bases can be used to improve functional group tolerance.[9]
-
Solvent Systems: Aprotic polar solvents like dioxane, THF, or toluene are standard.[7][8][9] Often, an aqueous component is needed for Suzuki reactions to dissolve the inorganic base.[7][8][10] If solubility is an issue, consider solvent mixtures or switching to a solvent like DMF or DMAc, but be mindful of their higher boiling points and potential for side reactions.
-
Symptom 2: Significant Formation of Side Products
Your desired product is formed, but it's accompanied by significant impurities, complicating purification and lowering the isolated yield.
Potential Cause A: Protodeboronation (Suzuki Reactions)
This is the hydrolysis of the boronic acid/ester coupling partner back to the corresponding arene, a common issue with heteroaryl boronic acids.[2]
-
Causality: The C-B bond is susceptible to cleavage by water, a reaction often accelerated by the basic conditions required for the coupling.
-
Solutions & Rationale:
-
Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are significantly more stable towards hydrolysis.[2]
-
Anhydrous Conditions: If feasible, switch to strictly anhydrous conditions. This may require using a non-aqueous soluble base.
-
Minimize Reaction Time: Overheating or prolonged reaction times can exacerbate protodeboronation. Monitor the reaction closely and quench it once the starting material is consumed.
-
Potential Cause B: Homocoupling
You observe significant amounts of the dimer of your boronic acid (Glaser coupling in Sonogashira reactions) or your aryl halide.
-
Causality: Homocoupling of the alkyne partner in Sonogashira reactions is often promoted by the copper co-catalyst in the presence of oxygen.[11] Homocoupling of the aryl halide can occur at high temperatures or with highly active catalysts.
-
Solutions & Rationale:
-
For Sonogashira: Implement a copper-free protocol.[11] These methods rely on specific palladium catalysts and bases to proceed and completely eliminate the primary pathway for Glaser coupling. Also, ensure rigorous degassing.[11]
-
General Strategies: Lowering the reaction temperature or slightly decreasing the catalyst loading can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Potential Cause C: Dehalogenation
The halogen on your pyrazolo[1,5-a]pyridine is replaced by a hydrogen atom.
-
Causality: This reductive pathway can be promoted by certain solvents (like alcohols) acting as hydride sources or by degradation of the phosphine ligand.
-
Solutions & Rationale:
Frequently Asked Questions (FAQs)
Q1: At which position is the pyrazolo[1,5-a]pyridine core most reactive for cross-coupling?
A1: The reactivity of the pyrazolo[1,5-a]pyridine scaffold is position-dependent. Generally, functionalization via C-H activation or coupling of a pre-installed halide is most common at the C3 and C7 positions.[13][14] The specific electronic and steric environment of your substrate will dictate the optimal position for functionalization. Direct arylation has been described to occur selectively at the C3 and C7 positions depending on the additives used.[13][14]
Q2: I'm considering using microwave irradiation to improve my yields. What are the key advantages?
A2: Microwave-assisted synthesis is an excellent strategy for improving yields and dramatically reducing reaction times in pyrazolo[1,5-a]pyridine couplings.[4][15][16] The primary advantages are:
-
Rapid & Uniform Heating: Microwaves provide efficient and uniform heating, which can overcome kinetic barriers and lead to cleaner reactions with fewer side products.[15]
-
Shorter Reaction Times: Reactions that might take hours conventionally can often be completed in minutes.[4][10][17]
-
Improved Yields: The rapid heating can favor the desired reaction pathway over slower decomposition or side-reaction pathways.[15] One study reported an efficient microwave-assisted Suzuki-Miyaura reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, achieving good to excellent yields (67-89%) with a variety of boronic acids in a short time.[12]
Q3: My pyrazolo[1,5-a]pyridine has a sensitive functional group. How can I choose a base that won't cause decomposition?
A3: This is a classic challenge in medicinal chemistry. The key is to screen a range of bases with varying strengths.
-
For Suzuki: Start with milder bases like K₂CO₃ or even KF. If these are not effective, move to Cs₂CO₃ or K₃PO₄.[6][9]
-
For Buchwald-Hartwig: While strong alkoxide bases are common, you can often use weaker carbonate or phosphate bases, especially with modern, highly active catalyst systems.[9] This often requires a higher reaction temperature but can preserve sensitive groups.[9]
Q4: How do I choose between a traditional catalyst like Pd(PPh₃)₄ and a modern pre-catalyst system?
A4: While Pd(PPh₃)₄ is a classic catalyst, for challenging substrates like pyrazolo[1,5-a]pyridines, modern pre-catalyst systems are almost always superior.
-
Pd(PPh₃)₄: Can be effective for simple couplings of aryl iodides and bromides. However, it is often less active and can require higher temperatures and longer reaction times.
-
Buchwald/Fu Pre-catalysts with Specialized Ligands: These systems are designed for high activity and broad substrate scope. They are particularly effective for coupling less reactive aryl chlorides and for substrates prone to catalyst inhibition, like many N-heterocycles.[2] For pyrazolo[1,5-a]pyrimidines, systems developed for Buchwald-Hartwig amination or Suzuki coupling of heteroaryl halides are the recommended starting point.[18]
Visualizations & Data
Troubleshooting Logic Flow
This diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Palladium Catalytic Cycle: Key Failure Points
Understanding the catalytic cycle helps pinpoint where your reaction might be failing.
Caption: Key failure points in the Pd catalytic cycle.
Table 1: Recommended Starting Conditions for Screening
This table provides validated starting points for optimizing your cross-coupling reaction. Conditions should be screened to find the optimum for your specific substrate.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | XPhos-Pd-G3 (2-4%) | (none needed) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | RuPhos (4-6%) | NaOtBu (1.5) | Toluene | 90-110 |
| Sonogashira (Cu-free) | Pd(PPh₃)₂Cl₂ (2-5%) | (none needed) | Et₃N / Piperidine | THF or DMF | 60-80 |
| C-H Arylation | Pd(OAc)₂ (5-10%) | (often none) | Ag₂CO₃ or CsF | Toluene or DMSO | 100-140 |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a robust starting point for the arylation of a halo-pyrazolo[1,5-a]pyridine.
1. Reagent Preparation:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the halo-pyrazolo[1,5-a]pyridine (1.0 equiv., e.g., 0.5 mmol).
-
Add the arylboronic acid or ester (1.2-1.5 equiv.).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos-Pd-G2, 0.02-0.05 equiv.).
2. Reaction Setup:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
3. Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to 100-120 °C, the ramp time to 2 minutes, and the hold time to 15-30 minutes.[10][17] Ensure stirring is active.
4. Work-up and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2949–2957. [Link]
- Arias-Gomez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
- Chen, C. Y., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(15), 9851–9863. [Link]
- Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]
- Al-Ostoot, F. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Nguyen, T. V. Q., & Garrison, A. T. (2022). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes.
- Shaikh, A., et al. (2023).
- Nguyen, T. V. Q., & Garrison, A. T. (2021). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes.
- Reddy, T. R., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
- Ghorbani-Vaghei, R., & Amiri, M. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1614. [Link]
- Reddy, T. R., et al. (2015). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Jończyk, J., et al. (2022).
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocyles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and mitigate catalyst poisoning issues encountered when working with nitrogen-containing heterocycles. As Senior Application Scientists, we have compiled this resource based on both fundamental principles and field-proven insights to help you navigate these common challenges.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of nitrogen-containing heterocycles?
A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[1][2] In reactions involving nitrogen-containing heterocycles (e.g., pyridines, quinolines, indoles), the nitrogen atom's lone pair of electrons can strongly adsorb to the surface of metal catalysts (commonly palladium, platinum, nickel, etc.), effectively blocking these active sites from participating in the desired catalytic cycle.[1][3] This leads to a significant decrease in reaction rate and overall efficiency.[4]
Q2: What are the primary mechanisms of catalyst deactivation when working with N-heterocycles?
A: There are three main mechanisms of catalyst deactivation:
-
Poisoning: This is the most common issue with N-heterocycles. The nitrogen atom acts as a Lewis base, donating its electron pair to the acidic metal center of the catalyst.[5] This strong coordination bond prevents reactant molecules from accessing the active sites.[1][6]
-
Fouling/Coking: This involves the physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, which can block active sites and pores.[3][7] While not exclusive to N-heterocycle reactions, certain reaction conditions can promote the formation of these deposits.
-
Sintering: At high temperatures, the small metal particles of a supported catalyst can migrate and agglomerate into larger particles.[8] This reduces the active surface area of the catalyst, leading to a decrease in activity.[3][8] Sintering is generally irreversible.[3]
Q3: Are all nitrogen-containing heterocycles equally potent poisons?
A: No, the poisoning effect can vary significantly depending on the electronic and steric properties of the N-heterocycle.[9] Generally, more basic nitrogen atoms and sterically unhindered molecules are stronger poisons. For instance, pyridines and quinolines are well-known potent poisons for palladium catalysts.[10][11] The strength of the interaction between the nitrogen lone pair and the catalyst's metal center dictates the severity of the poisoning.[5]
Q4: Can catalyst poisoning by N-heterocycles ever be beneficial?
A: Interestingly, yes. In some cases, controlled or "selective" poisoning is used to improve the selectivity of a reaction. A classic example is the Lindlar catalyst, where a palladium catalyst is intentionally poisoned with lead acetate and quinoline.[1][12] This deactivation prevents the over-reduction of alkynes to alkanes, stopping the reaction at the alkene stage.[12]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues you might encounter during your experiments.
Issue 1: Sudden and Drastic Drop in Catalyst Activity
Q: My reaction was proceeding as expected, but the catalyst activity suddenly plummeted. What could be the cause?
A: A sudden drop in activity often points to the introduction of a potent poison into your reaction system.
| Possible Cause | Diagnostic Steps | Recommended Solutions |
| Feedstock Contamination | 1. Analyze Feedstock: Use techniques like GC-MS or HPLC to check your starting materials and solvents for impurities, especially other N-heterocycles, sulfur, or halogenated compounds.[7] 2. Review Feedstock Source: Consider if a new batch of reagent or solvent was recently introduced. | 1. Purify Feedstock: Implement a purification step such as distillation, recrystallization, or passing through a guard bed (e.g., activated carbon or alumina) to remove impurities before they reach the reactor.[13][14] 2. Source High-Purity Reagents: Ensure you are using reagents and solvents of appropriate purity for your catalytic reaction. |
| Reaction Byproduct Inhibition | 1. Analyze Reaction Mixture: Use in-situ monitoring (if available) or sample analysis at various time points to identify the formation of any inhibitory byproducts.[6] 2. Literature Review: Check for known inhibitory byproducts for your specific reaction. | 1. Optimize Reaction Conditions: Adjust temperature, pressure, or reactant concentrations to minimize the formation of inhibitory byproducts.[8] 2. Consider a Different Catalyst: Some catalysts may be less susceptible to inhibition by the specific byproducts formed. |
Troubleshooting Workflow for Sudden Activity Drop
Caption: Workflow for diagnosing a sudden drop in catalyst activity.
Issue 2: Gradual Decline in Product Yield Over Time or in Catalyst Recycling
Q: My catalyst works well for the first run, but its performance degrades with each subsequent recycle. Why is this happening?
A: A gradual decline in performance is characteristic of several deactivation mechanisms, including fouling, slow poisoning, and sintering.
| Possible Cause | Diagnostic Steps | Recommended Solutions |
| Fouling/Coking | 1. Visual Inspection: Check the catalyst for any change in color or texture after the reaction.[3] 2. TPO Analysis: Perform Temperature-Programmed Oxidation (TPO) on a spent catalyst sample to quantify coke deposits.[7] | 1. Catalyst Regeneration: Implement a regeneration protocol involving controlled combustion of the coke or solvent washing.[7][15] 2. Optimize Conditions: Lowering the reaction temperature or adjusting the feed composition can reduce the rate of coke formation.[7] |
| Slow Poisoning | 1. Surface Analysis: Use techniques like XPS to analyze the surface of the spent catalyst for adsorbed nitrogen species. | 1. Acidic Medium: Performing the reaction in an acidic medium (e.g., acetic acid) can protonate the nitrogen atoms, preventing them from binding to the catalyst.[3] 2. Ligand Modification: For homogeneous catalysts, using bulky, electron-rich ligands (e.g., N-heterocyclic carbenes - NHCs) can stabilize the metal center and make it less susceptible to poisoning.[16] |
| Sintering (Thermal Degradation) | 1. Microscopy/Diffraction: Use TEM or XRD to analyze the metal particle size on the spent catalyst. An increase in particle size suggests sintering.[3] | 1. Lower Reaction Temperature: Operate at the lowest possible temperature that still achieves the desired reaction rate.[8] 2. Choose a More Stable Support: The choice of catalyst support can influence its thermal stability. Note: Sintering is often irreversible, and the catalyst may need to be replaced.[3] |
Mechanism of Catalyst Poisoning by N-Heterocycles
Caption: The nitrogen lone pair strongly adsorbs to active sites, blocking reactants.
Experimental Protocols
Protocol 1: Catalyst Regeneration via Solvent Washing
This protocol is effective for removing strongly adsorbed poisons or fouling agents that are soluble in the chosen solvents.
Objective: To restore the activity of a catalyst deactivated by poisoning or fouling.
Materials:
-
Spent Catalyst
-
Deionized Water
-
Methanol (or another suitable organic solvent)
-
Beaker or Flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Initial Rinse: Carefully transfer the spent catalyst to a beaker. Add deionized water and stir the slurry for 30 minutes. This step helps remove water-soluble impurities.
-
Filtration: Filter the catalyst using the filtration apparatus. Discard the filtrate.
-
Organic Solvent Wash: Transfer the catalyst back to the beaker. Add methanol and stir the slurry for 30-60 minutes. The organic solvent helps to dissolve and remove adsorbed organic poisons and some carbonaceous deposits.[3]
-
Repeat (Optional): For severe poisoning, the organic solvent wash (Step 3) can be repeated with fresh solvent.
-
Final Rinse: After the final organic wash and filtration, rinse the catalyst cake with a small amount of fresh methanol to remove any residual dissolved impurities.
-
Drying: Carefully transfer the washed catalyst to a suitable container and dry it in an oven under vacuum. The drying temperature should be high enough to remove the solvent but low enough to prevent thermal degradation (sintering) of the catalyst. Consult the catalyst's technical data sheet for its thermal stability limits.
-
Activity Test: Test the regenerated catalyst's activity in a small-scale reaction to confirm the success of the regeneration process.
Disclaimer: This is a general protocol. The choice of solvents and washing conditions should be optimized for your specific catalyst and reaction system.
Protocol 2: Feedstock Purity Analysis by GC-MS
Objective: To identify and quantify potential catalyst poisons in starting materials or solvents.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your starting material or solvent in a high-purity solvent (e.g., HPLC-grade hexane or dichloromethane). Create a series of standards for known potential poisons if quantification is needed.
-
Instrument Setup:
-
Install a suitable GC column for separating your compounds of interest.
-
Set up a temperature program that allows for the separation of volatile impurities from your main component.
-
Set the mass spectrometer to scan a wide mass range to detect unknown impurities.
-
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.
-
Data Analysis:
-
Identify the main peak corresponding to your starting material.
-
Analyze the smaller peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities.
-
Pay close attention to compounds containing nitrogen, sulfur, or halogens, as these are common catalyst poisons.[1]
-
If standards were run, create a calibration curve to quantify the concentration of identified poisons.
-
References
- Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. (2025). Vertex AI Search.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
- Technical Support Center: Catalyst Deactivation in 2,3-Dichloropyridine Hydrogen
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. (2025). Benchchem.
- C
- How Can You Prevent Catalyst Poisoning? (2025). Chemistry For Everyone - YouTube.
- Inhibition of Diolefin Hydrogenation by Quinoline. (n.d.).
- Palladium Catalysts Based on Nitrogen-Containing Porous Aromatic Frameworks for Hydrogenation of Unsaturated Compounds. (2022).
- Lindlar c
- An unusual chemoselective hydrogenation of quinoline compounds using supported gold c
- Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiXIQl-_UjU2irWizbxo-aFV7uh7ZXFH3FQ33KKxnbbNQr3yteZq553a0UWkt7S7FKZtbO0AbB7UHD2cxSP52hDXIE-dfEZ-8EQEAs_JMe7QKti3VGiXI4Zr9Sb24-zKx9GdyY8m3FYwJGEE8zej60nGjGA84Z3EHxEEMe_BdgMkjeXrGhGjPYWcGGs0CmBiJ11.
- Causes of catalyst deactivation during quinoline hydrodenitrogen
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (2025).
- Catalyst deactivation mechanisms and how to prevent them. (2025). LinkedIn.
- Nitrogen poisoning effect on the catalytic cracking of gasoil. (2025).
- Catalyst Poisoning. (n.d.). Area → Sustainability.
- What Is Catalyst Poisoning In Chemical Reactions? (2025). Chemistry For Everyone - YouTube.
- What Causes Catalyst Deactivation And Poisoning? (2025). Chemistry For Everyone - YouTube. I98wMm4HYDBVTk1USh5FSN7w==)
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Catalyst Poisoning → Area → Sustainability [pollution.sustainability-directory.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Debromination versus deiodination in Suzuki couplings of halopyridines
A Troubleshooter's Guide to Navigating Debromination and Deiodination Side Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic nuances that govern the success of these couplings, particularly the competitive and often frustrating dehalogenation side reactions.
This resource is structured to help you diagnose and solve common issues in a logical manner. We will begin with frequently asked questions to address high-level concerns, followed by in-depth troubleshooting guides for specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of an iodopyridine giving me the deiodinated pyridine instead of the coupled product?
A1: This is a classic case of a competing dehalogenation reaction, which is particularly prevalent with more reactive aryl halides. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Iodopyridines, being the most reactive, are highly susceptible to this side reaction. The undesired dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle, which then undergoes reductive elimination with the pyridine ring to yield the dehalogenated product.[1] Sources of the hydride can include the solvent (e.g., alcohols), the base, or even trace amounts of water.[1]
Q2: My bromopyridine coupling is sluggish and gives low yields. What are the likely causes?
A2: Low yields with bromopyridines can stem from a few key issues. Firstly, the C-Br bond is stronger than a C-I bond, making the oxidative addition step, which is often rate-determining, slower.[2] Secondly, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2] This is especially problematic for 2-bromopyridines.[2] Lastly, inefficient catalyst systems or suboptimal reaction conditions can fail to promote the desired coupling over competing side reactions.[2]
Q3: Is it better to use a bromopyridine or an iodopyridine for my Suzuki coupling?
A3: The choice depends on a trade-off between reactivity and the propensity for side reactions. Iodopyridines are more reactive and often allow for milder reaction conditions, but they are more prone to dehalogenation.[1][3][4][5] Bromopyridines are generally more stable and less susceptible to dehalogenation, but may require more forcing conditions (higher temperatures, more active catalysts) to achieve good conversion.[3][4][5] In some cases, bromo and chloro derivatives have been found to be superior to iodo derivatives due to a reduced tendency for dehalogenation.[3][4][5]
Q4: How does the position of the halogen on the pyridine ring affect the reaction?
A4: The position of the halogen influences the electronic properties of the C-X bond and the steric environment around the reaction center. For instance, 2-halopyridines can be challenging due to the proximity of the nitrogen atom, which can chelate to the palladium catalyst and inhibit the reaction.[2][6] 3- and 4-halopyridines are generally less prone to this catalyst inhibition. The electronic nature of the pyridine ring also plays a role, with electron-deficient rings generally being more reactive towards oxidative addition.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter in the lab.
Guide 1: Problem - Significant Deiodination of an Iodopyridine Substrate
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of the corresponding pyridine (deiodinated starting material) in the crude reaction mixture, confirmed by LC-MS or NMR.
Diagnostic Workflow:
Caption: Troubleshooting workflow for deiodination.
Potential Causes & Recommended Actions:
| Potential Cause | Underlying Science | Recommended Experimental Actions |
| Formation of Palladium-Hydride (Pd-H) Species | The most common mechanism for dehalogenation involves the formation of a Pd-H intermediate, which can arise from the reaction of the palladium complex with certain bases, solvents (like alcohols), or trace water.[1] This intermediate can then undergo reductive elimination with the pyridyl group to give the dehalogenated product. | 1. Base Optimization: Switch to a non-hydridic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides, which can be a source of hydrides.[1][7] 2. Solvent Selection: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DMF.[8][9] Avoid alcoholic solvents if dehalogenation is a major issue. Ensure your solvents are thoroughly degassed to remove oxygen, which can also influence side reactions.[10] |
| Kinetic Mismatch: Fast Oxidative Addition, Slow Transmetalation | The C-I bond is weak, leading to rapid oxidative addition. If the subsequent transmetalation step with the boronic acid is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of intercepting a hydride source and undergoing dehalogenation.[6] | 1. Ligand Screening: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2] These ligands accelerate both oxidative addition and reductive elimination, and their steric bulk can disfavor the formation of Pd-H species.[2][11][12] 2. Use More Stable Boron Reagents: Boronic acids can be unstable and prone to protodeboronation, which slows down transmetalation.[13][14] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][14] |
Guide 2: Problem - Low Conversion/Yield with a Bromopyridine Substrate
Symptoms:
-
Incomplete consumption of the bromopyridine starting material.
-
Low isolated yield of the desired product.
-
Minimal formation of dehalogenated byproduct.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low bromopyridine conversion.
Potential Causes & Recommended Actions:
| Potential Cause | Underlying Science | Recommended Experimental Actions |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair of electrons on the pyridine nitrogen, especially in 2-bromopyridines, can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[2][6] | 1. Employ Bulky Ligands: Use sterically demanding ligands (e.g., XPhos, SPhos, or N-heterocyclic carbenes - NHCs) that create a bulky coordination sphere around the palladium.[2][15] This steric hindrance can prevent the pyridine nitrogen from binding to the metal center.[2] |
| Inefficient Oxidative Addition | The C-Br bond is stronger than the C-I bond, making the oxidative addition step more challenging and often the rate-limiting step in the catalytic cycle.[2] | 1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur at a reasonable rate. Microwave heating can also be effective.[16] 2. Screen Catalysts and Ligands: For less reactive bromides, more electron-rich and bulky ligands are often required to facilitate oxidative addition.[2] Consider pre-catalysts that are designed for challenging substrates. |
| Poor Reagent Quality or Activity | The boronic acid may have degraded (protodeboronation), the catalyst may be old or inactive, or the base may not be suitable for the specific reaction. | 1. Use Stable Boron Reagents: As with iodopyridines, consider using pinacol esters or MIDA boronates, which are more resistant to protodeboronation.[2][13][14] 2. Check Reagent Quality: Use fresh, high-quality palladium catalysts and ligands.[13] Ensure the base is appropriate and dry. 3. Adjust Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes compensate for any decomposition and drive the reaction to completion.[13] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halopyridine
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
Halopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, arylboronic acid/ester, and base.[17]
-
Add the palladium source and the ligand.[17]
-
Add the degassed solvent via syringe.[17]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the required time (typically 2-24 hours).[17]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).[17]
-
Upon completion, cool the reaction to room temperature.[17]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.[17]
Visualizing the Catalytic Cycle and Competing Dehalogenation
Caption: The Suzuki catalytic cycle and the competing dehalogenation pathway.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Semantic Scholar.
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ACS Publications.
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
- PubMed.
- National Institutes of Health (NIH). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
- National Institutes of Health (NIH).
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
- Reddit. Help needed with unreproducible Suzuki coupling. [Link]
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- National Institutes of Health (NIH). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Improving regioselectivity in the halogenation of pyrazolo[1,5-a]pyridines
Technical Support Center: Halogenation of Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the regioselective halogenation of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this critical synthetic transformation. Here, we synthesize mechanistic insights with field-proven troubleshooting strategies to help you achieve optimal regioselectivity in your experiments.
The pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1] Introducing a halogen atom onto this scaffold is a key synthetic step, as it provides a versatile handle for further functionalization through cross-coupling reactions.[2] However, controlling the position of halogenation—the regioselectivity—is a common challenge that can significantly impact reaction efficiency and the viability of a synthetic route. This guide will address the most frequent issues encountered in the lab and provide robust solutions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the halogenation of pyrazolo[1,5-a]pyridines to provide a solid theoretical foundation.
Q1: What is the inherent regioselectivity of electrophilic halogenation on an unsubstituted pyrazolo[1,5-a]pyridine ring?
The pyrazolo[1,5-a]pyridine ring system has a strong intrinsic preference for electrophilic aromatic substitution at the C3 position.[3] This is due to the electronic nature of the fused heterocyclic system. The pyrazole moiety is electron-rich, and computational studies show that the C3 position has the highest electron density and is the most nucleophilic site. The mechanism proceeds via a classic electrophilic substitution pathway where the attack at C3 generates the most stable carbocation intermediate (Wheland intermediate), thus leading to the kinetically and thermodynamically favored product.[4][5]
Q2: How do substituents on the pyrazolo[1,5-a]pyridine core affect the regiochemical outcome?
Substituents can modulate the electronic properties of the ring, but the C3-selectivity is generally very strong and often overrides the directing effects of other groups.
-
Electron-Donating Groups (EDGs): Groups like methoxy (–OMe) or methyl (–Me) on the pyridine ring (e.g., at C7) further enhance the overall electron density of the system, typically leading to faster reaction rates while maintaining the high selectivity for the C3 position.[6][7]
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (–Cl, –Br) or nitro (–NO2) decrease the nucleophilicity of the ring system, which can slow the reaction rate.[6] However, even with EWGs present, the C3 position almost always remains the most reactive site for electrophilic attack.[6][8] In most documented cases, halogenation remains highly selective for C3.[6][9]
Q3: What are the most common and effective halogenating agents for this transformation?
Several classes of reagents are employed, with the choice often depending on the desired halogen (Cl, Br, I), substrate tolerance, and desired reaction conditions.
-
N-Halosuccinimides (NCS, NBS, NIS): These are the most traditional and widely used reagents.[2][6] They are convenient, solid reagents but sometimes require elevated temperatures or organic solvents, and their reactivity can occasionally lead to side products or dihalogenation if not carefully controlled.[6][10]
-
Hypervalent Iodine(III) Reagents with Halide Salts: A more modern and often milder approach involves using an oxidant like Phenyliodine diacetate (PIDA) in combination with a simple potassium or sodium halide salt (KCl, KBr, KI).[4][9][11] This system generates the electrophilic halogen species in situ and is celebrated for its mild conditions (often room temperature and in water), high yields, and excellent C3-selectivity.[4][6][9]
-
Potassium Persulfate (K₂S₂O₈) with Halide Salts: This is another oxidative system that uses an inexpensive and stable oxidant to generate the electrophilic halogen from sodium halides (NaX).[2] It has proven effective for direct C-H halogenations in water.[2]
Troubleshooting Guide: Common Experimental Issues
This section is formatted to directly address specific problems you may encounter at the bench.
Problem 1: My reaction is producing a mixture of regioisomers, primarily the desired C3-halo product and another isomer.
-
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or strongly acidic conditions can sometimes lower selectivity by providing enough energy to overcome the activation barrier for attack at less favored positions.
-
Highly Reactive Halogenating Agent: Aggressive reagents like elemental bromine (Br₂) or chlorine (Cl₂) can be less selective than their N-halosuccinimide counterparts.
-
Solvent Effects: The solvent can influence the reactivity of the halogenating agent and the stability of the reaction intermediates.
-
-
Recommended Solutions & Scientific Rationale:
-
Switch to a Milder Reagent System: If you are using a harsh system, consider moving to a milder one. The hypervalent iodine(III)/KX system is an excellent choice for maximizing C3 selectivity.[4][9] This system generates the electrophile slowly and under neutral pH, which favors the kinetically controlled C3-attack.
-
Reduce the Reaction Temperature: Perform the reaction at room temperature or 0 °C. Lowering the temperature increases the selectivity for the reaction pathway with the lowest activation energy, which is C3-halogenation.
-
Optimize the Solvent: For N-halosuccinimide reactions, which are often run in solvents like CCl₄ or THF, consider switching to a less polar solvent if selectivity is an issue.[2] For the hypervalent iodine systems, water has been shown to be an excellent and environmentally friendly solvent that promotes high selectivity.[4][6][9]
-
Problem 2: I am observing significant amounts of di- or poly-halogenated products.
-
Potential Causes:
-
Incorrect Stoichiometry: Using an excess of the halogenating agent is the most common cause. The mono-halogenated product is more electron-rich than the starting material in some cases and can react again.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the chance of a second halogenation event.
-
-
Recommended Solutions & Scientific Rationale:
-
Control Stoichiometry Precisely: Use a slight excess (1.05-1.1 equivalents) of the halogenating agent. For particularly reactive substrates, you may even achieve success with stoichiometric (1.0 equiv) or slightly substoichiometric amounts. It has been shown that varying the ratio of substrate to NIS can selectively produce mono- or di-iodinated products.[10]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of your starting material. Quench the reaction as soon as the starting material has disappeared to minimize over-halogenation.
-
Slow Addition of Reagent: Add the halogenating agent portion-wise or as a solution via syringe pump at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring the more rapid reaction with the starting material over the slower reaction with the mono-halogenated product.
-
Problem 3: The reaction is sluggish, resulting in low conversion or requiring very long reaction times.
-
Potential Causes:
-
Deactivated Substrate: The presence of strong electron-withdrawing groups (EWGs) on the pyrazolo[1,5-a]pyridine ring can significantly slow the rate of electrophilic substitution.
-
Insufficiently Reactive Halogenating Agent: The chosen reagent may not be electrophilic enough to react with a deactivated substrate under mild conditions.
-
Low Purity of Reagents or Solvents: Impurities, especially water in reactions requiring anhydrous conditions, can quench the halogenating agent or interfere with the reaction.
-
-
Recommended Solutions & Scientific Rationale:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor carefully by TLC to avoid side product formation. Some protocols using N-halosuccinimides explicitly call for elevated temperatures.[6]
-
Switch to a More Potent Reagent: If you are using a mild system on a deactivated substrate, you may need a more reactive electrophile. For example, if NIS is not working, you might consider a different system. However, be aware this can be a trade-off with selectivity.
-
Verify Reagent Purity: Ensure your halogenating agents are pure. N-halosuccinimides can decompose over time. Use freshly opened or purified reagents. Ensure solvents are dry if the protocol specifies anhydrous conditions.[12]
-
Data Presentation: Reagent System Comparison
The following table summarizes common halogenating systems and their typical performance, providing a quick reference for selecting your starting conditions.
| Halogenating System | Halogen Source | Oxidant/Activator | Typical Solvent | Typical Temp. | Selectivity | Reference |
| N-Halosuccinimide | NIS, NBS, NCS | None (or acid cat.) | THF, CCl₄, CH₃CN | RT to Reflux | Good to Excellent | [2][6] |
| Hypervalent Iodine | KI, KBr, KCl | PIDA | H₂O, MeOH | Room Temperature | Excellent | [4][6][9] |
| Oxidative Halogenation | NaI, NaBr, NaCl | K₂S₂O₈ | H₂O, DMSO | 80 °C | Excellent | [2] |
Visualizations & Workflows
Diagram 1: Pyrazolo[1,5-a]pyridine Scaffold
Caption: Numbering of the pyrazolo[1,5-a]pyridine core.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Experimental Protocols
The following protocol is adapted from a modern, highly efficient, and environmentally friendly method for C3-halogenation.
Protocol 1: Regioselective C3-Iodination using PIDA/KI in Water[4][6][9]
This protocol is based on the work of Kshirsagar et al. and provides excellent C3-selectivity under ambient and aqueous conditions.[4][9]
-
Materials:
-
Substituted pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Potassium Iodide (KI) (1.5 equiv)
-
(Diacetoxyiodo)benzene (PIDA) (1.0 equiv)
-
Deionized Water (H₂O)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyridine (e.g., 0.2 mmol, 1.0 equiv).
-
Add deionized water (3.0 mL).
-
Add Potassium Iodide (KI) (e.g., 0.3 mmol, 1.5 equiv) to the flask.
-
Add (Diacetoxyiodo)benzene (PIDA) (e.g., 0.2 mmol, 1.0 equiv).
-
Stir the resulting suspension vigorously at room temperature (25–27 °C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent). The reaction is typically complete within 3 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any residual iodine, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure C3-iodinated pyrazolo[1,5-a]pyridine.
-
-
Self-Validating System & Causality:
-
Why PIDA? PIDA acts as a mild oxidant to convert the iodide salt (I⁻) into an electrophilic iodine species ("I⁺" equivalent) in situ. This avoids using harsh, pre-formed iodine electrophiles.
-
Why Water? Water is not only a green solvent but has been shown to facilitate this reaction effectively, often leading to clean product formation and high yields.[4][9]
-
Why Room Temperature? The high intrinsic reactivity of the C3 position allows the reaction to proceed efficiently without heat, which preserves functional group tolerance and maximizes regioselectivity.[6]
-
References
- Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13095-13099. [Link]
- Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Semantic Scholar. [Link]
- Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link]
- McNally, A. (2022).
- Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing. [Link]
- Miki, Y., Yagi, S., & Ikeda, M. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles. [Link]
- Mondal, S., & Samanta, R. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
- Unknown Author. (Date Unknown).
- Unknown Author. (Date Unknown). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. IRIS. [Link]
- Martínez-Vargas, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]
- McNally, A. (2022).
- Organic Chemistry Portal. (Date Unknown). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Unknown Author. (Date Unknown). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS | Request PDF.
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry. [Link]
- Martínez-Vargas, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
- Studer, A. (2023). Photochemical C3-amination of pyridines via Zincke imine intermediates.
- McNally, A., et al. (2022).
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- Abdel-Aziem, A., et al. (2018). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules. [Link]
- Lorca, R. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
- Guchhait, S. K., et al. (2015). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. [Link]
- McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed. [Link]
- Wang, C., et al. (2022).
- McNally, A. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]
- Unknown Author. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters. [Link]
- Unknown Author. (2017). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. European Journal of Medicinal Chemistry. [Link]
- Unknown Author. (Date Unknown). Heterocyclic Chemistry. SlidePlayer. [Link]
- Unknown Author. (2022).
- Atta, K. F. M. (2011). Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. [Link]
- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
Sources
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Microwave Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
As a Senior Application Scientist, I've designed this comprehensive technical support guide for researchers like you who are leveraging microwave synthesis to create novel pyrazolo[1,5-a]pyridine derivatives. This guide is structured to anticipate the challenges you might face and provide clear, scientifically-grounded solutions to streamline your research and development efforts.
This guide is organized into three main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common problems encountered during synthesis.
-
In-Depth Troubleshooting Guide: Detailed, scenario-based troubleshooting for more complex issues.
-
Protocols and Reference Data: Standardized procedures and useful data tables to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low conversion of starting materials. What is the first thing I should check?
A: The most common culprits for low conversion are insufficient temperature or reaction time. Microwave heating is rapid, but the target temperature must be reached and held for an adequate duration.[1][2][3]
-
Immediate Action: Verify that the internal temperature of your reaction vessel is reaching the desired setpoint. Use the instrument's fiber optic probe for accurate readings. If the target temperature is not being reached, you may need to increase the microwave power. Also, consider extending the hold time at the target temperature.
Q2: I'm observing a dark-colored, tar-like substance in my reaction vessel instead of a clean product. What's happening?
A: This is likely due to thermal decomposition of your starting materials or product.[4][5] This can be caused by excessive temperature or the formation of "hot spots" within the reaction mixture.
-
Immediate Action: Reduce the reaction temperature. If using a fixed power setting, switch to a temperature-controlled setting. Ensure efficient stirring to distribute the microwave energy evenly and prevent localized overheating.[6]
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A: Regioselectivity in pyrazolo[1,5-a]pyridine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is a known challenge.[7][8][9][10] The outcome is often dictated by the relative reactivity of the electrophilic centers and the nucleophilicity of the aminopyrazole's nitrogen atoms.
-
Immediate Action: The choice of solvent and catalyst can significantly influence the reaction pathway.[7][11] An acidic catalyst (like acetic acid) often promotes the desired cyclization, while its absence might lead to other products.[12][13] Experiment with different solvents, as polarity can affect the transition state energies of the competing pathways.
Q4: Why is my yield still low even after reaching the target temperature and time?
A: If temperature and time are optimized, low yield often points to issues with the reaction medium or reagent stoichiometry.
-
Immediate Action:
-
Solvent Choice: Ensure you are using a solvent with a sufficiently high dielectric loss tangent to absorb microwave energy efficiently.[14] For non-polar reactants, a polar solvent is crucial for effective heating.[4]
-
Catalyst: If your reaction requires a catalyst (e.g., acid or base), ensure it is present in the correct amount. Catalyst degradation at high temperatures can also be a factor.
-
Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products.
-
In-Depth Troubleshooting Guide
This section addresses complex issues in a structured, question-and-answer format, providing deeper insights and actionable solutions.
Issue 1: Incomplete Reaction or Stalling
"My reaction starts but seems to stop before all the starting material is consumed, even after extending the reaction time. What are the underlying causes and how can I fix it?"
This is a common issue that can stem from several factors beyond basic time and temperature settings.
Causality Analysis: An incomplete reaction suggests that the activation energy barrier is not being consistently overcome for all reactant molecules, or that an equilibrium is being reached that disfavors the product under the current conditions. It could also be due to catalyst deactivation or reactant degradation over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Solutions:
-
Optimize Microwave Parameters:
-
Power vs. Temperature Control: Use temperature control instead of a fixed power setting. This ensures the reaction mixture reaches and maintains a specific temperature, preventing both insufficient heating and overheating. The instrument will modulate power as needed.
-
Ramp Time: A slower ramp time to the target temperature can sometimes prevent the rapid decomposition of sensitive reagents.
-
-
Re-evaluate Solvent System:
-
The ability of the reaction mixture to convert microwave energy into heat is critical.[4] Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat effectively unless a polar reactant or a passive heating element is present.
-
Solution: Switch to a polar, high-boiling solvent like DMF, NMP, or ethanol. These solvents couple efficiently with microwaves, ensuring rapid and uniform heating.[14]
-
-
Enhance Mass Transfer:
-
Stirring: In a viscous solution or with solids present, poor stirring can lead to uneven heating. Ensure your stir bar is adequately sized for the vessel and is spinning effectively.
-
Viscosity: If the reaction mixture becomes very thick, consider diluting it with more solvent to improve mass and heat transfer.
-
Issue 2: Formation of Byproducts and Regioisomers
"My crude NMR shows multiple products. Besides my target pyrazolo[1,5-a]pyridine, I see peaks that could be an isomeric product or other byproducts. How do I improve selectivity?"
Product selectivity is a function of reaction kinetics and thermodynamics. In the synthesis of pyrazolo[1,5-a]pyridines from 5-aminopyrazoles and β-dicarbonyls, the initial nucleophilic attack can occur from two different nitrogen atoms of the aminopyrazole, potentially leading to different ring systems.
Mechanistic Insight:
The generally accepted mechanism involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound. The regioselectivity depends on which nitrogen of the pyrazole ring attacks the carbonyl group, followed by cyclization and dehydration.[11]
Caption: Competing pathways leading to isomeric products.
Strategies for Controlling Selectivity:
-
Catalyst Control:
-
Acid Catalysis: Reactions are often performed in the presence of an acid like acetic acid.[12][13] The acid can protonate a carbonyl group, making it more electrophilic and directing the nucleophilic attack. The absence or presence of a catalyst can be the deciding factor in regioselectivity.
-
Lewis Acids: Consider screening mild Lewis acids, which can coordinate to the dicarbonyl compound and favor one reaction pathway over another.
-
-
Substrate Modification:
-
Steric Hindrance: The steric bulk on your aminopyrazole or dicarbonyl compound can block one reaction site, favoring attack at the less hindered position.
-
Electronic Effects: Electron-withdrawing or -donating groups on the reactants will alter the nucleophilicity of the nitrogens and the electrophilicity of the carbonyls, thus influencing the reaction outcome.
-
-
Temperature Profiling:
-
Sometimes, the desired product and the byproduct are formed at different rates at different temperatures. The byproduct might be the kinetically favored product (formed faster at lower temperatures), while your desired product is the thermodynamically favored one (more stable at higher temperatures).
-
Experiment: Run the reaction at a lower temperature for a longer time, and a higher temperature for a shorter time, and compare the product ratios.
-
Issue 3: Product Purification Challenges
"My reaction seems to work, but I'm struggling to isolate a pure product. Column chromatography gives poor separation, or the product seems to degrade on silica."
Purification of nitrogen-containing heterocycles like pyridines can be challenging due to their basicity.
Troubleshooting Purification:
-
Column Chromatography:
-
Peak Tailing: Basic compounds often interact strongly with acidic silanol groups on standard silica gel, leading to severe peak tailing.[15]
-
Solution 1 (Mobile Phase Additive): Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia in methanol to your eluent. This will "cap" the active sites on the silica and improve peak shape.[15]
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a different stationary phase. Alumina (basic or neutral) is a good alternative for basic compounds. Alternatively, consider using a C18 reversed-phase column if your compound is sufficiently non-polar.[15]
-
-
Recrystallization:
-
This is often the most effective method for obtaining highly pure material if a suitable solvent system can be found.
-
Solvent Screening: Screen a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof). The ideal solvent will dissolve your compound when hot but not when cold.
-
-
Acid-Base Extraction:
-
If your impurities are neutral or acidic, you can use an acid-base workup to isolate your basic product.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as a salt.
-
Wash the aqueous layer with the organic solvent to remove neutral impurities.
-
Make the aqueous layer basic with a base (e.g., NaOH or NaHCO₃) until the product precipitates or can be extracted back into an organic solvent.
-
-
Protocols and Reference Data
General Experimental Protocol for Microwave Synthesis
This is a representative protocol for the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol), the 1,3-dicarbonyl compound (1.1 mmol, 1.1 eq), and the chosen solvent (3-5 mL).
-
Catalyst Addition: If required, add the catalyst (e.g., 2-3 drops of glacial acetic acid).
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 120-150 °C
-
Hold Time: 10-30 minutes
-
Power: 100-300 W (or use variable power with temperature control)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (or use the instrument's compressed air cooling).
-
Work-up: Open the vessel carefully. Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure. Proceed with purification.
Table 1: Common Solvents for Microwave Synthesis
This table summarizes key properties of solvents frequently used in microwave chemistry. The dielectric loss (tanδ) is a good indicator of a solvent's ability to convert microwave energy into heat.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Loss Tangent (tanδ) | Microwave Absorption |
| Hexane | 69 | 1.9 | 0.020 | Very Low |
| Toluene | 111 | 2.4 | 0.040 | Low |
| Dioxane | 101 | 2.3 | 0.050 | Low |
| Ethyl Acetate | 77 | 6.0 | 0.059 | Medium |
| Acetone | 56 | 21.4 | 0.054 | Medium |
| Acetonitrile | 82 | 37.5 | 0.062 | Medium |
| DMF | 153 | 36.7 | 0.161 | High |
| Isopropanol | 82 | 20.2 | 0.339 | High |
| Ethanol | 78 | 24.6 | 0.941 | High |
| Methanol | 65 | 33.0 | 0.659 | High |
| Water | 100 | 80.4 | 0.123 | High |
Safety First: Mandatory Precautions
-
Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis. Only use certified laboratory microwave reactors equipped with pressure and temperature sensors and safety interlocks.
-
Vessel Integrity: Always inspect microwave vessels for cracks or chips before use. Never exceed the recommended volume for the vessel.
-
Sealed Vessels: When running reactions in sealed vessels, be aware that high pressures can develop. Do not exceed the pressure rating of the vessel.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. A face shield is recommended when handling reactions under pressure.
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). The Beilstein Journal of Organic Chemistry.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. (2024).
- Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. (n.d.). Eduzone.
- Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsatur
- Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. (2021). Organic Letters.
- Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024). PubMed.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][11][12][16]triazine and Imidazo[2,1-c][11][12][16]. (n.d.).
- Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. (2021).
- Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PubMed Central.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PubMed Central.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals.
- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][11][13]triazines. (2021). MDPI.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central.
- Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. (2013). PubMed.
- ChemInform Abstract: The Optimized Microwave-Assisted Decomposition of Formamides and Its Synthetic Utility in the Amination Reactions of Purines. (2025).
- Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. (2025).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][11][13]triazines. (2021). Semantic Scholar.
- Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][11][12][16]triazine and Imidazo[2,1-c][11][12][16]triazine. (2025).
- Microwave Assisted Organic Synthesis. (n.d.).
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). MDPI.
- Microwave Effects in Organic Synthesis: Myth or Reality? (2012). R Discovery.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Solvent-free microwave-assisted Synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. (2015).
- Microwave assisted organic synthesis (MAOS). (2021).
- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][11][13]triazines. (n.d.). PubMed.
- Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. (2021).
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.).
Sources
- 1. eduzonejournal.com [eduzonejournal.com]
- 2. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Strategies to avoid catalyst deactivation in couplings with 3-Iodopyrazolo[1,5-a]pyridine
Welcome to the technical support guide for researchers, chemists, and drug development professionals engaged in cross-coupling reactions with 3-Iodopyrazolo[1,5-a]pyridine. This scaffold is a cornerstone in medicinal chemistry, but its successful functionalization via palladium-catalyzed cross-coupling is often hampered by catalyst deactivation. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a primary concern when working with this compound?
A1: The core challenge lies in the structure of the substrate itself. The pyrazolo[1,5-a]pyridine system contains a pyridine nitrogen atom which can act as a potent ligand. This nitrogen can coordinate strongly to the palladium catalyst, particularly the active Pd(II) intermediates in the catalytic cycle.[1][2] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the reaction.[1] This phenomenon, often termed the "2-pyridyl problem" in related heterocycles, is a leading cause of low conversion rates.[2]
Q2: What are the common visual indicators of catalyst deactivation during my experiment?
A2: The most telling sign is the formation of a black precipitate, commonly known as "palladium black".[3] This indicates that the soluble, active Pd(0) catalyst has aggregated into insoluble, inactive palladium metal.[3][4] Other indicators include a reaction that starts but fails to proceed to completion (stalls), or a color change in the solution that deviates from the expected progression of a healthy catalytic cycle.
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What is the primary cause?
A3: Homocoupling of boronic acids is typically promoted by the presence of oxygen.[2][5] Oxygen can induce the oxidative homocoupling of the boronic acid and can also re-oxidize the active Pd(0) catalyst to Pd(II) species, which may facilitate this undesired pathway.[5] It can also arise from an inefficient transmetalation step. Therefore, rigorous exclusion of air from the reaction is critical for success.
Q4: My Sonogashira coupling is producing a significant amount of alkyne dimer (Glaser coupling byproduct). How can I prevent this?
A4: Alkyne homocoupling, or Glaser coupling, is a very common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[6][7] To minimize this, you should first ensure strictly anaerobic (oxygen-free) conditions.[6] A highly effective strategy is to employ a "copper-free" Sonogashira protocol, which eliminates the primary catalyst for this side reaction.[7] If using a copper-based system, slow addition of the alkyne can also help by keeping its concentration low, thus favoring the cross-coupling pathway.[6]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental failures and provides a logical workflow to diagnose and resolve the underlying issues.
Problem: Low or No Conversion of this compound
This is the most common failure mode and can be traced back to several distinct causes related to the catalyst's stability and activity.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Cause A: Catalyst Poisoning by the Pyridine Nitrogen
-
The "Why": As previously mentioned, the lone pair of electrons on the pyridine nitrogen of the pyrazolo[1,5-a]pyridine scaffold can bind tightly to the palladium center. This creates a stable, coordinatively saturated complex that cannot proceed through the catalytic cycle, effectively sequestering the active catalyst.[1]
-
The Solution: The key is to use ancillary ligands that can outcompete the substrate for coordination to the palladium center and facilitate the necessary steps of the catalytic cycle.
-
Ligand Choice: Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are highly effective.[8][9] Their steric bulk creates a protective pocket around the palladium atom, hindering the approach of the substrate's nitrogen. Their electron-donating nature increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step and subsequent reductive elimination.[10][11]
-
Cause B: Catalyst Decomposition to Palladium Black
-
The "Why": The catalytically active species is a low-coordinate, soluble Pd(0) complex. If this species is not sufficiently stabilized by its supporting ligands, it can easily aggregate to form bulk palladium metal (palladium black), which is catalytically inactive.[3] This is often exacerbated by high temperatures or poor ligand choice.
-
The Solution:
-
Ligand Stabilization: The same bulky phosphine ligands that prevent substrate poisoning also excel at stabilizing the Pd(0) species, preventing aggregation.[3]
-
Reaction Conditions: Ensure the reaction is well-stirred to maintain homogeneity. Avoid unnecessarily high temperatures, which can accelerate both ligand degradation and catalyst aggregation.[12] If a reaction is sluggish, it is often better to screen a more active catalyst system rather than simply increasing the heat.
-
Cause C: Inefficient Pre-catalyst Activation
-
The "Why": Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state. For the catalytic cycle to begin, these must be reduced in situ to the active Pd(0) state.[13][14][15] If this reduction step is slow or incomplete, the concentration of the active catalyst will be too low to drive the reaction.
-
The Solution:
-
In Situ Reduction: The reduction of Pd(II) is often accomplished by a component of the reaction mixture. Phosphine ligands, amines, or alcohol solvents can act as reductants.[14][16] When using a Pd(II) source, ensure your conditions are compatible with this reduction. For example, some protocols call for a slight excess of the phosphine ligand to serve as a sacrificial reductant.[8]
-
Use a Pd(0) Source: An alternative is to use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄. However, these can be sensitive to air and must be handled under a strictly inert atmosphere to prevent oxidation.[17]
-
Problem: Formation of Key Side Products
Cause A: Protodeiodination (Loss of Iodine)
-
The "Why": This side reaction, where the iodo group is replaced by a hydrogen atom, can become significant under harsh conditions. It can be promoted by strong bases, high temperatures, or the presence of trace amounts of water or other proton sources.[2][18]
-
The Solution:
-
Milder Base: Switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[18]
-
Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents to minimize potential proton sources.
-
Cause B: Halide Inhibition in Suzuki Couplings
-
The "Why": As the reaction proceeds, iodide salts (e.g., KI) are generated as a byproduct. Recent studies have shown that high concentrations of halide ions can inhibit the reaction by competing with the hydroxide or alkoxide for a place on the palladium center.[19] This disfavors the formation of a key Pd-OH intermediate necessary for efficient transmetalation, effectively slowing or stopping the catalytic cycle.[19]
-
The Solution:
-
Solvent Choice: The choice of solvent can dramatically mitigate this issue. Changing the organic solvent in a biphasic system from THF to toluene can minimize halide inhibition.[19] Toluene is less miscible with the aqueous phase where the halide salts reside, effectively separating the inhibitor from the catalyst in the organic phase.
-
Optimization Strategies & Recommended Protocols
Moving beyond troubleshooting, proactive optimization of your reaction conditions is crucial for developing a robust and scalable process.
Table 1: Recommended Starting Conditions for Cross-Coupling with this compound
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling (Copper-Free) | Heck Coupling |
| Pd Source | XPhos Pd G3 (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | (Included in G3 pre-cat) | SPhos (4-5 mol%) | P(o-tol)₃ (4-10 mol%) |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) or an amine base like DIPEA | Et₃N or K₂CO₃ (1.5-2 equiv.) |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | 1,4-Dioxane or DMF (anhydrous) | DMF or Acetonitrile (anhydrous) |
| Temperature | 80-110 °C | 60-100 °C | 80-120 °C |
Note: These are starting points. Optimization for specific substrates is always recommended.
Visualizing the Role of Ligands
Bulky ligands are essential for creating a stable and active catalytic species. Their steric footprint prevents the formation of inactive catalyst dimers and blocks coordination by the substrate's nitrogen atom.
Caption: Bulky ligands (L) prevent deactivating dimerization.
Detailed Experimental Protocols
Protocol 1: General Procedure for Rigorous Degassing
Proper removal of oxygen is paramount for preventing homocoupling and catalyst oxidation.
-
Assemble the reaction flask containing your solid reagents (this compound, coupling partner, base, catalyst, ligand).
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under high vacuum for 5-10 minutes until all solids are free-flowing.
-
Refill the flask with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/refill cycle a minimum of three times.
-
Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
If the solvent was not pre-degassed, bubble inert gas through the reaction mixture for 15-20 minutes before heating.
Protocol 2: Model Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the XPhos Pd G3 pre-catalyst (2 mol%).
-
Solvent Addition: Add degassed toluene and water (e.g., in a 10:1 v/v ratio, to achieve a concentration of ~0.1 M in the substrate).
-
Reaction: Seal the vial tightly and place it in a pre-heated reaction block at 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
- Heck Reaction. Chemistry LibreTexts.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Problems with Suzuki coupling. Reddit.
- Heck Reaction: easy Mechanism, applications. Chemistry Notes.
- Optimization of the reaction conditions for Suzuki coupling... ResearchGate.
- Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate.
- Heck Reaction—State of the Art. MDPI.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH.
- How to Prevent Catalyst Poisoning at the Industrial Scale. Technic.
- Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate.
- Optimization of conditions for the Suzuki coupling reaction. ResearchGate.
- Heck Coupling. Royal Society of Chemistry.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. TEL (thèses-en-ligne).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications.
- Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. YouTube.
- Mapping the reaction pathway in palladium-catalyzed cross-coupling reactions. ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Publications.
- Sonogashira coupling. Wikipedia.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Residue Removal from Pyrazolo[1,5-a]pyridine Products
Welcome to the technical support center dedicated to addressing the complex challenge of removing palladium catalyst residues from pyrazolo[1,5-a]pyridine products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions to synthesize these valuable heterocyclic compounds. Given that pyrazolo[1,5-a]pyridines are prevalent scaffolds in medicinal chemistry, ensuring the removal of residual palladium to levels compliant with regulatory standards, such as the ICH Q3D guidelines, is a critical step in the drug development process.[1][2]
The nitrogen-rich nature of the pyrazolo[1,5-a]pyridine core can present unique challenges, as the lone pair of electrons on the pyridine nitrogen may coordinate with palladium species, making them more difficult to remove.[3][4] This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve high-purity compounds efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my pyrazolo[1,5-a]pyridine active pharmaceutical ingredient (API)?
A1: The removal of palladium residues is paramount for several reasons:
-
Regulatory Compliance: International Council for Harmonisation (ICH) guidelines strictly limit the presence of elemental impurities in final drug products due to their potential toxicity.[1][2] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) that translates to low parts-per-million (ppm) concentration limits in the final API.[5]
-
Downstream Chemistry Interference: Residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and lower yields.[1]
-
Assay Interference: Trace palladium has been shown to interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[6][7]
-
Product Stability: Metal impurities can sometimes compromise the long-term stability of the final API.
Q2: What are the common forms of palladium residues I might encounter?
A2: Following a palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig, Heck), the residual palladium can exist in various forms, complicating its removal.[1][8] These include:
-
Homogeneous Species: Soluble Pd(0) and Pd(II) complexes, often coordinated to ligands or your pyrazolo[1,5-a]pyridine product.
-
Heterogeneous Species: Insoluble palladium metal (Pd(0)), often as palladium black, which can be colloidal.
-
Adsorbed Palladium: Palladium species physically or chemically adsorbed onto solid reagents or byproducts in the reaction mixture.
The diversity of these species means that a single purification method may not be universally effective.
Q3: What are the primary methods for palladium removal, and how do I choose the right one for my pyrazolo[1,5-a]pyridine product?
A3: The choice of method depends on the nature of your product, the scale of your synthesis, and the specific form of the palladium residue. The most common methods are:
-
Adsorption via Scavengers: Using solid-supported materials that selectively bind to palladium. This is often the most effective and widely used technique.[9][10]
-
Thiol-functionalized Silica (e.g., SiliaMetS Thiol): Highly effective for various palladium species, particularly Pd(II).[11]
-
Thiourea-functionalized Silica (e.g., SiliaMetS Thiourea): A versatile scavenger for multiple forms of palladium.[11]
-
Activated Carbon: A cost-effective but often less selective option. It can lead to product loss due to non-specific adsorption.[1][5]
-
Polymer-based Scavengers: Offer different selectivities and may be suitable in specific solvent systems.[12]
-
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor. The efficiency depends heavily on the solubility difference between your product and the palladium species.[9]
-
Chromatography: Flash column chromatography can remove a significant portion of palladium residues. However, it is often insufficient on its own to reach the low ppm levels required for APIs and should ideally be followed by a scavenging step.[7][13]
-
Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, sometimes with the aid of a chelating agent, but this is often less effective for achieving very low residual levels.[14]
The following workflow provides a general decision-making framework.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preventing decomposition of 3-Iodopyrazolo[1,5-a]pyridine during reactions
A Guide to Preventing Decomposition in Cross-Coupling Reactions
Welcome to the technical support guide for 3-Iodopyrazolo[1,5-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While an excellent substrate for carbon-carbon and carbon-heteroatom bond formation, its stability can be a significant challenge. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate decomposition and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs): Understanding the Core Instability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What makes this compound prone to decomposition?
A1: The primary cause of instability is the inherent weakness of the Carbon-Iodine (C-I) bond on the electron-rich pyrazolo[1,5-a]pyridine scaffold. Several factors contribute to its cleavage:
-
Weak C-I Bond: The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under relatively low energy inputs like mild heat or even ambient light.[1]
-
Radical Mechanisms: Decomposition can proceed through radical dissociation, a process that is often accelerated by heat or UV light.[1] The resulting aryl radical can be quenched by a hydrogen source in the reaction mixture, leading to the deiodinated byproduct.
-
Thermal Stress: Elevated reaction temperatures significantly accelerate the rate of C-I bond cleavage, leading to spontaneous deiodination.[1][2]
-
Photochemical Sensitivity: Electron-rich aryl iodides can be light-sensitive, with visible light potentially providing enough energy to induce decomposition.[1]
Q2: What is "deiodination" and why is it the most common decomposition pathway?
A2: Deiodination is the loss of the iodine atom from the molecule, which is replaced by a hydrogen atom, yielding the parent Pyrazolo[1,5-a]pyridine. This is the most common decomposition pathway because it represents the path of least resistance for the molecule to relieve stress. The process can be initiated by heat, light, or certain reagents and often involves radical intermediates.[3][4]
Q3: How does the pyrazolo[1,5-a]pyridine ring system itself influence the stability of the C-I bond?
A3: The fused N-heterocyclic system plays a dual role. While the aromatic system provides overall stability to the molecule, the nitrogen atoms, particularly the pyridine nitrogen, can act as a Lewis base. This basicity can lead to unwanted interactions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst center, potentially inhibiting or altering the catalytic cycle in cross-coupling reactions.[5] This can lead to longer reaction times at elevated temperatures, thereby increasing the window for thermal decomposition.
-
Altered Electronics: The electron-donating nature of the fused ring system can make the C-I bond more susceptible to certain oxidative and radical cleavage pathways compared to electron-deficient systems.
Troubleshooting Guide for Common Cross-Coupling Reactions
Decomposition is most frequently observed during reactions that require heat and complex catalytic systems. This section provides specific troubleshooting advice for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Core Problem: Deiodination (Protodehalogenation)
The primary troubleshooting goal is to accelerate the desired productive cross-coupling pathway so that it outcompetes the deiodination decomposition pathway.
1. Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Significant deiodination byproduct. | Reaction temperature is too high. The rate of thermal decomposition is exceeding the rate of catalytic turnover. | Lower the reaction temperature (e.g., from 100 °C to 60-80 °C) and compensate with a longer reaction time. A systematic investigation has shown that product yield can substantially augment with temperature, but a balance must be struck.[6] |
| Low or no conversion to product. | Catalyst inhibition/inactivity. The pyridine nitrogen may be coordinating to the palladium, slowing oxidative addition.[5] The chosen ligand may not be optimal. | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands favor the formation of mono-coordinated palladium complexes that undergo accelerated oxidative addition and reductive elimination.[5] |
| Reaction stalls or fails. | Inappropriate base or solvent. A weak base may not be sufficient to drive the transmetalation step efficiently, while some solvents may not be optimal. | Use a stronger base like NaOH, Ba(OH)₂, or K₃PO₄. For this substrate, DME or THF have been reported as efficient solvents.[7] |
2. Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Main byproduct is the deiodinated starting material. | Harsh reaction conditions. High temperatures required to couple less reactive partners can cause C-I bond cleavage. | Run the reaction at the lowest effective temperature. Aryl iodides are the most reactive halides for Sonogashira coupling and often proceed at room temperature or with gentle heating.[8] Avoid prolonged heating. |
| Significant alkyne homocoupling (Glaser coupling) is observed. | Presence of oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne, especially when a copper(I) co-catalyst is used.[9][10] | Ensure strict anaerobic conditions. Use a freeze-pump-thaw technique (at least 3 cycles) to degas the solvent and reaction mixture thoroughly.[9] Maintain a positive pressure of an inert gas (Argon or Nitrogen). |
| Reaction fails to initiate. | Catalyst poisoning or poor reagent quality. The pyridine nitrogen can inhibit the catalyst.[9] Water or impurities in the amine base or solvent can deactivate the catalyst system. | Switch to a copper-free protocol. This can mitigate homocoupling and sometimes improve yields.[9] Ensure the amine base (e.g., Et₃N, DIPEA) is distilled and solvents are anhydrous. Slow addition of the alkyne can also favor the cross-coupling pathway.[9] |
3. Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Deiodination is the major product. | Reductive elimination is slow. If the final C-N bond-forming step is slow, the thermally sensitive intermediate has more time to decompose. | Use bulky, electron-rich phosphine ligands. Buchwald's groups developed ligands (e.g., XPhos, BrettPhos) that dramatically accelerate the rate-limiting reductive elimination step.[11] This is critical for preventing decomposition. |
| Reaction is sluggish and requires high heat. | Base is not optimal. The choice of base is critical for deprotonating the amine and facilitating ligand exchange at the palladium center. | Screen different bases. While NaOtBu is common, weaker bases like K₂CO₃ or K₃PO₄ might be necessary if the substrate is sensitive to the strong base, though this may require more active catalysts.[12] |
| Formation of complex mixtures. | Side reactions with the base. Strong bases like KOtBu can be incompatible with other functional groups on your coupling partner. | Use a weaker base and a more sophisticated ligand system to achieve the required catalytic activity at a lower temperature. |
Best Practices for Storage and Handling
Preventing decomposition starts before the reaction. Proper storage and handling are critical.
-
Storage: Store this compound in a cool, dark, and dry place.[13][14] An amber vial stored in a refrigerator or freezer under an inert atmosphere (Argon or Nitrogen) is ideal.
-
Handling: Weigh out the material quickly and avoid prolonged exposure to ambient light and air.[15] For reactions, add it to the reaction flask under a positive flow of inert gas.
-
Purification: If the starting material appears discolored (e.g., brown or purple from liberated iodine), consider purifying it by flash column chromatography or recrystallization before use.[1]
Exemplary Protocol: Copper-Free Sonogashira Coupling
This protocol is designed to minimize thermal stress and side reactions.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Triethylamine (Et₃N), anhydrous and degassed (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon.
-
Reagent Addition: To the flask, add this compound and PdCl₂(PPh₃)₂.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent/Base Addition: Add anhydrous, degassed THF and Et₃N via syringe.
-
Degassing: Submerge the flask in a liquid nitrogen bath to freeze the mixture. Once frozen, evacuate the headspace under high vacuum for 5 minutes, then close the vacuum line and allow the mixture to thaw under Argon. Repeat this freeze-pump-thaw cycle two more times.[9]
-
Alkyne Addition: After the final thaw, add the terminal alkyne to the stirring mixture via syringe.
-
Reaction: Stir the reaction at room temperature. Protect the flask from light by wrapping it in aluminum foil.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied, but room temperature is preferable.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Vertex AI Search, based on an investigation of N-heterocycle-stabilized iodanes.
- Tomaselli, G. A., & Bunnett, J. F. (n.d.). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry. [Link]
- Vertex AI Search, based on "Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions".
- Waser, M., et al. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
- Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology.
- PubMed. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. [Link]
- Reddit r/Chempros. (2024, January 11).
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]
- Chemistry LibreTexts. (2023, June 30).
- Vertex AI Search, based on "Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction".
- Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- National Institutes of Health. (2022, July 1).
- National Institutes of Health. (n.d.). Pyridine. PubChem. [Link]
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Reddit r/Chempros. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
- PubMed. (n.d.).
- Reddit r/Chempros. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
- PCCA. (2022, March 16).
- MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]
- Vertex AI Search, based on a mechanistic study of the Buchwald-Hartwig reaction.
- National Institutes of Health. (n.d.).
- Springer. (2017, June 12). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
- PubMed Central. (2024, April 23). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. [Link]
- MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
- YouTube. (2025, April 3).
- University of Cambridge. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimization of Ligand Selection for Cross-Coupling with 3-Iodopyrazolo[1,5-a]pyridine
Welcome to the technical support center for the optimization of cross-coupling reactions with 3-iodopyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and troubleshoot common issues encountered during these pivotal synthetic transformations.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound, providing systematic approaches to diagnose and resolve them.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the primary factors I should investigate?
A1: Low or non-existent yields in cross-coupling reactions involving this compound can be attributed to several factors, often related to the catalyst system and reaction conditions.[1][2] The pyrazolo[1,5-a]pyridine core, being a heteroaromatic system, can present unique challenges.[2]
Here is a systematic troubleshooting approach:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure the activity of your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). Older sources may have reduced activity. Consider using well-defined precatalysts like Buchwald's G3 or G4 palladacycles, which offer greater reliability in generating the active Pd(0) species.
-
Ligand Purity: Phosphine-based ligands are susceptible to oxidation.[3] Ensure your ligand is pure and stored under an inert atmosphere. If oxidation is suspected, consider sourcing a fresh batch or purifying the existing one.
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Palladium-catalyzed cross-couplings are highly sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly degassed (e.g., by multiple vacuum/backfill cycles with an inert gas like argon or nitrogen) and that all solvents and reagents are properly deoxygenated.[4]
-
Solvent and Base Purity: The presence of water can lead to side reactions like protodeboronation in Suzuki couplings.[2] Use anhydrous solvents and ensure your base is of high purity. The choice of solvent is also critical for solubility of all reaction components.[5][6]
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition or side reactions.
-
-
Ligand Selection:
-
The choice of ligand is paramount for a successful cross-coupling reaction. The electronic and steric properties of the ligand directly influence the stability and reactivity of the palladium catalyst.[7][8][9] For heteroaromatic substrates like this compound, ligands that are both electron-rich and sterically bulky often prove to be the most effective.[10][11] Consider screening a panel of ligands with varying properties.
-
Issue 2: Significant Formation of Side Products
Q2: I am observing significant amounts of side products, such as homocoupling of my coupling partner or dehalogenation of the this compound. How can I mitigate these issues?
A2: The formation of side products is a common challenge in cross-coupling reactions. Here's how to address specific side reactions:
-
Homocoupling (e.g., Glaser coupling in Sonogashira, biaryl formation in Suzuki):
-
This is often exacerbated by the presence of oxygen.[2][4] Rigorous exclusion of air is the first line of defense.
-
In Sonogashira couplings, homocoupling of the alkyne is a frequent issue, particularly when using a copper co-catalyst.[4][12] Consider running the reaction under copper-free conditions or with the slow addition of the alkyne.[4][13]
-
For Suzuki reactions, ensure the purity of your boronic acid/ester, as impurities can sometimes promote homocoupling.
-
-
Dehalogenation (Hydrodehalogenation):
-
This side reaction, where the iodine atom is replaced by a hydrogen, can be promoted by certain bases and solvents, or by catalyst decomposition pathways.[14]
-
Ligand Choice: Switching to a more sterically hindered ligand can sometimes suppress dehalogenation by creating a more crowded coordination sphere around the palladium center, which can disfavor the pathway leading to this side product.[14]
-
Base Selection: The strength and nature of the base can influence the extent of dehalogenation. If you are using a very strong base, consider screening weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Issue 3: Catalyst Deactivation
Q3: My reaction starts but then stalls, suggesting catalyst deactivation. What are the potential causes and solutions when working with this compound?
A3: Catalyst deactivation can be a significant hurdle, especially with heteroaromatic substrates.[2]
-
Coordination to Heteroatom: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][15]
-
Solution: Employing bulky, electron-rich ligands can mitigate this issue.[15] The steric bulk of the ligand can create a "protective pocket" around the palladium, hindering the coordination of the substrate's nitrogen atoms. Buchwald and Hartwig have developed a range of such ligands that are highly effective in C-N and C-C bond-forming reactions.[11][16]
-
-
Formation of Palladium Black: The precipitation of palladium black is a clear sign of catalyst decomposition.
-
Solution: This can be caused by a variety of factors including impurities, inappropriate temperature, or an unstable ligand-palladium complex. Ensure high purity of all reagents and consider using a more robust ligand that forms a more stable complex with palladium.
-
Frequently Asked Questions (FAQs)
This section provides answers to specific questions regarding the optimization of ligand selection for cross-coupling with this compound.
Q4: What are the key properties to consider when selecting a ligand for the cross-coupling of this compound?
A4: The success of a cross-coupling reaction is intimately tied to the properties of the supporting ligand. The two most critical factors are the ligand's electronic and steric properties.[7][8][9]
-
Electronic Properties: Electron-donating ligands increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, especially with less reactive aryl halides.[3] For the electron-deficient pyrazolo[1,5-a]pyridine system, an electron-rich ligand is generally preferred. The donating ability of phosphine ligands can be quantified, for instance, by measuring the C-O stretching frequencies in corresponding metal-carbonyl complexes.[3]
-
Steric Properties: The steric bulk of a ligand, often quantified by parameters like the Tolman cone angle or percent buried volume (%Vbur), plays a crucial role.[3][7] Bulky ligands promote the reductive elimination step, which is the product-forming step of the catalytic cycle. They can also stabilize the monoligated palladium species that are often the most active catalysts.[3]
Q5: What is the significance of the ligand's bite angle, and how does it apply to my reaction?
A5: The bite angle is the P-M-P angle in a complex with a bidentate phosphine ligand.[17] This geometric parameter can have a profound impact on the catalytic activity and selectivity.[18][19][20]
-
Effect on Reductive Elimination: Generally, for many cross-coupling reactions, ligands with wider bite angles facilitate reductive elimination, leading to more efficient catalysis.[19] Ligands like Xantphos are known for their large bite angles and have demonstrated success in a variety of cross-coupling reactions.[18]
-
Flexibility: The flexibility of the ligand backbone is also important, as it allows the catalyst to adopt the optimal geometry for different steps in the catalytic cycle.[17]
Q6: Can you recommend a starting point for ligand screening for a Suzuki-Miyaura coupling with this compound?
A6: For a Suzuki-Miyaura coupling with a heteroaromatic iodide, a good starting point would be to screen a set of commercially available, well-established ligands that have proven effective for challenging substrates.
| Ligand Type | Examples | Key Features |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for a broad range of cross-coupling reactions, including those with heteroaromatic halides.[10][11] |
| Bidentate Ligands with Wide Bite Angles | Xantphos, dppf | Known to promote efficient reductive elimination.[18][19] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often useful for less reactive coupling partners. |
It is advisable to start with a small-scale screen of several ligands in parallel to quickly identify a promising candidate for further optimization.
Q7: How do I choose the appropriate base and solvent to complement my chosen ligand?
A7: The choice of base and solvent is interdependent with the ligand and substrate.
-
Base: The base is required to activate the organoboron reagent in Suzuki couplings or to deprotonate the amine in Buchwald-Hartwig aminations.[21] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). The strength of the base should be matched to the acidity of the coupling partner. For sensitive substrates, a weaker base may be preferable to minimize side reactions.[22]
-
Solvent: The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions.[5] Common solvents for cross-coupling reactions include ethereal solvents (THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[5] The polarity of the solvent can also influence the reaction rate and selectivity.[6]
Experimental Protocols & Visualizations
General Protocol for Ligand Screening in a Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (2-4 mol % for monophosphines, 1-2 mol % for bidentate ligands).
-
Reaction Setup: Add the catalyst/ligand mixture to the reaction vial. Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
Diagrams
Caption: Key ligand properties influencing cross-coupling success.
References
- Doyle, A. G., & Jacobsen, E. N. (2007). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- BenchChem. (2025).
- The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. (2025, August 7).
- Digital Commons @ Michigan Tech. (n.d.).
- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2769.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025, July 28). PubMed Central.
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- White Rose Research Online. (n.d.).
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024, October 19). Dalton Transactions.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025, December 26). The Journal of Physical Chemistry B.
- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 673-689.
- Wikipedia. (n.d.).
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (2025, August 6).
- Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
- Chemistry LibreTexts. (2023, August 2). 2.
- Krämer, A., Kurz, C. G., Berger, B. T., Celik, I. E., Tjaden, A., Greco, F. A., ... & Hanke, T. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). PubMed Central.
- ResearchGate. (n.d.). Ligand screening for palladium-catalyzed oxidative Mizoroki-Heck-type reaction of arylsulfonyl hydrazides.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
- Chemistry LibreTexts. (2023, June 30).
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). PubMed Central.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- VUT DigiResearch. (n.d.). Screening of substituted pyrazolone and pyrazole as ligands with palladium precursors in the Heck reaction.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Can anyone help with geometry optimization in Gaussian09 -bond breakage? (2014, July 12).
- BenchChem. (n.d.). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. "Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on " by Muralidhara Thimmaiah, Rudy Luck et al. [digitalcommons.mtu.edu]
- 10. jmcct.com [jmcct.com]
- 11. m.youtube.com [m.youtube.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo- and 3-Bromopyrazolo[1,5-a]pyridine in Modern Synthetic Chemistry
For researchers and professionals in medicinal chemistry and drug development, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including p38 kinase inhibitors.[1] The functionalization of this bicyclic heteroaromatic system, particularly at the C3-position, is a critical step in the synthesis of new chemical entities. The choice of the C3-halogen precursor—typically an iodide or a bromide—profoundly influences reaction efficiency, cost, and the overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of 3-iodopyrazolo[1,5-a]pyridine and 3-bromopyrazolo[1,5-a]pyridine. Moving beyond a simple list of procedures, we will explore the fundamental chemical principles governing their reactivity, present comparative data from analogous systems, and provide detailed, field-proven experimental protocols to guide your synthetic decisions.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The disparate reactivity between aryl iodides and aryl bromides is fundamentally rooted in their carbon-halogen (C-X) bond dissociation energies (BDE). The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond.
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~213[2][3] |
| C-Br | ~285[2][3] |
This difference in bond strength is the primary determinant of reactivity in the majority of transition-metal-catalyzed cross-coupling reactions. The rate-determining step in these catalytic cycles is typically the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[4] The weaker C-I bond undergoes this cleavage far more readily, leading to faster reaction rates and often allowing for milder reaction conditions compared to the analogous C-Br bond.[4][5]
Head-to-Head Comparison in Key Cross-Coupling Reactions
While direct side-by-side comparative studies on the 3-halopyrazolo[1,5-a]pyridine scaffold are sparse, we can extrapolate from established principles and data on similar heterocyclic systems to build a reliable performance guide. The general reactivity trend in palladium-catalyzed reactions is unequivocally: I > Br > Cl .[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. Due to its high reactivity, this compound is the superior substrate, often affording high yields in shorter reaction times and under milder conditions. While modern catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have made the coupling of 3-bromo derivatives highly efficient, the iodo-analogue remains the go-to for challenging couplings or when minimizing thermal degradation of sensitive functional groups is paramount.[7]
| Feature | This compound | 3-Bromopyrazolo[1,5-a]pyridine |
| Relative Reactivity | Very High | High |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 120 °C |
| Reaction Time | 1 - 6 hours | 6 - 24 hours |
| Catalyst Loading | Can often be lowered (e.g., 1-2 mol%) | Typically requires 2-5 mol% |
| Ligand Choice | Standard ligands (e.g., PPh₃) may suffice | Often requires advanced phosphine ligands (e.g., XPhos) to avoid side reactions like debromination[7] |
| Expected Yield | Excellent | Good to Excellent |
Sonogashira Coupling
For the synthesis of C(sp²)–C(sp) bonds, the Sonogashira coupling is indispensable.[8] The reactivity difference between the iodo and bromo derivatives is particularly pronounced in this reaction. This compound will readily couple with a wide range of terminal alkynes under standard Pd/Cu-catalyzed conditions.[9] In contrast, 3-bromopyrazolo[1,5-a]pyridine often requires higher temperatures, more active catalysts, and may be more susceptible to the undesired Glaser coupling of the alkyne starting material.
| Feature | This compound | 3-Bromopyrazolo[1,5-a]pyridine |
| Relative Reactivity | High | Moderate |
| Typical Conditions | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Room Temp - 60 °C | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60 °C - 100 °C |
| Substrate Scope | Broad scope of terminal alkynes | May be less effective for sterically hindered or electron-poor alkynes |
| Common Side Reactions | Minimal | Glaser coupling, debromination |
| Expected Yield | Good to Excellent | Moderate to Good |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry.[10][11][12] The reaction follows the same fundamental reactivity trend, with this compound reacting more readily than its bromo counterpart. This allows for the coupling of a broader range of amines, including less nucleophilic anilines or sterically hindered secondary amines, under more forgiving conditions. However, the development of highly sophisticated ligand systems (e.g., Josiphos, BrettPhos) has dramatically improved the efficiency of aminations with aryl bromides, making them viable and often preferred substrates due to their lower cost and greater stability.[12]
| Feature | This compound | 3-Bromopyrazolo[1,5-a]pyridine |
| Relative Reactivity | Very High | High |
| Base Requirement | Weaker bases may be sufficient (e.g., K₂CO₃, Cs₂CO₃) | Often requires strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) |
| Amine Scope | Very broad, including challenging amines | Broad, but may require more optimization for less reactive amines |
| Catalyst System | More tolerant to various Pd/ligand combinations | Success is highly dependent on the choice of a state-of-the-art ligand |
| Expected Yield | Excellent | Good to Excellent |
A Reversal of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
While this compound is more reactive in metal-catalyzed cross-coupling, the opposite is true for nucleophilic aromatic substitution (SNAr). In SNAr, the reaction proceeds via a two-step addition-elimination mechanism involving a high-energy Meisenheimer intermediate.[13]
The rate-determining step is the initial attack of the nucleophile on the aromatic ring.[13] This step is facilitated by a more electronegative halogen, which enhances the electrophilicity of the carbon atom being attacked through inductive electron withdrawal. Consequently, the reactivity trend for SNAr is often the reverse of that for cross-coupling: F > Cl > Br > I .[14]
It is important to note that the C3 position of the pyrazolo[1,5-a]pyridine ring is not as activated towards SNAr as the C2 or C4 positions of a simple pyridine ring, where the negative charge of the Meisenheimer complex can be delocalized onto the ring nitrogen.[13][15] Therefore, SNAr at the C3 position is generally challenging and requires highly activated substrates or very strong nucleophiles.
Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling
The following protocol provides a robust, validated starting point for the Suzuki-Miyaura coupling of a C3-halogenated pyrazolo[1,5-a]pyridine. The procedure is based on a highly successful methodology reported for the closely related 3-bromopyrazolo[1,5-a]pyrimidin-5-one scaffold.[7]
Protocol: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyridine with Phenylboronic Acid
Materials:
-
3-Bromopyrazolo[1,5-a]pyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromopyrazolo[1,5-a]pyridine (e.g., 197 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and finely ground K₂CO₃ (414 mg, 3.0 mmol).
-
Inerting: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (41 mg, 0.05 mmol). Subsequently, add anhydrous 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Causality Note: The use of a ferrocene-based ligand like dppf provides thermal stability and promotes the catalytic cycle, which is often necessary for less reactive aryl bromides. The aqueous base system is effective and common for Suzuki couplings.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenylpyrazolo[1,5-a]pyridine.
Self-Validating System & Trustworthiness: The protocol's reliability is enhanced by constant monitoring (Step 5). A successful reaction is validated by the disappearance of the starting material and the appearance of a new, less polar spot (on silica TLC) corresponding to the product, confirmed by LC-MS.
Expertise-Driven Modifications for this compound:
Given the higher reactivity of the C-I bond, the above protocol can be optimized for efficiency:
-
Temperature: The reaction temperature can likely be reduced to 60-80 °C, potentially minimizing the formation of thermal byproducts.
-
Catalyst: A less sophisticated catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), may be sufficient, although Pd(dppf)Cl₂ remains an excellent choice.
-
Reaction Time: The reaction will almost certainly be complete in a much shorter timeframe, likely 1-4 hours. Monitor closely after the first hour.
-
Catalyst Loading: It may be possible to reduce the catalyst loading to 1-2 mol% without a significant loss in yield.
Conclusion and Strategic Recommendations
The choice between 3-iodo- and 3-bromopyrazolo[1,5-a]pyridine is a strategic decision that depends on the specific synthetic context.
-
Choose this compound when:
-
Maximum reactivity is required for challenging transformations (e.g., sterically demanding coupling partners).
-
Mild reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
Reaction time is a critical factor in a multi-step synthesis.
-
-
Choose 3-Bromopyrazolo[1,5-a]pyridine when:
-
Cost and availability of the starting material are primary considerations, especially for large-scale synthesis.
-
The subsequent reaction is a well-established, robust coupling for which modern, highly active catalysts are available.
-
The desired transformation is a nucleophilic aromatic substitution, where its reactivity surpasses the iodo-analogue.
-
By understanding the fundamental principles of reactivity and leveraging the appropriate catalytic systems, researchers can effectively functionalize the pyrazolo[1,5-a]pyridine core, paving the way for the discovery and development of novel therapeutics.
References
- BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- Yuan, C., et al. (2013). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics.
- Chan, W. W., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. The Journal of Organic Chemistry.
- BenchChem. A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. 4-(4-bromophenyl)-1-butanol.
- Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles.
- Chan, W. W., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. PubMed.
- Yuan, C., et al. (2013). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate.
- Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society.
- Wang, C., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters.
- Cher-Chung, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances.
- Vaddamanu, M. K. (2018). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Iowa State University Digital Repository.
- Nguyen, T. T., et al. (2022). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications.
- Gomaa, M. A.-M., & Ali, M. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Wang, Z., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters.
- Wikipedia. Buchwald–Hartwig amination.
- Wang, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry.
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Clark, J. (2023). An introduction to bond energy and bond length. Chemguide.
- Klosowski, P., et al. (2016). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
- Hatakeyama, T., et al. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
- Nguyen, T. T., et al. (2022). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. OUCI.
- Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Wikipedia. Sonogashira coupling.
- Wallace, D. J., & Chen, C. (2005). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Organic Letters.
- Prof. Blanksby, S. J., & Ellison, G. B. Bond Dissociation Energies. University of Colorado Boulder.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- Al-Warhi, T. I., et al. (2022). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chen, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
- Rößler, K., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B.
- Ramar, S., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- The Synthetic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
- Sharma, R., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega.
- Chemistry LibreTexts. (2023). Bond Energies.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Ramar, S., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Ghorab, M. M., et al. (2010). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Acta Poloniae Pharmaceutica.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | www.wenxuecity.com [wenxuecity.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Halopyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science, with the pyridine scaffold being a prevalent motif in a vast array of biologically active molecules.[1] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2] However, the application of this reaction to halopyridines presents unique challenges, primarily due to the inherent properties of the pyridine ring. This guide provides an in-depth comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of halopyridines, supported by experimental data, mechanistic insights, and detailed protocols to aid in catalyst selection and reaction optimization.
The Challenge of Halopyridine Coupling: Overcoming Catalyst Inhibition
The Suzuki coupling of halopyridines is often more challenging than that of their carbocyclic aryl halide counterparts. The primary reason for this is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This is particularly problematic for 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.
Furthermore, the reactivity of the carbon-halogen bond follows the order I > Br > Cl, with the strong C-Cl bond in chloropyridines making oxidative addition, the rate-determining step of the catalytic cycle, particularly difficult.[3] Consequently, the choice of the palladium catalyst system, comprising the palladium precursor and, crucially, the ligand, is paramount to achieving efficient and high-yielding transformations.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts for cross-coupling reactions has led to the development of highly efficient systems capable of overcoming the challenges posed by halopyridines. This section compares the performance of three major classes of palladium catalysts: traditional phosphine-based catalysts, modern Buchwald-type precatalysts with bulky, electron-rich phosphine ligands, and N-heterocyclic carbene (NHC)-ligated systems.
Traditional Phosphine-Based Catalysts: The Workhorse with Limitations
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used, and relatively inexpensive catalyst for Suzuki couplings.[4] While it can be effective for the coupling of more reactive bromopyridines and activated chloropyridines, its utility is often limited when dealing with more challenging substrates.[5] The relatively small cone angle and moderate electron-donating ability of the triphenylphosphine ligand are often insufficient to promote the oxidative addition of less reactive chloropyridines or to prevent catalyst inhibition by the pyridine nitrogen.
Buchwald Precatalysts: A Leap in Reactivity and Scope
The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[6] These ligands, such as SPhos and XPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or as pre-formed, air-stable precatalysts (e.g., XPhos Pd G3), have demonstrated significantly enhanced reactivity and broader substrate scope, particularly for challenging substrates like chloropyridines.[4]
The steric bulk of these ligands serves to create a coordinatively unsaturated and highly reactive monoligated palladium(0) species, which is crucial for efficient oxidative addition. This steric hindrance also helps to prevent the coordination of the pyridine nitrogen to the palladium center, thus mitigating catalyst deactivation. The strong electron-donating nature of these phosphines increases the electron density on the palladium center, further promoting the oxidative addition step.[4]
N-Heterocyclic Carbene (NHC)-Based Catalysts: Robust and Highly Active
Palladium-NHC complexes have emerged as another class of highly active and robust catalysts for Suzuki couplings.[7] Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong σ-donors, which enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI™-IPr, are particularly effective for heteroaryl couplings.[8] These precatalysts are air- and moisture-stable and are readily activated in situ.[9]
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of representative palladium catalysts for the Suzuki coupling of 2-chloropyridine and 3-bromopyridine with phenylboronic acid, based on data compiled from various sources. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | Reflux | 18 | >95 | 5 | [5] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [1] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [1] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 | [1] |
| Calx-IPr | IPr | K₃PO₄ | Toluene | 80 | 2 | 98 | 0.5 | [8] |
Table 2: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 2 | 85 | 2 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | 2 |
| (A-taphos)₂PdCl₂ | A-taphos | CsF | DME/H₂O | 100 | 1 | 90 | 5 |
Mechanistic Insights: The "Why" Behind Catalyst Performance
The superior performance of modern catalyst systems, such as those employing Buchwald ligands or NHCs, in the Suzuki coupling of halopyridines can be attributed to their influence on the key steps of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-limiting step, especially for chloropyridines. Bulky, electron-rich ligands like SPhos and XPhos, as well as NHCs like IPr, accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic and reactive towards the C-X bond.[4][8] The steric bulk also favors the formation of a highly reactive, low-coordinate Pd(0) species.
-
Transmetalation: The base plays a crucial role in this step by activating the boronic acid to form a more nucleophilic boronate species.[5] The choice of base can significantly impact the reaction rate and overall yield. Stronger bases like K₃PO₄ and Cs₂CO₃ are often required for challenging couplings.[3]
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is also promoted by electron-rich and bulky ligands.[4]
The key to the success of modern catalysts lies in their ability to promote the desired catalytic cycle while minimizing off-cycle pathways, such as the formation of inactive palladium clusters or catalyst decomposition due to coordination with the pyridine substrate.[10]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a halopyridine using different catalyst systems.
Protocol 1: Coupling of 2-Chloropyridine with Phenylboronic Acid using a Traditional Catalyst - Pd(PPh₃)₄
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed DME and water via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of 2-Chloropyridine with Phenylboronic Acid using a Buchwald Precatalyst - XPhos Pd G3
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Toluene (5 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed anhydrous THF via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion (typically within 2-8 hours), cool the reaction to room temperature.[1]
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 3: Coupling of 2-Chloropyridine with Phenylboronic Acid using an NHC-Based Catalyst - PEPPSI™-IPr
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed tert-Butanol (5 mL)
Procedure:
-
In a reaction vial, add 2-chloropyridine, phenylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.
-
Seal the vial and purge with an inert gas.
-
Add degassed tert-butanol.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion and Recommendations
The Suzuki-Miyaura cross-coupling of halopyridines is a critical transformation in modern organic synthesis. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective for more reactive substrates, the challenges posed by less reactive chloropyridines and the potential for catalyst inhibition necessitate the use of more advanced catalyst systems.
For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including substrate reactivity, cost, and desired reaction conditions.
-
For routine couplings of bromopyridines, traditional catalysts like Pd(PPh₃)₄ can provide a cost-effective solution.
-
For the more challenging chloropyridines, and for achieving high yields with a broad range of functional groups, modern catalyst systems are highly recommended.
-
Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) offer excellent reactivity and broad applicability.
-
NHC-based catalysts (e.g., PEPPSI™-IPr) provide a robust and highly active alternative, often with the advantage of being air- and moisture-stable.
-
By understanding the mechanistic principles and leveraging the advanced catalyst technologies now available, chemists can efficiently and reliably synthesize a diverse array of valuable pyridine-containing molecules.
References
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. Benchchem.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- Lohse, O. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 1563-1565.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access, 2013, 135(41), 15315–15318.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 2008, 41(11), 1440–1449.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Benchchem.
- C. Jahier, et al. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 2020, 25(18), 4268.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2006, 45(38), 6348-6352.
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 1996, 61(21), 7240-7241.
- Smith, G. B.; Dezeny, G. C.; Hughes, D. L.; King, A. O.; Verhoeven, T. R. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 1994, 59(26), 8151–8156.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020, 25(23), 5732.
- [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 2023, 28(15), 5857.
- Organ, M. G.; et al. PEPPSI: A Highly Effective Catalyst for the Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 2006, 45(47), 7855-7858.
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 2022, 7(1), 1234–1245.
- Buchwald, S. L. et al. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473.
- G3 and G4 Buchwald Prec
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 199.
- Savitha, B. et al. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 2019, 23, 767–778.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of 3-Substituted Pyrazolo[1,5-a]Pyridine Derivatives
This guide provides an in-depth comparison of the biological activities of 3-substituted pyrazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will explore their performance against various biological targets, supported by experimental data, and contrast their efficacy with alternative scaffolds. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this versatile chemical framework.
Introduction: The Pyrazolo[1,5-a]Pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a fused bicyclic heterocycle that has garnered substantial attention in drug discovery. Its rigid structure and versatile nature for chemical modification make it an attractive scaffold for developing novel therapeutic agents.[1] This framework is considered a "purine analog," allowing it to interact with a wide array of biological targets, particularly protein kinases, which are crucial regulators in cellular signaling.[2] Disruptions in these signaling pathways are frequently implicated in diseases like cancer, making kinase inhibitors a critical area of research.[2]
Substitutions, particularly at the C3 position, have been shown to significantly influence the pharmacological properties and potency of these derivatives. This guide will focus on the screening of these 3-substituted compounds across several key therapeutic areas.
Synthesis Strategies: Building the Core Scaffold
The synthesis of pyrazolo[1,5-a]pyridines is well-established, offering robust routes for generating diverse compound libraries for screening. A common and effective method involves the N-amination of a substituted pyridine, followed by cyclization. For instance, a 2-alkyl pyridine can be N-aminated using reagents like O-mesitylenesulfonylhydroxylamine, and subsequent cyclization in the presence of a base like sodium methoxide generates the pyrazolo[1,5-a]pyridine core.[3] Further modifications, such as bromination and subsequent Suzuki coupling reactions, allow for the introduction of a wide variety of substituents at different positions to explore structure-activity relationships (SAR).[3]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazolo[1,5-a]pyridine derivative.
Antimicrobial Activity
The search for novel antimicrobial agents is critical due to rising antibiotic resistance. Fused pyrazole systems, including pyrazolo[1,5-a]pyridines and their analogs, have demonstrated promising antibacterial and antifungal properties.
-
Mechanism of Action: While varied, one identified mechanism for a pyrazolo[1,5-a]pyrimidine derivative was the inhibition of the MurA enzyme, which is essential for the biosynthesis of peptidoglycan in bacterial cell walls. [4]This provides a clear target and explains the compound's antibacterial effects.
-
Structure-Activity Relationship (SAR): In a study of arylazopyrazolo[1,5-a]pyrimidines, the nature of the aryl moiety at the C7 position significantly impacted antimicrobial activity. [4]Derivatives with a p-tolyl group showed good sensitivity against S. faecalis, B. pumilis, and E. coli. Further substitution on the phenyl-azo moiety with electron-donating groups like methyl (CH₃) or methoxy (OCH₃) enhanced activity against E. coli. [4]Another study found that various 3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidine derivatives were active as both antibacterial and antifungal agents. [5]
-
Comparison with Alternatives: Pyrazolo[3,4-b]pyridines have also been evaluated for antibacterial activity. Several derivatives from this class exhibited moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. [6]This suggests that different pyrazole fusion isomers can be successfully explored for antimicrobial properties.
Table 2: Comparative Antimicrobial Activity (Selected Compounds)
| Compound Class | Specific Derivative | Target Organism | Activity Metric | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Compound 4c | E. coli | MIC = 2.8 µM | [4] |
| Pyrazolo[1,5-a]pyrimidine | Compound 4c | MurA Enzyme | IC₅₀ = 3.27 µg/mL | [4] |
| Pyrazolo[3,4-b]pyridine | Compound 6a | B. subtilis | Inhibition Zone: 12-14 mm | [6] |
| Pyrazolo[1,5-a]pyrimidine | Sulfonamide Derivative 10a | S. aureus | MIC = 62.5 µg/mL | [5]|
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, but many are associated with gastrointestinal side effects. Pyrazole-containing compounds, including celecoxib, are well-known selective COX-2 inhibitors. This has driven research into pyrazolo[1,5-a]pyridines and related scaffolds as potentially safer anti-inflammatory agents.
-
Mechanism of Action: The primary mechanism for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which reduces the production of prostaglandins. [7]However, some pyrazolo[1,5-a]pyrimidin-7-ones have shown an ability to inhibit leukotriene biosynthesis in addition to weak prostaglandin inhibition, suggesting a dual mechanism of action. [8]
-
Structure-Activity Relationship (SAR): In a series of pyrazolo[1,5-a]pyrimidin-7-ones, modifying the substituent at the C2 position led to varied anti-inflammatory activities. [8]The derivative 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c ) emerged as the most potent compound in the series, demonstrating powerful pharmacological activity both in vivo and in vitro with low toxicity. [8]
-
Comparison with Alternatives: Simple pyrazole derivatives have also been extensively studied. A novel pyrazole, FR140423, was found to be a highly selective COX-2 inhibitor (150 times more selective for COX-2 than COX-1) and was two- to three-fold more potent than indomethacin in reducing carrageenin-induced paw edema without inducing gastric lesions. [7]This demonstrates the potent anti-inflammatory potential inherent in the core pyrazole ring, which is leveraged in the fused pyrazolo[1,5-a]pyridine system.
Table 3: Comparative Anti-inflammatory Activity
| Compound Class | Specific Derivative | In Vivo Model | Potency vs. Standard | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Compound 7c | Carrageenan Paw Edema | Most potent in series | [8] |
| Pyrazole | FR140423 | Carrageenan Paw Edema | 2-3x more potent than indomethacin | [7] |
| Pyrazole | Compound N9 | Carrageenan Paw Edema | 1.08x relative activity to celecoxib | [9]|
Experimental Protocols for Biological Screening
The trustworthiness of screening data relies on robust and validated experimental protocols. Below are step-by-step methodologies for key assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect. [10][11]
-
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. [11]
-
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (3-substituted pyrazolo[1,5-a]pyridines)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12]
-
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation. [13]
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Positive control (e.g., Tetracycline)
-
Bacterial inoculum adjusted to 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) [14]
-
-
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL in a volume of 10 µL. [15] 4. Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible animal model for evaluating the acute anti-inflammatory activity of novel compounds. [16][17]
-
Principle: Subplantar injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential. [17][18]
-
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
Test compounds
-
Positive control (e.g., Indomethacin or Diclofenac) [18] * Vehicle (e.g., saline, 0.5% CMC)
-
Plebysmometer or digital calipers to measure paw volume/thickness
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the test with free access to water.
-
Grouping: Divide the rats into groups (n=6): Vehicle control, positive control, and test groups receiving different doses of the pyrazolo[1,5-a]pyridine derivative.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. [18] 4. Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. [18] 6. Paw Volume Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula:
-
% Inhibition = [(Vc - Vo)control - (Vt - Vo)treated] / (Vc - Vo)control x 100
-
Where Vo is the initial paw volume, Vc is the paw volume of the control group at time t, and Vt is the paw volume of the treated group at time t.
-
-
Conclusion and Future Perspectives
The 3-substituted pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Screening efforts have successfully identified potent anticancer, antimicrobial, and anti-inflammatory agents derived from this core. Comparative analysis reveals that while this scaffold is highly effective, related fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines also offer competitive and sometimes superior activity, underscoring the importance of exploring isomeric diversity in drug design.
Future research should focus on optimizing lead compounds to improve selectivity, reduce off-target effects, and enhance pharmacokinetic properties. [1]The application of modern synthetic techniques, such as palladium-catalyzed cross-coupling and click chemistry, will continue to enable the creation of diverse libraries for screening against novel biological targets. [2]The insights gained from comprehensive screening and SAR studies, as outlined in this guide, will be instrumental in advancing these promising compounds from the laboratory to clinical applications.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.
- Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry - ACS Publications.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. PubMed.
- Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. PubMed.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Antimicrobial Susceptibility Testing. myadlm.org.
- Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ]t[1][3][24]riazines. Bohrium.
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed.
- Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed.
- Application Notes and Protocols for In Vitro Screening of Enciprazine's Anticancer Activity. Benchchem.
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC - NIH.
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Publications.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Chahal - Bentham Science.
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
- (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate.
- IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar.
- (PDF) In-vitro Models in Anticancer Screening. ResearchGate.
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. Semantic Scholar.
- Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC - NIH.
- Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. PubMed.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.. ResearchGate.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- Synthesis and biological screening of some novel pyrazolo [3,4-d] pyrimidines. ResearchGate.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. myadlm.org [myadlm.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 18. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Enzyme Inhibitors
Introduction: The Privileged Scaffold in Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bicyclic N-heterocyclic structure that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold." This designation stems from its remarkable versatility and proven success in forming the basis for potent and selective inhibitors of various enzyme classes.[1] Its unique electronic properties and rigid, planar structure allow for specific and high-affinity interactions within the active sites of enzymes, particularly kinases and phosphodiesterases, which are critical regulators of cellular signaling. Dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, inflammation, and neurodegenerative disorders, making them prime targets for therapeutic intervention.[2][3][4]
This guide provides a comprehensive overview of the in vitro evaluation of pyrazolo[1,5-a]pyridine-based inhibitors, offering a comparative analysis against other inhibitor classes, detailed experimental protocols, and insights into the rationale behind these methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to design, execute, and interpret in vitro studies for this promising class of compounds.
Key Enzyme Targets and the Pyrazolo[1,5-a]pyrimidine Advantage
The adaptability of the pyrazolo[1,5-a]pyrimidine scaffold allows for its application across a diverse range of enzyme targets.[2][5]
Protein Kinases: The Central Regulators
Protein kinases orchestrate a vast array of cellular processes, and their aberrant activity is a primary driver of cancer.[2][6] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully developed into inhibitors for several key kinase families.
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are a major focus in oncology. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent, ATP-competitive inhibition of CDKs, such as CDK2.[7]
-
Tropomyosin Receptor Kinases (Trks): Trk fusions are oncogenic drivers in various solid tumors. The pyrazolo[1,5-a]pyrimidine core is found in approved Trk inhibitors like Larotrectinib and Entrectinib, highlighting its clinical significance.[8] These inhibitors are designed to fit into the ATP-binding pocket, with specific substitutions on the scaffold enhancing potency and selectivity.[8]
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, making them attractive cancer targets. Optimized pyrazolo[1,5-a]pyrimidines have been shown to be potent and highly selective Pim-1 inhibitors.[9]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT pathway is a critical signaling node for cell growth and survival. The scaffold has been utilized to create potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are involved in immunosuppression in the tumor microenvironment.[10][11]
The primary mechanism for kinase inhibition by this scaffold is typically ATP-competitive binding . The heterocyclic system mimics the adenine region of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.[8][12] Substitutions at various positions on the rings allow for the fine-tuning of interactions with other parts of the active site, thereby dictating potency and selectivity against the ~500+ kinases in the human kinome.[8]
Phosphodiesterases (PDEs): Modulators of Second Messengers
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are essential second messengers. Inhibiting specific PDE isoforms can have profound therapeutic effects.
-
PDE4: As a key regulator of cAMP in inflammatory cells, PDE4 is a target for anti-inflammatory drugs. Pyrazolo[1,5-a]pyridine derivatives have been developed as highly potent and selective PDE4 inhibitors with demonstrated anti-inflammatory activity in animal models.[4]
-
PDE5: Inhibition of PDE5, which degrades cGMP, leads to smooth muscle relaxation and is the mechanism behind drugs for erectile dysfunction and pulmonary hypertension.[13] The pyrazolo[4,3-d]pyrimidine isomer is famously the core of sildenafil, but the [1,5-a] scaffold has also been explored for PDE inhibition.[5][14]
Comparative Performance Analysis
The true measure of a scaffold's utility lies in its performance relative to other established inhibitor classes. The pyrazolo[1,5-a]pyrimidine core consistently demonstrates competitive, and often superior, properties.
Potency Comparison (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a primary measure of a compound's potency in vitro. Lower values indicate higher potency.
| Target | Pyrazolo[1,5-a]pyridine Derivative | IC₅₀ | Alternative/Reference Inhibitor | IC₅₀ | Reference |
| CDK2 | Compound 6t | 0.09 µM | Ribociclib (Aminopyrimidine) | 0.07 µM | [7] |
| TrkA | Compound 6s | 0.45 µM | Larotrectinib (Pyrazolo[1,5-a]pyrimidine) | 0.07 µM | [7] |
| TrkA | Compound 8 | 1.7 nM | N/A | N/A | [8] |
| Pim-1 | Compound 1 | 45 nM | SGI-1776 (Pyridone) | 7 nM | [9] |
| PI3Kγ | Compound 20e | 4.0 nM | N/A | N/A | [10] |
| PI3Kδ | Compound 20e | 9.1 nM | Idelalisib (Quinazolinone) | 2.5 nM | [10] |
| PDE4 | Compound 2a | 2.1 nM | Roflumilast (Benzamide) | 0.8 nM | [4] |
Table 1: Comparative in vitro potency of pyrazolo[1,5-a]pyridine-based inhibitors against various enzyme targets. The data demonstrates that this scaffold consistently produces compounds with potency in the nanomolar range, comparable to or exceeding that of other established chemical classes.
Visualizing the Path to Inhibition
To understand the context of inhibition, it is crucial to visualize both the biological pathways and the experimental workflows used for evaluation.
Caption: Simplified PI3K/AKT/Pim-1 signaling pathway.
Caption: High-level workflow for in vitro inhibitor evaluation.
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols provide a self-validating framework for the in vitro assessment of pyrazolo[1,5-a]pyridine inhibitors.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a universal framework adaptable for many enzymes where activity can be monitored by a change in absorbance.
Causality Behind Choices:
-
Buffer: Optimized for the specific enzyme's pH and ionic strength requirements to ensure maximal activity and stability.
-
DMSO Concentration: Kept below 1% to prevent solvent-induced enzyme denaturation or inhibition, a common artifact.[15]
-
Pre-incubation: Allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated, which is critical for accurate potency measurement.[15]
-
Substrate Concentration: Often set near the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test pyrazolo[1,5-a]pyridine compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the test compound in assay buffer. The final DMSO concentration in the assay must remain constant (e.g., 1%).
-
Prepare the enzyme solution at 2X the final desired concentration in assay buffer.
-
Prepare the substrate solution at 2X the final desired concentration in assay buffer.
-
-
Assay Plate Setup (96-well format):
-
Blank Wells (No Enzyme): Add 50 µL of assay buffer + corresponding DMSO concentration.
-
Control Wells (100% Activity): Add 25 µL of enzyme solution and 25 µL of assay buffer with the corresponding DMSO concentration.
-
Test Wells: Add 25 µL of enzyme solution and 25 µL of the serially diluted test compound.
-
Positive Control: If available, include a known inhibitor as a positive control.
-
-
Pre-incubation:
-
Cover the plate and incubate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume is 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance over time (kinetic read) at the appropriate wavelength. The rate of reaction is determined from the linear portion of the progress curve.[16]
-
Protocol 2: Kinase Inhibition Assay (Luminescence-Based)
This protocol uses the ADP-Glo™ Kinase Assay, a common method that quantifies kinase activity by measuring the amount of ADP produced.
Causality Behind Choices:
-
Luminescence Detection: Offers high sensitivity and a broad dynamic range, making it suitable for detecting even weak inhibitors.
-
Two-Step Reaction: The first step terminates the kinase reaction and depletes remaining ATP. The second step converts the generated ADP into ATP, which then drives a luciferase reaction. This design minimizes interference from the test compounds with the detection reagents.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor in kinase assay buffer as described in Protocol 1.
-
-
Kinase Reaction Setup (384-well format):
-
Add 2.5 µL of test compound dilution or control buffer to appropriate wells.
-
Add 2.5 µL of a 2X enzyme + peptide substrate mixture.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 1X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.
-
-
Measurement:
-
Read the luminescence signal on a compatible plate reader.
-
Calculate the percent inhibition relative to the "no inhibitor" controls.
-
Protocol 3: Mechanism of Action (MoA) Determination
Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is crucial for lead optimization.[17] This protocol determines the inhibition constant (Ki) and the mode of inhibition.
Causality Behind Choices:
-
Matrix Design: By varying both substrate and inhibitor concentrations, one can observe the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).
-
Data Plotting: Plotting the data in different formats (e.g., Michaelis-Menten, Lineweaver-Burk) visually reveals the mechanism of inhibition.[17]
Caption: Relationship between inhibition type and kinetic parameters.
Step-by-Step Methodology:
-
Assay Setup:
-
Design a matrix experiment. You will need at least 5 concentrations of the substrate, spanning from ~0.2x Km to 5x Km.
-
For each substrate concentration, run a full dose-response curve for the inhibitor (at least 8 concentrations).[17]
-
Use an appropriate assay (e.g., Protocol 1 or 2) to measure the initial reaction velocity for each condition.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Alternatively, create a double reciprocal plot (Lineweaver-Burk) of 1/velocity vs. 1/[substrate]. The pattern of line intersections is characteristic of the inhibition type.
-
Globally fit all data to the appropriate mechanistic equation (e.g., competitive, non-competitive) using non-linear regression software to determine the Ki value. The equation below describes the relationship between IC₅₀ and Ki for competitive inhibition: IC₅₀ = Ki * (1 + [S]/Km)
-
This equation illustrates why IC₅₀ is dependent on substrate concentration, whereas Ki is a true measure of inhibitor affinity.[17]
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of enzyme inhibitors. Its synthetic tractability and ability to form high-affinity interactions have led to numerous clinical candidates and approved drugs.[2][8] The in vitro evaluation methods detailed in this guide provide a robust framework for characterizing new derivatives of this powerful scaffold. By systematically assessing potency, selectivity, and mechanism of action, researchers can efficiently identify promising lead compounds. Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and exploring novel substitutions to overcome acquired drug resistance, ensuring the continued relevance of the pyrazolo[1,5-a]pyrimidine scaffold in the development of next-generation therapeutics.[2]
References
- Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: PubMed Central URL:[Link]
- Title: In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation Source: Johns Hopkins University URL:[Link]
- Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL:[Link]
- Title: Phosphodiesterase inhibitors.
- Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Public
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Title: In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
- Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PubMed Central URL:[Link]
- Title: Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: Pfizer claims PDE1 inhibitors for range of cardiovascular and other disorders Source: BioWorld URL:[Link]
- Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: National Institutes of Health (NIH) URL:[Link]
- Title: Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles Source: ResearchG
- Title: Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction Source: PubMed URL:[Link]
- Title: "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass Source: BYU ScholarsArchive URL:[Link]
- Title: Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists Source: PubMed URL:[Link]
- Title: Substituted Pyrazolopyridines as Potent and Selective PDE5 Inhibitors: Potential Agents for Treatment of Erectile Dysfunction Source: ResearchG
- Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PubMed Central URL:[Link]
- Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Title: Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group Source: MedChemComm (RSC Publishing) URL:[Link]
- Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
- Title: An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors Source: PubMed Central URL:[Link]
- Title: INFOGEST protocol and an automated digestion simul
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Title: Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile Pyrazolo[1,5-a]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable therapeutic potential across a spectrum of diseases. Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyridine analogs, offering insights into their development as kinase inhibitors, receptor antagonists, and antimicrobial agents. Experimental data and detailed protocols are provided to support the findings and empower researchers in their drug discovery endeavors.
Pyrazolo[1,5-a]pyridines as Potent Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrazolo[1,5-a]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, often acting as ATP-competitive binders in the kinase domain.[1]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are transmembrane receptor tyrosine kinases that play a vital role in neuronal development and function.[2] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of solid tumors.[3] The pyrazolo[1,5-a]pyrimidine core is a key feature in two of the three FDA-approved Trk inhibitors, underscoring its importance in this area.[2]
A significant body of research has focused on optimizing the pyrazolo[1,5-a]pyrimidine scaffold for Trk inhibition. Key SAR insights reveal the importance of substitutions at the 3 and 5-positions of the heterocyclic core.
For instance, a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidines demonstrated potent TrkA inhibition.[3] The presence of a picolinamide group at the 3-position was found to be crucial for activity. Further enhancements in potency were achieved by introducing a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position.[3]
Caption: Key SAR trends for pyrazolo[1,5-a]pyridine-based Trk inhibitors.
Table 1: SAR of Picolinamide-Substituted Pyrazolo[1,5-a]pyrimidine Analogs as TrkA Inhibitors
| Compound | R1 (Position 3) | R2 (Position 5) | TrkA IC50 (nM) | Reference |
| 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [3] |
| 9 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [3] |
| 12 | Pyridine-pyrrolidine-carboxamide | Macrocycle | 1-100 | [3] |
| 13 | Pyridinone-pyrrolidine-carboxamide | Macrocycle | 1-100 | [3] |
Another series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives also exhibited potent TrkA inhibition, with IC50 values in the nanomolar range.[3] The presence of a carboxamide group was found to significantly enhance activity.[3]
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against TrkA kinase.
Materials:
-
Recombinant human TrkA enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
Trk-specific substrate (e.g., synthetic peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.[4]
-
Enzyme Preparation: Dilute the recombinant TrkA enzyme in the kinase assay buffer to the desired concentration.
-
Reaction Setup: In a 384-well plate, add the diluted test compound solution.
-
Add the diluted TrkA enzyme to each well.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the Trk-specific substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[4]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro TrkA kinase inhibition assay.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[5] Inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology.[5]
Starting from the multi-kinase inhibitor PIK-75, which has potent CDK9 activity, a series of pyrazolo[1,5-a]pyrimidine analogs were developed as more selective CDK9 inhibitors.[5]
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as CDK9 Inhibitors
| Compound | R1 | R2 | CDK9 IC50 (µM) | PI3Kα IC50 (µM) | Selectivity (PI3Kα/CDK9) | Reference |
| PIK-75 | (structure not shown) | (structure not shown) | 0.005 | 0.007 | 1.4 | [5] |
| 18b | 4-morpholinophenyl | H | 0.024 | >10 | >417 | [5] |
The lead compound, 18b , demonstrated a significant improvement in selectivity for CDK9 over PI3Kα compared to the starting hit, PIK-75.[5] This highlights the ability to fine-tune the selectivity profile of the pyrazolo[1,5-a]pyrimidine scaffold through judicious chemical modifications.
This protocol describes a method to measure the activity of the CDK9/cyclin T1 complex and assess the potency of inhibitors.
Materials:
-
CDK9/Cyclin T1 Kinase Assay Kit (e.g., BPS Bioscience)
-
Test inhibitors
-
Kinase-Glo™ Max reagent (Promega)
-
96-well white plates
Procedure:
-
Reagent Preparation: Thaw and prepare the 5x Kinase Assay Buffer, ATP, and CDK Substrate Peptide as per the kit instructions.[6]
-
Master Mix Preparation: Prepare a master mix containing the Kinase Assay Buffer, ATP, and CDK Substrate Peptide.[6]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.[6]
-
Reaction Setup:
-
Initiate Reaction:
-
Incubation: Incubate the plate at 30°C for 45 minutes.[6]
-
Signal Detection:
-
Thaw the Kinase-Glo™ Max reagent.
-
Add the Kinase-Glo™ Max reagent to each well.
-
Incubate at room temperature for a specified time to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Pyrazolo[1,5-a]pyridines as EP1 Receptor Antagonists
The prostaglandin E2 receptor 1 (EP1) is a G-protein coupled receptor involved in various physiological processes, including pain and inflammation. Antagonists of the EP1 receptor are being investigated for the treatment of conditions such as overactive bladder.[7]
A series of novel pyrazolo[1,5-a]pyridine derivatives were designed and evaluated as orally active EP1 antagonists.[7]
Table 3: SAR of Pyrazolo[1,5-a]pyridine Analogs as EP1 Receptor Antagonists
| Compound | R1 | R2 | R3 | hEP1 IC50 (nM) | Reference |
| 4a | H | Ph | CH2-(1-methyl-1H-pyrazole-3-carboxylic acid) | 16 | [7] |
| 4c | Cl | Ph | CH2-(1-methyl-1H-pyrazole-3-carboxylic acid) | 4.8 | [7] |
| 4d | Me | Ph | CH2-(1-methyl-1H-pyrazole-3-carboxylic acid) | 13 | [7] |
Structure-activity relationship studies revealed that substitution at the 5-position of the pyrazolo[1,5-a]pyridine ring had a significant impact on potency. A chloro substituent at this position (4c ) resulted in the most potent antagonist in the series.[7]
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the EP1 receptor.
Materials:
-
Cell membranes expressing the human EP1 receptor
-
Radioligand (e.g., [3H]PGE2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In assay tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle in the assay buffer.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki values for the test compounds from the IC50 values obtained from competitive binding curves.
Pyrazolo[1,5-a]pyridines as Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has been explored for the development of new anti-TB drugs.[8]
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized as potent anti-Mtb agents.[8]
Table 4: SAR of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs against M. tuberculosis H37Rv
| Compound | R1 | R2 | R3 | MIC (µM) | Reference |
| 5g | 5-Me | 2-Me | 4-pyridyl | 0.05 | [8] |
| 5k | 5-Me | 2-Me | 4-(trifluoromethyl)benzyl | 0.015 | [8] |
| 5l | 5-Me | 2-Me | 4-chlorobenzyl | 0.02 | [8] |
The SAR studies indicated that the nature of the substituent on the carboxamide nitrogen was critical for antitubercular activity. The introduction of a 4-(trifluoromethyl)benzyl group (5k ) resulted in a highly potent compound with a minimum inhibitory concentration (MIC) of 0.015 µM against the H37Rv strain of M. tuberculosis.[8] This compound also demonstrated significant efficacy in a mouse model of TB.[8]
This protocol describes the broth microdilution method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds
-
96-well microtiter plates
-
Resazurin solution (optional, for colorimetric readout)
Procedure:
-
Inoculum Preparation:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth directly in the 96-well plates.
-
Inoculation: Add the prepared Mtb inoculum to each well containing the compound dilutions. Include a drug-free growth control.
-
Incubation: Incubate the plates at 37°C for 7-14 days.[11]
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb.[9][10]
-
Alternatively, a growth indicator like resazurin can be added, and the color change (from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Caption: Workflow for MIC determination against M. tuberculosis.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold has demonstrated remarkable versatility in medicinal chemistry, serving as a foundation for the development of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to design and evaluate novel pyrazolo[1,5-a]pyridine-based therapeutic agents. Continued exploration of this privileged scaffold holds significant promise for the discovery of new medicines to address unmet medical needs.
References
- Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed.
- Novel pyrazolo[1,5- a ]pyridines as orally active EP 1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. ResearchGate.
- Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists. PubMed.
- (PDF) Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. ResearchGate.
- CDK9/CyclinT Kinase Assay Kit. BPS Bioscience.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC.
- Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy.
- CDK9/CyclinK Kinase Assay. ResearchGate.
- Identification of novel pyrazole acid antagonists for the EP1 receptor. PubMed.
- Can someone provide me with a detailed protocol for a CDK9 kinase assay?. ResearchGate.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC.
- Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate.
- Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer. PMC.
- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed.
- TrkA Assay Kit. BPS Bioscience.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. PMC.
- Receptor Binding Assay - Part 1. YouTube.
- Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Sonogashira Couplings for 3-Iodopyrazolo[1,5-a]pyridine: A Tale of Two Catalytic Systems
The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, prized for its ability to forge carbon-carbon bonds between sp² and sp-hybridized centers.[1] This powerful transformation is particularly vital in medicinal chemistry, where the resulting arylalkynes and conjugated enynes are key structural motifs in a myriad of therapeutic agents.[2] Among the heterocyclic scaffolds of significant interest is the pyrazolo[1,5-a]pyridine core, a privileged structure found in numerous biologically active compounds. The functionalization of this scaffold, particularly at the 3-position, is a critical step in the development of novel drug candidates.
This guide provides an in-depth, objective comparison of two prominent methodologies for the Sonogashira coupling of 3-iodopyrazolo[1,5-a]pyridine: the traditional copper-catalyzed method and the increasingly popular copper-free variant. By delving into the mechanistic underpinnings, presenting analogous experimental data, and providing detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their synthetic campaigns.
The Mechanistic Dichotomy: To Copper or Not to Copper?
The fundamental difference between the two approaches lies in the presence and role of a copper(I) co-catalyst. This seemingly small variation has profound implications for the reaction mechanism, conditions, and potential side reactions.
The Classic Approach: Copper-Catalyzed Sonogashira Coupling
The original Sonogashira protocol employs a dual catalytic system, harnessing the synergistic action of palladium and copper.[3] The reaction proceeds through two interconnected catalytic cycles.[4]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[1]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of an amine base to form a copper(I) acetylide.[4]
-
Transmetalation: The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired 3-alkynylpyrazolo[1,5-a]pyridine and regenerate the active Pd(0) catalyst.[4]
The copper co-catalyst is instrumental in facilitating the reaction at milder conditions, often at room temperature.[3]
Head-to-Head Comparison: Performance on N-Heterocyclic Systems
While direct comparative data for this compound is scarce, a survey of the literature for structurally related N-heterocyclic halides provides valuable insights into the expected performance of each method.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalytic System | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a Copper(I) co-catalyst (e.g., CuI). [5] | Palladium catalyst only (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) with specialized ligands (e.g., cataCXium A, S-Phos). [6][7] |
| Reaction Conditions | Generally milder, often proceeding at room temperature to moderate heat (e.g., 50-65 °C). [5][8] | Can require higher temperatures (e.g., 70-100 °C), although room temperature protocols are emerging. [7][9] |
| Base | Typically amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPA). [5] | Often requires stronger, non-amine bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). [7] |
| Key Advantage | High reactivity and efficiency for a broad range of substrates, including less reactive bromides. [5] | Avoids the formation of alkyne homocoupling (Glaser) byproducts, leading to simplified purification. [6] |
| Key Disadvantage | Potential for alkyne homocoupling, and the need to remove copper traces from the final product, which can be challenging in pharmaceutical applications. [6] | May be less efficient for less reactive substrates (e.g., aryl chlorides) and can require more specialized and expensive ligands. |
| Yield on Analogous Systems | 2-amino-3-bromopyridines with terminal alkynes: 72-96% yield. [10]3-iodoindazoles with various alkynes: up to 99% yield. [5] | 2,6-dibromopyridine with arylacetylenes: moderate yields. [7]Heteroaryl bromides with terminal alkynes in water: good to excellent yields. [9] |
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for the copper-catalyzed and copper-free Sonogashira coupling of an iodo-N-heterocycle, which can be adapted for this compound.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the coupling of halo-pyridines. [8][10] Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at 65 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynylpyrazolo[1,5-a]pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on modern methods developed for the copper-free coupling of aryl halides. [7][9] Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(CH₃CN)₂Cl₂ (2.5 mol% per halide)
-
cataCXium A (5 mol% per halide)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon), add this compound, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃.
-
Add anhydrous 2-MeTHF, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynylpyrazolo[1,5-a]pyridine.
Conclusion: Selecting the Optimal Path Forward
The choice between a copper-catalyzed and a copper-free Sonogashira coupling for the synthesis of 3-alkynylpyrazolo[1,5-a]pyridines is a nuanced decision that depends on the specific requirements of the project.
The copper-catalyzed method remains a robust and reliable choice, often providing high yields under mild conditions. It is particularly advantageous when working with less reactive coupling partners or when establishing a new synthetic route where high reactivity is paramount. However, the potential for alkyne homocoupling and the necessity of removing copper residues must be carefully considered, especially in the context of pharmaceutical development.
The copper-free approach offers a significant advantage in terms of product purity by eliminating the possibility of Glaser coupling. This simplifies the purification process and is highly desirable for the synthesis of active pharmaceutical ingredients. While historically requiring harsher conditions, the development of new catalyst systems has enabled copper-free Sonogashira reactions to be performed at room temperature, making it an increasingly attractive and "greener" alternative.
Ultimately, the optimal method will be determined by a careful evaluation of factors such as substrate reactivity, desired product purity, cost of reagents, and the scale of the synthesis. It is recommended to screen both methods on a small scale to identify the most efficient and practical conditions for the specific this compound derivative and alkyne coupling partner .
References
- Wikipedia. Sonogashira coupling. [Link]
- Monnier, F., et al. (2008). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters.
- Zadsirjan, V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Reddy, A. V., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
- Handa, S., et al. (2019). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Chemical Science. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Fairlamb, I. J. S., et al. (2008). The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- Semantic Scholar. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Southampton ePrints.
- Royal Society of Chemistry. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. [Link]
- Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
- ResearchGate. (2018). Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Sources
- 1. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Novel Pyrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Molecule, Visualizing the Framework
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] These nitrogen-rich heterocyclic compounds are synthetic chameleons, readily amenable to substitution, which allows for the fine-tuning of their biological activity.[1][4] However, this chemical versatility presents a critical challenge: the unambiguous determination of their three-dimensional structure. As a Senior Application Scientist, I have frequently observed that while spectroscopic methods provide essential connectivity data, they often fall short in defining the precise spatial arrangement, stereochemistry, and intermolecular interactions that govern a molecule's function.
This guide is designed to provide an in-depth, experience-driven perspective on the application of single-crystal X-ray crystallography to the structural elucidation of novel pyrazolo[1,5-a]pyridine derivatives. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, the inherent self-validating nature of the technique, and a critical comparison with alternative analytical methods. Our objective is to equip you with the knowledge to not only understand the crystallographic analysis of these fascinating molecules but also to strategically leverage this powerful technique in your own research and development endeavors.
The Indispensable Role of X-ray Crystallography in Drug Discovery
The journey of a drug from a promising lead compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to a suboptimal understanding of the drug-target interaction at the molecular level. X-ray crystallography provides an unparalleled atomic-resolution snapshot of a molecule, revealing the precise coordinates of each atom in the crystal lattice. This information is invaluable for:
-
Unambiguous Structure Verification: Confirming the chemical connectivity, tautomeric form, and stereochemistry of a newly synthesized pyrazolo[1,5-a]pyridine derivative.
-
Structure-Activity Relationship (SAR) Studies: Providing the foundational structural data to understand how modifications to the pyrazolo[1,5-a]pyridine scaffold influence its biological activity.[1][4]
-
Rational Drug Design: Visualizing the binding mode of a pyrazolo[1,5-a]pyridine-based inhibitor within its target protein, enabling the design of more potent and selective analogs.
-
Polymorph Identification: Characterizing different crystalline forms of a drug substance, which can have profound implications for its solubility, stability, and bioavailability.
A Comparative Analysis: Why X-ray Crystallography Reigns Supreme for 3D Structure
While a suite of analytical techniques is available for characterizing novel compounds, each provides a different piece of the structural puzzle. Here, we compare X-ray crystallography with its most common counterparts in the context of pyrazolo[1,5-a]pyridine analysis.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions. | Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through dipolar couplings (NOESY/ROESY), dynamic information in solution. | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification. |
| Strengths | Unambiguous determination of 3D structure and stereochemistry. Provides a "gold standard" static picture of the molecule. | Excellent for determining the constitution of a molecule in solution. Can provide insights into conformational dynamics and tautomeric equilibria. | High sensitivity, requires minimal sample. Provides rapid confirmation of molecular formula. |
| Limitations | Requires a high-quality single crystal. The determined structure is of the solid state, which may differ from the solution conformation. | Determination of relative and absolute stereochemistry can be challenging or impossible for complex molecules. Provides an average structure in solution. | Provides no information on 3D structure or stereochemistry. Isomers are often indistinguishable. |
| Application to Pyrazolo[1,5-a]pyridines | Essential for confirming the regiochemistry of substitutions, resolving ambiguous stereocenters, and understanding crystal packing forces that can influence solid-state properties. | Crucial for initial structure elucidation and confirming the presence of expected functional groups. Can be used to study tautomerism in solution. | Primarily used to confirm the molecular weight and elemental composition of newly synthesized derivatives. |
In essence, while NMR and MS are indispensable for confirming the successful synthesis of a target pyrazolo[1,5-a]pyridine, X-ray crystallography is the definitive technique for revealing its precise three-dimensional architecture.
The Crystallographic Workflow: A Step-by-Step Guide with Expert Insights
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow highlights the key stages and the rationale behind the experimental choices.
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of a novel compound.
The Art and Science of Crystal Growth
The most significant bottleneck in small-molecule crystallography is often obtaining diffraction-quality single crystals. For pyrazolo[1,5-a]pyridine derivatives, their often planar and rigid nature can facilitate crystallization, but challenges can arise from high solubility in common organic solvents or the presence of flexible side chains.
Best Practices for Crystallization:
-
Purity is Paramount: The starting material should be of the highest possible purity (>98%). Impurities can inhibit nucleation and crystal growth.
-
Systematic Solvent Screening: A variety of crystallization techniques should be employed, with slow evaporation and vapor diffusion being the most common for organic molecules. A systematic screening of solvents with varying polarities is recommended.
-
Vapor Diffusion: This technique is particularly effective for sparingly soluble compounds. A solution of the compound in a "good" solvent is allowed to slowly equilibrate with a "poor" solvent (the precipitant) in a sealed container. The gradual decrease in solubility promotes slow crystal growth.
-
Slow Evaporation: A straightforward method where a dilute solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. Covering the vial with a perforated film can control the rate of evaporation.
-
Temperature Control: Cooling a saturated solution can induce crystallization. The cooling rate should be slow to encourage the growth of a few large crystals rather than many small ones.
Common Challenges and Solutions for N-Heterocyclic Compounds:
-
Oiling Out: The compound separates as an amorphous oil instead of a crystalline solid. This can often be overcome by using a less polar solvent, a lower concentration, or a slower rate of solvent evaporation/cooling.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. This can be influenced by the crystallization solvent and conditions. It is crucial to characterize any different crystal habits observed.
-
Poor Crystal Quality: Crystals may be too small, twinned, or have internal defects. Optimizing the crystallization conditions, such as slowing down the growth rate or using seeding techniques, can improve crystal quality.
From Crystal to Diffraction Pattern: Data Collection
Once a suitable single crystal is obtained, it is carefully mounted and cooled in a stream of liquid nitrogen. This cryo-cooling minimizes radiation damage from the X-ray beam and improves the quality of the diffraction data. The crystal is then placed in a diffractometer, where it is rotated in a high-intensity X-ray beam. The diffracted X-rays are recorded by a detector, producing a pattern of spots (reflections).
The geometry and intensity of these reflections contain the information about the arrangement of atoms in the crystal. The data are then processed to integrate the intensities of the reflections and apply various corrections, resulting in a file that is used for structure solution.
Solving the Puzzle: Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like pyrazolo[1,5-a]pyridines, this is typically overcome using "direct methods," which are mathematical techniques that can estimate the phases from the measured intensities.
Once initial phases are obtained, an electron density map can be calculated. This map is then interpreted to build an initial model of the molecule. This model is then refined using a least-squares process, where the atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed using various metrics, most notably the R-factor, which should ideally be below 5% for a well-refined small-molecule structure.
Experimental Data Showcase: A Comparative Look at Novel Pyrazolo[1,5-a]pyridine Derivatives
To illustrate the power of X-ray crystallography, the following table summarizes key crystallographic data for a selection of recently reported pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives. This data provides a snapshot of the structural diversity within this class of compounds and highlights the level of detail that can be obtained.
| Compound | Molecular Formula | Crystal System | Space Group | Key Structural Features | Reference |
| 1 | C₁₈H₁₆N₄O₂ | Monoclinic | P2₁/c | Planar pyrazolo[1,5-a]pyridine core with phenyl and ethyl ester substituents. | [5] |
| 2 | C₁₃H₈N₄ | Orthorhombic | Pca2₁ | Fused triazolo[1,5-a]pyridine system with a phenyl group. | [5] |
| 3 | C₁₄H₁₀N₄ | Monoclinic | P2₁/n | Methyl-substituted triazolo[1,5-a]pyridine with a phenyl group. | [5] |
| 4 | C₁₇H₁₃N₇ | Monoclinic | P2₁/c | Pyrazolo[1,5-a]pyrimidine with a triazole substituent. | [6] |
| 5 | C₂₂H₁₈N₆ | Monoclinic | P2₁/n | Phenyl-substituted pyrazolo[1,5-a]pyrimidine. | [6] |
Conclusion: The Unwavering Value of Atomic Precision
For researchers and drug developers working with novel pyrazolo[1,5-a]pyridine derivatives, single-crystal X-ray crystallography is more than just a characterization technique; it is a powerful tool for discovery and optimization. It provides the definitive three-dimensional structural information that is essential for understanding structure-activity relationships, guiding rational drug design, and securing intellectual property. While NMR and mass spectrometry are vital for confirming chemical identity, the atomic precision offered by X-ray crystallography provides a level of insight that is simply unattainable with other methods. By embracing a systematic and informed approach to crystallization and crystallographic analysis, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 2019;4(9):13846-13860.
- Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. PubMed.
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate.
- Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. MDPI.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Structures of substituted phenyl‐pyrazolo[1,5‐a]pyridine derivatives 4(a–k). ResearchGate.
- Pyrazolo(1,5-a)pyridine | C7H6N2. PubChem.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer.
- Pyrazolo[1,5-A][5][7][8]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Google Patents.
- Pyrazolo[1,5-a]pyrimidine. CAS Common Chemistry.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Pyrazolo[1,5-a]pyridine Compounds
For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of successful drug design. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] However, like all xenobiotics, these compounds are subject to metabolic transformation, which can significantly impact their pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of pyrazolo[1,5-a]pyridine compounds, grounded in scientific principles and practical laboratory experience.
The Imperative of Metabolic Stability in Drug Discovery
A compound's metabolic stability dictates its half-life and bioavailability, directly influencing dosing regimens and therapeutic windows.[3][4] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and lead to adverse effects.[4] Early in vitro assessment of metabolic stability is therefore a critical step in the drug discovery pipeline, enabling a data-driven approach to compound selection and optimization.[3][5] By understanding the metabolic liabilities of the pyrazolo[1,5-a]pyridine core, chemists can strategically modify the structure to enhance its drug-like properties.
Strategic Approaches to Evaluating Metabolic Stability
The liver is the primary site of drug metabolism, and in vitro models using liver-derived components are the workhorses of metabolic stability screening.[6][7] The two most common and complementary approaches are the use of liver microsomes and hepatocytes.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][8] These enzymes are responsible for the oxidative metabolism of a vast array of drugs.[9][10] The microsomal stability assay is a cost-effective and high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[11][12]
The selection of liver microsomes is a strategic first step. By isolating the primary engine of oxidative metabolism, we can quickly identify compounds that are highly susceptible to this major clearance pathway. The inclusion of the cofactor NADPH is essential, as it drives the catalytic cycle of CYP enzymes.[8] Running a parallel incubation without NADPH serves as a crucial negative control to account for any non-enzymatic degradation.[8]
The robustness of the assay is ensured by including well-characterized positive control compounds with known metabolic fates (e.g., high, medium, and low clearance). This validates the enzymatic activity of the microsomal batch and the overall assay performance.
Hepatocyte Stability Assay: The "Gold Standard" for a Holistic View
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[6][13] This allows for the assessment of a broader range of metabolic pathways, including conjugation reactions (Phase II), and accounts for cellular uptake and permeability.[13][14]
The use of cryopreserved hepatocytes offers convenience while retaining enzymatic activities similar to fresh hepatocytes.[15] The suspension format allows for uniform exposure of the cells to the test compound. Monitoring compound disappearance over a time course allows for the calculation of intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[16]
The inclusion of positive controls for both Phase I (e.g., verapamil) and Phase II (e.g., umbelliferone) metabolism confirms the metabolic competence of the hepatocyte batch for both major metabolic routes.[13] A negative control, often using heat-inactivated hepatocytes, helps to distinguish between metabolic and non-metabolic compound loss.[15]
Comparative Analysis of In Vitro Models
| Feature | Liver Microsomal Assay | Hepatocyte Assay |
| Enzyme Complement | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II enzymes |
| Biological Relevance | Good for assessing CYP-mediated metabolism | More physiologically relevant, includes transporters and cofactors |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
| Information Gained | Susceptibility to oxidative metabolism | Overall hepatic metabolic clearance, contribution of Phase I and II |
| Best For | Early screening of large compound libraries for CYP liability | More comprehensive metabolic profiling of lead compounds |
Potential Metabolic Pathways of Pyrazolo[1,5-a]pyridines
Nitrogen-containing heterocyclic compounds, including pyrazolo[1,5-a]pyridines, are susceptible to a variety of metabolic transformations. While specific pathways are highly dependent on the substitution pattern of the individual compound, some general principles apply.
-
Oxidative Metabolism (Phase I): The pyrazolo and pyridine rings are both susceptible to oxidation by cytochrome P450 enzymes.[17][18] Aromatic hydroxylation is a common pathway for such scaffolds.[18] The position of oxidation can be influenced by the electronic properties of the substituents. For instance, electron-donating groups can activate the ring towards oxidation, while electron-withdrawing groups, such as halogens, can increase metabolic stability.[1][19]
-
N-Oxidation: The nitrogen atoms in the pyrazolo[1,5-a]pyridine core can be targets for N-oxidation, a reaction that can be catalyzed by both CYPs and flavin-containing monooxygenases (FMOs).[17]
-
Conjugation (Phase II): If a hydroxyl group is introduced via Phase I metabolism, it can be a substrate for Phase II enzymes, leading to the formation of glucuronide or sulfate conjugates, which are more water-soluble and readily excreted.[18] Direct N-glucuronidation of the nitrogen atoms in the heterocyclic system is also a possibility.[18]
Illustrative Comparison of Pyrazolo[1,5-a]pyridine Analogs
To illustrate the impact of structural modifications on metabolic stability, consider the following hypothetical data for a series of pyrazolo[1,5-a]pyridine analogs. This data is representative of what might be observed in a typical in vitro metabolic stability study.
| Compound | R1 | R2 | Microsomal Half-life (t½, min) | Hepatocyte Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| PZP-001 | H | OCH3 | 15 | 10 | High |
| PZP-002 | F | OCH3 | 45 | 35 | Moderate |
| PZP-003 | H | CF3 | > 60 | 50 | Low |
| PZP-004 | F | CF3 | > 60 | > 60 | Very Low |
Interpretation of Illustrative Data:
-
PZP-001 , with an electron-donating methoxy group, shows rapid metabolism in both microsomes and hepatocytes, suggesting it is a good substrate for Phase I enzymes.
-
PZP-002 , the fluorinated analog of PZP-001, demonstrates improved metabolic stability. The electron-withdrawing fluorine atom likely deactivates the ring towards oxidative metabolism.[1]
-
PZP-003 , with a strongly electron-withdrawing trifluoromethyl group, is significantly more stable than PZP-001, highlighting the profound effect of electronics on metabolic fate.
-
PZP-004 , combining both fluorine and trifluoromethyl substituents, exhibits the highest metabolic stability, suggesting an additive effect of these modifications.
Experimental Protocols
Detailed Step-by-Step Methodology for Liver Microsomal Stability Assay
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (from human or other species).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard solution (for analytical quantification).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
For the negative control, add buffer instead of the NADPH system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold quenching solution with the internal standard.[12]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analytical Quantification:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the in vitro intrinsic clearance (CLint).
-
Detailed Step-by-Step Methodology for Hepatocyte Stability Assay
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Cryopreserved hepatocytes (human or other species).
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Internal standard solution.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
-
Cell Thawing and Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[15]
-
-
Incubation:
-
In a 24- or 48-well plate, add the hepatocyte suspension.
-
Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Add the test compound to the wells to initiate the experiment (final concentration typically 1 µM).
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension and add it to the quenching solution containing the internal standard.[7]
-
-
Sample Processing:
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for analysis.
-
-
Analytical Quantification:
-
Quantify the remaining parent compound using LC-MS/MS.[13]
-
-
Data Analysis:
-
Determine the half-life (t½) and in vitro intrinsic clearance (CLint) as described for the microsomal assay.
-
Visualizing the Workflow and Logic
Caption: Workflow for assessing metabolic stability.
Caption: Decision tree for in vitro assay selection.
Conclusion
A thorough assessment of metabolic stability is indispensable in the development of pyrazolo[1,5-a]pyridine-based drug candidates. The strategic application of in vitro tools, from high-throughput microsomal assays to the more comprehensive hepatocyte models, provides critical data to guide structure-activity relationship (SAR) studies. By understanding the potential metabolic liabilities of the pyrazolo[1,5-a]pyridine scaffold and employing robust, self-validating experimental protocols, researchers can efficiently identify and optimize compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(6), 897-908.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 14(4), 337-347.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions.
- Luo, S., Pang, J., Cui, Y., Gu, Y., Qian, Y., & Jiang, Z. (2004). The Metabolism of Pyrazoloacridine (NSC 366140) by Cytochromes p450 and Flavin Monooxygenase in Human Liver Microsomes. PubMed, 32(2), 265-274.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- Abdelhamid, A. A., & Gomha, S. M. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, 12(1), 10.
- Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Wang, T., et al. (2021). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central, 26(15), 4583.
- Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions.
- Xu, R., et al. (2002). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.
- Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central, 62(24), 8969-8990.
- El-Naggar, M. M., et al. (2020). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central, 10(1), 123.
- Johnson, T. A., & Stout, S. L. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 58(1), 231-255.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central, 10(73), 44247-44311.
- Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed, 35(8), 975-985.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. ResearchGate.
- Singh, A., & Kumar, A. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central, 11(1), 10.
- Al-Dosari, M. S., & Al-Malki, A. L. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299.
- Guengerich, F. P. (2008). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Drug Metabolism and Pharmacokinetics, 23(1), 1-10.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (2022). RSC Publishing.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
- Al-Awaisi, J. S., Al-Zuheiri, A. M., & Al-Hassani, A. S. (2018). The Role of CYP 450 Isozymes in Drug-Drug Interaction. Journal of Umm Al-Qura University for Medical Sciences, 4(1), 1-10.
- Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. PubMed Central, 98(Suppl 1), 4-12.
- Ruggiero, C., et al. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI.
- van der Nagel, B. C. H., et al. (2021). Clinical Value of Emerging Bioanalytical Methods for Drug Measurements: A Scoping Review of Their Applicability for Medication Adherence and Therapeutic Drug Monitoring. NIH.
- van der Nagel, B. C. H., et al. (2021). Clinical Value of Emerging Bioanalytical Methods for Drug Measurements: A Scoping Review of Their Applicability for Medication A. Springer.
- Szałek, E., & Karbownik, A. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences.
- Xu, X., & Chen, Y. (2010). Bioanalysis in drug discovery and development. PubMed Central, 2(2), 89-102.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. nuvisan.com [nuvisan.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Quantum Mechanical and Experimental Guide to the Reactivity of 3-Iodopyrazolo[1,5-a]pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various synthetic handles, the iodine substituent at the C3-position of the pyrazolo[1,5-a]pyridine ring serves as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of 3-iodopyrazolo[1,5-a]pyridine with its bromo and chloro analogs, leveraging both theoretical quantum mechanical calculations and experimental data from closely related systems. By understanding the underlying principles governing its reactivity, researchers can make more informed decisions in the design and execution of synthetic strategies.
Theoretical Framework: A Quantum Mechanical Perspective
The reactivity of halo-heteroaromatics in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the substrate. Quantum mechanical calculations, such as Density Functional Theory (DFT), provide invaluable insights into these properties. Key descriptors include Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and carbon-halogen bond dissociation energies.
Frontier Molecular Orbitals (HOMO & LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[2]
Diagram: HOMO-LUMO Energy Levels
Caption: Conceptual representation of HOMO-LUMO energy gaps.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface.[4] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In the context of 3-halopyrazolo[1,5-a]pyridines, the area around the C3-halogen bond is of primary interest. DFT studies on similar aromatic halides reveal that the positive potential on the carbon atom attached to the halogen increases as the electronegativity of the halogen decreases (I < Br < Cl). This suggests that the C3 carbon in this compound would have a more positive electrostatic potential compared to the bromo and chloro analogs, making it a more favorable site for the nucleophilic attack-like oxidative addition step by the electron-rich palladium(0) catalyst.
Diagram: Conceptual MEP Map
Caption: Conceptual MEP comparison of C-X bonds.
Carbon-Halogen Bond Dissociation Energy
The carbon-halogen (C-X) bond strength is a critical factor in the oxidative addition step of cross-coupling reactions. The generally accepted trend for C(sp²)-X bond dissociation energies is C-Cl > C-Br > C-I. The weaker C-I bond in this compound requires less energy to break, leading to a lower activation energy for the oxidative addition step compared to its bromo and chloro analogs. This is a primary reason for the higher reactivity of iodo-substituted aromatics in palladium-catalyzed reactions.
Experimental Evidence: A Comparative Look at Cross-Coupling Reactions
While a direct, side-by-side experimental comparison of the reactivity of 3-halo-pyrazolo[1,5-a]pyridines is scarce in the literature, extensive studies on other heterocyclic systems and the available data on pyrazolo[1,5-a]pyrimidine analogs strongly support the reactivity trend predicted by quantum mechanical calculations: I > Br > Cl .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. A study on the microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids provides valuable experimental data.[5] Good to excellent yields (67-89%) were achieved, but this often required elevated temperatures and optimized catalyst systems to overcome the lower reactivity of the C-Br bond and to avoid side reactions like debromination.[5] Based on established reactivity trends, it can be confidently inferred that this compound would undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times) and potentially with lower catalyst loadings to achieve comparable or even higher yields.
Table 1: Representative Suzuki-Miyaura Coupling of a 3-Bromo Analog [5]
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | p-Methoxyphenylboronic acid | 82 |
| 2 | Phenylboronic acid | 74 |
| 3 | 4-Biphenylboronic acid | 79 |
| 4 | 2-Naphthylboronic acid | 85 |
| 5 | 3-Thienylboronic acid | 72 |
Conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, arylboronic acid, Pd catalyst, base, solvent, microwave irradiation.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 3-halopyrazolo[1,5-a]pyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira reaction, which forms a C-C bond between a halide and a terminal alkyne, is another vital tool for functionalizing the pyrazolo[1,5-a]pyridine core. The reactivity trend of I > Br > Cl is particularly pronounced in this reaction. Studies on the Sonogashira coupling of 3-halogenated imidazo[1,2-a]pyridines, a closely related scaffold, have shown that 3-iodo derivatives are optimal substrates, allowing the reaction to proceed at room temperature with good yields.[6] In contrast, the corresponding bromo and chloro derivatives often require higher temperatures and longer reaction times. This highlights the practical advantage of using this compound for the introduction of alkynyl moieties.
Diagram: Reaction Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a key factor. The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The oxidative addition step is typically rate-limiting, and thus, the weaker C-I bond of this compound makes it a more reactive substrate than its bromo and chloro analogs.[8] This allows for the use of milder reaction conditions and a broader scope of amine coupling partners, including less nucleophilic amines.
Conclusion and Outlook
Both quantum mechanical principles and a wealth of experimental data from related heterocyclic systems converge on a clear reactivity trend for 3-halopyrazolo[1,5-a]pyridines in palladium-catalyzed cross-coupling reactions: I > Br > Cl .
-
This compound stands out as the most reactive substrate. Its lower C-I bond dissociation energy, lower LUMO energy, and more positive electrostatic potential at the C3 carbon facilitate the rate-determining oxidative addition step. This translates to milder reaction conditions, shorter reaction times, and often higher yields, making it the substrate of choice for maximizing efficiency and scope in the synthesis of complex pyrazolo[1,5-a]pyridine derivatives.
-
3-Bromopyrazolo[1,5-a]pyridine represents a good balance between reactivity and stability. While it generally requires more forcing conditions than the iodo analog, it is often more readily available and cost-effective.
-
3-Chloropyrazolo[1,5-a]pyridine is the least reactive of the three. Its strong C-Cl bond necessitates the use of more specialized and often more expensive catalyst systems, as well as higher temperatures and longer reaction times. However, its low cost and the potential for selective coupling in polyhalogenated systems can make it an attractive starting material in certain contexts.
For researchers in drug development, a thorough understanding of these reactivity differences is crucial for the strategic design of synthetic routes to novel pyrazolo[1,5-a]pyridine-based therapeutics. The choice of the halogenated precursor will have a significant impact on the efficiency, cost-effectiveness, and overall success of the synthetic campaign.
References
- Toumi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2845-2854. [Link]
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Mahil Rani, S., et al. (2019). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(3), 766-772. [Link]
- Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. [Link]
- University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemTube3D. [Link]
- Kashani, S. K., et al. (2021).
- Li, J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23466. [Link]
- Paul, S., et al. (2020). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 85(15), 9966–9977. [Link]
- Das, S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128038. [Link]
- Ghamri, M., et al. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Research Journal of Education and Technology, 5(4), 35-45. [Link]
- Al-Ostath, A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(12), 8397-8408. [Link]
- Shukla, B. K., & Yadava, U. (2021). DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine.
- Smaji, J., et al. (2015). Quantum mechanical scoring: structural and energetic insights into cyclin-dependent kinase 2 inhibition by pyrazolo[1,5-a]pyrimidines. Journal of Molecular Modeling, 21(11), 282. [Link]
- El-Sayed, M. A. A., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(1), 102888. [Link]
- Al-Ostath, A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(12), 8397-8408. [Link]
- Viault, G., et al. (2017). Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold. Current Organic Synthesis, 14(6), 849-858. [Link]
- Lee, C.-Y., et al. (2011). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Synthesis, 2011(16), 2599-2604. [Link]
- Al-Ostath, A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(12), 8397-8408. [Link]
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(58), 15511-15515. [Link]
- Wang, Z., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Le, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. [Link]
- Wu, C.-L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(9), 10561-10574. [Link]
- Kant, R., & Bhatt, V. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Crest, B. D., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3842–3845. [Link]
Sources
- 1. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irjweb.com [irjweb.com]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to High-Throughput Screening of Pyrazolo[1,5-a]pyridine Libraries
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a multitude of clinical candidates and approved drugs targeting a diverse range of biological targets, including protein kinases and the aryl hydrocarbon receptor (AHR).[1][2][3][4][5][6] The successful identification of novel, potent, and selective modulators from vast chemical libraries hinges on the judicious selection and meticulous execution of an appropriate screening strategy.
This guide provides an in-depth comparison of high-throughput screening (HTS) methodologies for the interrogation of pyrazolo[1,5-a]pyridine libraries. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, compare and contrast alternative screening paradigms, and provide actionable, field-proven insights to empower your drug discovery campaigns.
The Drug Discovery Funnel: From Library to Lead
The journey from a diverse library of pyrazolo[1,5-a]pyridines to a promising lead candidate is a multi-step process. High-throughput screening serves as the critical entry point, enabling the rapid identification of "hits" from libraries that can contain hundreds of thousands to millions of compounds.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridines.
Similarly, the aryl hydrocarbon receptor (AHR) signaling pathway, which plays a role in xenobiotic metabolism and immune regulation, has been successfully targeted by pyrazolo[1,5-a]pyridine-based antagonists.
Caption: The AHR signaling pathway and the antagonistic action of pyrazolo[1,5-a]pyridines.
Conclusion and Future Perspectives
The high-throughput screening of pyrazolo[1,5-a]pyridine libraries is a dynamic and evolving field. While traditional HTS remains a robust and reliable method for hit identification, the integration of virtual screening and fragment-based approaches offers a more nuanced and resource-efficient path to novel therapeutics. The choice of screening strategy should be a carefully considered decision, tailored to the specific biological question and the resources at hand. By understanding the underlying principles and practical considerations of each methodology, researchers can maximize their chances of success in unlocking the full therapeutic potential of the versatile pyrazolo[1,5-a]pyridine scaffold.
References
- Domainex. (2021, May 6). How do you choose between HTS, virtual screening and FBDD?[Link]
- Valler, M. J., & Green, D. (2000). Docking, virtual high throughput screening and in silico fragment-based drug design. Drug Discovery Today, 5(7), 286-293. [Link]
- Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters, 26(16), 4036-4041. [Link]
- MoleculeInsight. (2024, July 14).
- Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]
- ResearchGate. (2025, August 9). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. [Link]
- Zock, J. M., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 10(4), 362-373. [Link]
- Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]
- Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
- Tanaka, T., et al. (2011). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. Journal of Biomolecular Screening, 16(6), 652-659. [Link]
- Agilent. (2012, September 11). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. [Link]
- Seto, S., et al. (2017). Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 27(17), 4044-4050. [Link]
- ResearchGate. Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically.... [Link]
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4933. [Link]
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- El-Gamal, M. I., et al. (2024).
- ResearchGate. (2024, July 1). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Chen, Y., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link]
- Kaspers, G. J. L., et al. (2019). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 24(21), 3848. [Link]
- Chen, Y., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-3153. [Link]
- Zaki, E. G., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. [Link]
- Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. mdpi.com [mdpi.com]
A Strategic Guide to the Pharmacokinetic Profiling of Pyrazolo[1,5-a]pyridine Drug Candidates
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold – A Privileged Structure in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, establishing itself as a "privileged scaffold."[1] Its rigid, planar structure and versatile chemistry allow for extensive structural modifications, making it an attractive framework for developing potent and selective therapeutic agents.[1][2] This scaffold is a cornerstone in the design of numerous protein kinase inhibitors, a class of drugs pivotal in targeted cancer therapy.[2] Marketed drugs and clinical candidates targeting Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-kinases (PI3Ks), and others frequently feature this core, highlighting its significance.[3][4][5][6]
However, promising in vitro potency does not guarantee clinical success. A candidate's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—ultimately dictates its efficacy and safety. This guide provides a comprehensive, field-proven framework for elucidating the pharmacokinetic (PK) profile of novel pyrazolo[1,5-a]pyridine candidates. We will move beyond a simple listing of assays to explain the strategic rationale behind a tiered, decision-driven approach that mirrors the logic of a successful drug discovery program, from initial screening to preclinical validation.
Part 1: The Early Screening Cascade – Establishing Viability with "Fail Fast, Fail Cheap"
In early drug discovery, resources are finite. The primary objective is to rapidly identify compounds with fatal flaws and deprioritize them, focusing efforts on candidates with the highest probability of success.[7][8] This is achieved through a high-throughput in vitro screening cascade designed to assess fundamental ADME properties.
Core Causality: Why Metabolic Stability and Permeability First?
For an orally administered drug, two initial hurdles are paramount: it must survive the metabolic machinery of the liver (first-pass metabolism) and it must be absorbed from the gastrointestinal tract into the bloodstream.[9] Poor metabolic stability leads to rapid clearance and low exposure, while low permeability results in poor absorption and low bioavailability.[9][10] Assessing these two parameters first provides an immediate and critical filter for a new chemical series.
Experimental Workflow: High-Throughput In Vitro Screening
Caption: Early ADME screening workflow for pyrazolo[1,5-a]pyridine candidates.
Data-Driven Comparison: Go/No-Go Decisions
The data generated allows for a direct comparison of new chemical entities against established benchmarks. A compound with high clearance and low permeability is unlikely to become a successful oral drug without significant medicinal chemistry effort.
| Compound ID | Target | Metabolic Stability (HLM) t½ (min) | Intrinsic Clearance (CLint) (μL/min/mg) | Permeability (PAMPA) Papp (10⁻⁶ cm/s) | Decision & Rationale |
| PZP-A | Kinase X | 45 | 31 | 15.2 | Go - Moderate stability and high permeability suggest a good starting point for lead optimization. |
| PZP-B | Kinase X | < 5 | > 277 | 12.5 | No-Go - Very rapid metabolism indicates high first-pass clearance and likely poor oral bioavailability.[7] |
| PZP-C | Kinase X | 60 | 23 | 0.8 | No-Go - Although metabolically stable, very low permeability suggests poor absorption from the gut. |
| Benchmark | Kinase X | > 60 | < 23 | > 10 | Established Kinase Inhibitor |
Part 2: Lead Optimization – Refining the Profile and Assessing Liabilities
Once a promising series (like PZP-A) is identified, the focus shifts to more detailed characterization to guide lead optimization. Two critical areas are plasma protein binding (PPB) and the potential for drug-drug interactions (DDIs).
Core Causality: The Free Drug and DDI Risk
Only the unbound (free) fraction of a drug in plasma is available to interact with its target and exert a pharmacological effect.[11][12][13] Highly protein-bound drugs may require higher doses to achieve therapeutic concentrations of free drug. Furthermore, many drugs are metabolized by Cytochrome P450 (CYP) enzymes. If a new drug candidate strongly inhibits a major CYP isoform (like CYP3A4), it can dangerously elevate the concentration of co-administered drugs, leading to toxicity.[14][15] Assessing these properties is crucial for building a safety profile.
Experimental Workflow: Plasma Protein Binding by RED
The Rapid Equilibrium Dialysis (RED) assay is the gold standard for accurately determining the fraction of a compound bound to plasma proteins.[11][13]
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Data-Driven Comparison: Assessing Clinical Potential
Comparing the lead candidate's PPB and CYP inhibition profile to existing drugs provides context for its potential clinical behavior.
| Compound ID | Plasma Protein Binding (% Unbound, Human) | CYP3A4 Inhibition IC₅₀ (µM) | CYP2D6 Inhibition IC₅₀ (µM) | Interpretation & Next Steps |
| PZP-A | 8.5% | > 25 | 12.5 | Favorable. Binding is significant but not extreme. No potent CYP inhibition detected, suggesting a low risk of metabolic DDIs. Proceed to in vivo PK. |
| Benchmark Kinase Inhibitor | 1.0 - 10% | Varies | Varies | Published data for a relevant oral kinase inhibitor.[16] |
Part 3: Preclinical Validation – The In Vivo Reality
In vitro assays provide crucial predictions, but the definitive test is to evaluate the compound in a living system.[17] An initial in vivo pharmacokinetic study, typically in rodents, integrates all ADME processes and provides the most important parameters for predicting human dose and scheduling.[18]
Core Causality: Integrating ADME into Key PK Parameters
An in vivo study provides holistic data. An intravenous (IV) dose reveals the drug's clearance (how quickly the body eliminates it) and volume of distribution (how widely it distributes into tissues). An oral (PO) dose, when compared to the IV data, reveals the absolute oral bioavailability (F%)—the fraction of the dose that actually reaches systemic circulation.[17][18]
Experimental Workflow: A Rodent Pharmacokinetic Study
Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.
Data-Driven Comparison: Benchmarking Against Established Drugs
This final dataset is the most critical for deciding whether to advance a compound toward human clinical trials. A candidate must demonstrate sufficient oral bioavailability and a reasonable half-life to support a viable dosing regimen.
| Parameter (Units) | PZP-A | Comparator (TAK-931) | Interpretation |
| Clearance (CL) (mL/min/kg) | 15 | Data not specified | PZP-A shows moderate clearance, consistent with in vitro stability data. |
| Volume of Distribution (Vd) (L/kg) | 2.5 | High (typical for class)[19] | Suggests good tissue distribution, which is often desirable for kinase inhibitors targeting solid tumors. |
| Terminal Half-Life (t½) (hours) | 6.8 | ~1-4 (Tmax)[19] | A half-life of ~7 hours could support once or twice-daily dosing in humans. |
| Oral Bioavailability (F%) | 45% | >20% (general standard)[19] | Excellent Result. An F% of 45% is well above the acceptable threshold for many oral drugs and indicates good absorption and survival of first-pass metabolism. |
Note: Comparator data is based on general standards for oral kinase inhibitors and available data for Cdc7 inhibitors like TAK-931.[19]
Conclusion: Synthesizing a Holistic Profile for Clinical Success
The pharmacokinetic profiling of pyrazolo[1,5-a]pyridine drug candidates is a multi-stage, integrated process. It begins with high-throughput in vitro screens to rapidly eliminate unsuitable compounds and ends with definitive in vivo studies that characterize a drug's behavior in a whole organism. By logically tiering these assays and understanding the causal relationships between experimental readouts and clinical outcomes, drug development professionals can efficiently identify candidates like "PZP-A"—those with a balanced profile of potency, selectivity, and drug-like properties. This strategic approach, grounded in scientific integrity, maximizes the probability of selecting a compound that will not only reach its target but will do so safely and effectively in patients. The data gathered forms the foundation for more advanced modeling, such as physiologically based pharmacokinetic (PBPK) modeling, to predict human pharmacokinetics and guide the design of first-in-human clinical trials.[17]
Detailed Experimental Protocols
Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolism of a test compound.
-
Methodology:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. This is the T=0 time point.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-4 volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)[11][13]
-
Objective: To determine the percentage of a drug that is unbound to plasma proteins.
-
Methodology:
-
Prepare a stock solution of the test compound and spike it into human plasma at the desired final concentration (e.g., 1 µM).
-
Add the plasma-drug mixture (e.g., 200 µL) to the sample chamber (red side) of a RED device insert.[13]
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber (white side).
-
Assemble the device in its base plate, seal it, and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[12][13]
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison (matrix matching), combine an aliquot of the buffer sample with blank plasma and an aliquot of the plasma sample with PBS in the same ratio.
-
Precipitate proteins with acetonitrile containing an internal standard, centrifuge, and analyze the supernatant by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Cytochrome P450 (CYP) Inhibition IC₅₀ Determination[15]
-
Objective: To determine the concentration of a test compound that causes 50% inhibition of a specific CYP enzyme's activity.
-
Methodology:
-
Prepare serial dilutions of the test compound (e.g., 0.1 to 100 µM).
-
In a 96-well plate, combine human liver microsomes, phosphate buffer, and each concentration of the test compound.
-
Add a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) at a concentration near its Km.[20]
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating solution.
-
Incubate for a short, defined period (e.g., 10-15 minutes) where the reaction is linear.
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- In Vitro ADME. Selvita. [Link]
- In Vitro ADME Assays and Services.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- In Vitro ADME Assays. Concept Life Sciences. [Link]
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Cyprotex. [Link]
- Plasma Protein Binding Assay. Visikol. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
- In Vitro ADME & Physicochemical Profiling.
- Plasma Protein Binding Assay. Domainex. [Link]
- Protein Binding Assays. BioAgilytix Labs. [Link]
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. bio-protocol.org. [Link]
- Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC - NIH. [Link]
- In vivo PK / Pharmacokinetic Studies.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
- Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors. The Pharmaceutical and Chemical Journal. [Link]
- Advances in Microsampling for In Vivo Pharmacokinetic Studies.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
- Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. PubMed. [Link]
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]
- Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. PubMed. [Link]
- (PDF) Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors.
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link]
- Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists. PubMed. [Link]
- Oral pharmacokinetic parameters of the kinase inhibitors.
- (PDF) Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
- Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Link. [Link]
- Biologically active derivatives of pyrazolo[1,5-a]pyridine.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Inhibition and induction of rabbit liver microsomal cytochrome P-450 by pyridine. PubMed. [Link]
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
- Pyridine alkaloids with activity in the central nervous system. PMC. [Link]
- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed. [Link]
- In Vitro Inhibition Studies. xenotech.com. [Link]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. In Vitro ADME Assays [conceptlifesciences.com]
- 9. selvita.com [selvita.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 14. criver.com [criver.com]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridine-Based Inhibitors
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its rigid, planar geometry and synthetic tractability have enabled the creation of potent inhibitors for a multitude of therapeutic targets. However, the very features that make this scaffold so effective also present a significant challenge: cross-reactivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding and characterizing the selectivity profile of these inhibitors is therefore not just a matter of academic interest, but a critical step in the development of safe and effective medicines.
This guide provides an in-depth comparison of the cross-reactivity profiles of several pyrazolo[1,5-a]pyridine-based inhibitors, supported by experimental data and detailed methodologies. We will explore the causality behind experimental choices in assessing selectivity and provide a framework for interpreting cross-reactivity data in the context of drug development.
The Pyrazolo[1,5-a]pyridine Scaffold: A Platform for Potency and a Challenge for Selectivity
The pyrazolo[1,5-a]pyridine core provides a versatile template for designing ATP-competitive kinase inhibitors.[1] Modifications at various positions on the bicyclic ring system allow for the fine-tuning of interactions with the kinase hinge region, the DFG motif, and other key features of the ATP-binding pocket.[2] This adaptability, however, means that inhibitors designed for one kinase can inadvertently bind to others with similar active site topologies.
A prime example of this challenge is observed in the development of inhibitors targeting the RET (REarranged during Transfection) proto-oncogene, a receptor tyrosine kinase implicated in various cancers. While potent pyrazolo[1,5-a]pyrimidine-based RET inhibitors have been developed, ensuring selectivity against structurally similar kinases like KDR (Kinase insert Domain Receptor or VEGFR2) is a major hurdle.[3] Off-target inhibition of KDR can lead to significant toxicities, highlighting the need for rigorous cross-reactivity profiling.[3][4]
Comparative Cross-Reactivity Analysis
To illustrate the nuances of pyrazolo[1,5-a]pyridine inhibitor selectivity, we will compare the profiles of representative compounds targeting different kinase families. The following table summarizes the inhibitory activity (IC50 values) of these compounds against their primary target and a selection of off-targets.
| Compound Class | Primary Target | Inhibitor Example | Primary Target IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity (Fold) | Reference |
| RET Inhibitors | RET | WF-47-JS03 | <10 | KDR | >5000 | >500 | [3][4] |
| PI3K Inhibitors | PI3Kδ | CPL302253 | 2.8 | PI3Kα | - | High | [5] |
| IRAK4 Inhibitors | IRAK4 | Compound 14 | 0.4 | Panel of 456 kinases | >1000 for most | High | [6][7] |
This data clearly demonstrates that while high potency against the primary target can be achieved, the degree of selectivity varies significantly. The impressive >500-fold selectivity of WF-47-JS03 for RET over KDR was achieved through careful structure-guided design, exploiting subtle differences in the ATP-binding pockets of the two kinases.[3] Specifically, targeting the RET-specific residue S891 was a key strategy.[3] In contrast, some early-stage inhibitors may exhibit significant off-target activity, necessitating further optimization.
Methodologies for Assessing Cross-Reactivity
A comprehensive understanding of an inhibitor's selectivity profile requires a multi-faceted experimental approach. Below are detailed protocols for three key assays used in cross-reactivity studies.
Kinome-Wide Selectivity Profiling (Biochemical Assay)
This high-throughput biochemical assay assesses the inhibitory activity of a compound against a large panel of purified kinases. The data generated provides a broad overview of the inhibitor's selectivity across the human kinome.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kinase selectivity profiling systems.[8][9]
-
Compound Preparation: Prepare a dilution series of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a 384-well plate, dispense 1 µL of each inhibitor concentration. Include positive controls (known inhibitors for each kinase) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation:
-
Add 2 µL of the Kinase Working Stock (containing the specific kinase being tested) to each well.
-
Add 2 µL of the ATP/Substrate Working Stock (containing ATP and the specific peptide substrate for the kinase) to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]
Caption: Workflow for Kinome-Wide Selectivity Profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement within a cellular context.[12][13] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14] This method provides a more physiologically relevant assessment of an inhibitor's selectivity, as it accounts for factors such as cell permeability and intracellular ATP concentrations.
Experimental Protocol: Immunoblot-Based CETSA
This protocol is a generalized procedure based on established CETSA methodologies.[14]
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-3 hours).
-
Harvesting and Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for 3 minutes using a thermal cycler. A typical temperature range is 40-70°C.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein. A loading control (e.g., actin) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the normalized band intensity of the target protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. The magnitude of the shift can be used to compare the potency of different inhibitors.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective biophysical assay for measuring the thermal stability of a purified protein in the presence of a ligand.[15] It is particularly useful for initial hit validation and for ranking compounds based on their ability to bind and stabilize the target protein.
Experimental Protocol: DSF for Kinase Inhibitors
-
Reaction Mixture Preparation: In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified kinase, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test inhibitor at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature, typically from 25°C to 95°C, while continuously monitoring the fluorescence.
-
Data Acquisition: As the protein unfolds with increasing temperature, the fluorescent dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The instrument records the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity against temperature. The resulting curve will show a sigmoidal transition. The midpoint of this transition is the melting temperature (Tm) of the protein. A shift in the Tm to a higher temperature in the presence of the inhibitor indicates binding and stabilization. The magnitude of the ΔTm can be used to rank the binding affinity of different compounds.
Navigating the Selectivity Landscape: From Data to Decisions
The cross-reactivity data generated from these assays must be carefully interpreted in the context of the intended therapeutic application. A "dirty" drug with multiple off-targets is not necessarily a poor candidate. In some cases, polypharmacology can be advantageous, for example, by targeting multiple nodes in a signaling pathway. Conversely, for targets where off-target effects are known to cause toxicity, a highly selective inhibitor is paramount.
Caption: Decision-Making Framework for Cross-Reactivity Data.
Ultimately, the goal of cross-reactivity studies is to build a comprehensive understanding of an inhibitor's biological activity. By employing a combination of biochemical and cellular assays, and by integrating this data with structural and toxicological information, researchers can make informed decisions about which pyrazolo[1,5-a]pyridine-based inhibitors have the greatest potential to become safe and effective drugs. The journey from a promising scaffold to a life-saving medicine is fraught with challenges, and a thorough characterization of cross-reactivity is an indispensable part of navigating this complex path.
References
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. In Methods in molecular biology (Vol. 795, pp. 109–118). Humana Press. [Link]
- Mathison, C. J., Chianelli, D., Rucker, P. V., Nelson, J. D., Roland, J. T., Huang, Z., ... & Molteni, V. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo [2, 3-d] pyrimidine RET Inhibitors. ACS medicinal chemistry letters, 12(11), 1736-1742. [Link]
- Mathison, C. J., Chianelli, D., Rucker, P. V., Nelson, J. D., Roland, J. T., Huang, Z., ... & Molteni, V. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS medicinal chemistry letters, 11(4), 558-565. [Link]
- Robles, O., & Llinàs-Brunet, M. (2016). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. In Kinase Inhibitors (pp. 107-121). Humana Press, New York, NY. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 14(10), 1851-1871. [Link]
- Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Lee, K. L. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl) pyrazolo [1, 5-a] pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(6), 683-688. [Link]
- Mathison, C., Chianelli, D., Rucker, P., Nelson, J., Roland, J., Huang, Z., ... & Molteni, V. (2020). Efficacy and Tolerability of Pyrazolo [1, 5-a] pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS medicinal chemistry letters, 11(4), 558-565. [Link]
- ResearchGate.
- Promega Corporation. Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]
- Barcley, E., & Gibson, K. R. (2005). Structure-guided design of pyrazolo [1, 5-a] pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & medicinal chemistry letters, 15(4), 1045-1050. [Link]
- Mi, Y., Zhang, Y., & Chang, Y. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Dayalan Naidu, S., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101265. [Link]
- Wujec, M., Ulenberg, S., Cielecka-Piontek, J., & Paczkowska, M. (2022).
- Warrier, T., Kapil, S., Shishodia, S. K., & Shandil, R. K. (2020). Structure–Activity Relationships of Pyrazolo [1, 5-a] pyrimidin-7 (4H)-ones as Antitubercular Agents. ACS infectious diseases, 6(11), 3051-3061. [Link]
- Wujec, M., Ulenberg, S., Cielecka-Piontek, J., & Paczkowska, M. (2022).
- Novartis OAK.
- Sleno, B., & Emili, A. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 92(15), 10299-10303. [Link]
- Kendall, J. D., Marshall, E. S., Richmond, C. L., & Denny, W. A. (2012). Novel pyrazolo [1, 5-a] pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 3(1), 75-80. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]
- Wujec, M., Ulenberg, S., Cielecka-Piontek, J., & Paczkowska, M. (2022).
- Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Lee, K. L. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl) pyrazolo [1, 5-a] pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(6), 683-688. [Link]
- Taylor, K. M., & Smith, C. D. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cell chemical biology, 26(1), 135-145. [Link]
- Furet, P., Masuya, K., Kallen, J., Stachyra, T., Aichholz, R., Scheufler, C., ... & Floersheimer, A. (2019). Discovery of Pyridazinone and Pyrazolo [1, 5-a] pyridine Inhibitors of C-Terminal Src Kinase. ACS medicinal chemistry letters, 10(9), 1332-1337. [Link]
- Gilbert, A. M., Nowak, P., Brooijmans, N., Bursavich, M. G., Dehnhardt, C., Delos Santos, E., ... & Mallon, R. (2010). Novel purine and pyrazolo [3, 4-d] pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & medicinal chemistry letters, 20(2), 636-639. [Link]
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Kendall, J. D., Marshall, E. S., Richmond, C. L., & Denny, W. A. (2012). Discovery of pyrazolo [1, 5-a] pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(2), 981-985. [Link]
- Abel-Kistner, A., & Lisurek, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 12-24. [Link]
- Foloppe, N., Lendrem, D. W., & Fisher, L. M. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of medicinal chemistry, 62(15), 7013-7033. [Link]
- El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
- Kendall, J. D., Marshall, E. S., Richmond, C. L., & Denny, W. A. (2017). Novel pyrazolo [1, 5-a] pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. Bioorganic & medicinal chemistry letters, 27(2), 187-190. [Link]
- Singh, M., & Singh, A. (2024). Pyrazolo [1, 5-a] pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(1), 1-26. [Link]
- Yoshikawa, S., Koyama, M., & Ohori, M. (2009). The Identification of pyrazolo [1, 5-a] pyridines as Potent p38 Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 57(7), 711-715. [Link]
- Brehmer, D., & Scheeff, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8710. [Link]
- Engel, J. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- HMS LINCS Project. (2018).
- Słabik, T., Szafraniec-Szczęsny, J., & Maj, E. (2024). Discovery and optimisation of pyrazolo [1, 5-a] pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]
- ResearchGate. Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., & Kadi, A. A. (2022). Development of Novel Class of Phenylpyrazolo [3, 4-d] pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7247. [Link]
- Chen, Y., & Liu, X. (2024). In silico off-target profiling for enhanced drug safety assessment.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Iodopyrazolo[1,5-a]pyridine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Iodopyrazolo[1,5-a]pyridine
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like this compound demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of both laboratory personnel and the environment.
Core Hazard Profile & Risk Assessment
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]
-
Toxicity: Harmful if swallowed or inhaled, a common trait for many functionalized pyridine derivatives.[3]
This assessment mandates the use of appropriate personal protective equipment and strict adherence to the disposal protocols outlined below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[3] |
Essential Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal, the following PPE is mandatory to create a barrier between the researcher and the potential chemical hazard.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. This is critical to prevent eye contact which can cause serious irritation.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and change them immediately if contamination occurs.
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.[1]
-
Respiratory Protection: All handling, including weighing and adding to waste containers, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1]
Waste Segregation & Collection Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is its classification as a halogenated organic waste .[4] This classification is non-negotiable and dictates the entire disposal pathway. Improper segregation can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.[5]
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Obtain a dedicated hazardous waste container intended for Halogenated Organic Liquids or Solids . These are often color-coded (e.g., green-labeled carboys) or clearly marked by your institution's Environmental Health & Safety (EHS) department.[4]
-
The container must be made of a compatible material (e.g., polyethylene for solvents) and have a secure, vapor-tight screw cap.[6][7]
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[6][7]
-
Clearly write the full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[7]
-
If it is a mixed waste stream (e.g., dissolved in a solvent like dichloromethane), list all constituents and their approximate percentages.[5][6]
-
-
Accumulate Waste Safely:
-
All transfers of waste into the container must be performed within a chemical fume hood to minimize inhalation exposure.[6]
-
Keep the waste container closed at all times except when actively adding waste.[5][7]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be clearly marked.[6]
-
Ensure the container is stored in secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[6]
-
-
Avoid Prohibited Mixtures:
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. This is the most common and costly mistake in laboratory waste management.[5]
-
Furthermore, do not add the following to your halogenated waste stream:
-
-
Requesting Disposal:
-
When the waste container is three-quarters full, or when you are finished with the process, arrange for a waste pickup from your institution's EHS department.[6]
-
Ensure the hazardous waste tag is fully and accurately completed before pickup.
-
Spill & Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
For Small Spills (Contained within the Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Maintain Containment: Ensure the fume hood sash is kept at the lowest practical height.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.
-
Collect Residue: Carefully sweep or scoop the absorbed material into a designated bag or container.
-
Label as Waste: Seal the container and label it as "Spill Debris containing this compound." Dispose of it as halogenated hazardous waste.[7][8]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For Large Spills (Outside of a Fume Hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same. Activate the fire alarm if necessary to ensure a full evacuation.[7]
-
Isolate: Close the laboratory doors to contain the vapors.
-
Seek Assistance: Call your institution's emergency number and/or EHS department for an expert response.
-
Personal Decontamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][9]
-
Eye Contact: Flush eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][8]
-
Seek medical attention after any significant exposure.
-
Disposal Decision Workflow
The following diagram illustrates the logical process for managing this compound waste from generation to disposal.
Final Disposal Pathway & Regulatory Context
As a halogenated organic compound, this compound is subject to specific land disposal restrictions under the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[10][11] These regulations prohibit the disposal of untreated halogenated organic compounds in landfills due to their persistence and potential to contaminate soil and groundwater.[10]
The approved and required method for the final disposal of this waste stream is high-temperature incineration at a licensed hazardous waste treatment facility.[4][12] This process operates at temperatures sufficient to break the carbon-iodine and other chemical bonds, destroying the hazardous nature of the compound and preventing the formation of toxic byproducts.
By adhering to the rigorous segregation and collection protocols outlined in this guide, you ensure that this compound waste is managed in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.
References
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste Segreg
- Halogenated Solvents in Labor
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Organic Solvents Disposal Guide. Cornell University Environmental Health and Safety.
- 3-Iodo-1H-pyrazole Safety D
- Pyridine Standard Operating Procedure.
- Pyridine Safety D
- Pyrazolo[1,5-a]pyridine Safety D
- Production, Import, Use, and Disposal of Pyridine.
- 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine Safety D
- 3-METHYL-5-NITRO-1H-PYRAZOLO[3,4-B]PYRIDINE Safety D
- Pyrazolo[1,5-a]pyridine-3-carboxylic acid Safety D
- List of Halogenated Organic Compounds Regulated Under § 268.32.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. p2infohouse.org [p2infohouse.org]
- 11. Federal Register :: Request Access [unblock.federalregister.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
